Product packaging for D-galactose-5-13C(Cat. No.:)

D-galactose-5-13C

Cat. No.: B12405886
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-KOKIVGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-galactose-5-13C is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12405886 D-galactose-5-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1

InChI Key

GZCGUPFRVQAUEE-KOKIVGLBSA-N

Isomeric SMILES

C([13C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Commercial Sourcing and Application of D-galactose-5-¹³C for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability of D-galactose-5-¹³C, a stable isotope-labeled sugar crucial for metabolic research. It details supplier specifications, outlines the option of custom synthesis, and presents comprehensive experimental protocols for its application in metabolic flux analysis.

Introduction to D-galactose-5-¹³C in Metabolic Research

D-galactose, a C-4 epimer of glucose, is a fundamental monosaccharide involved in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of stable isotope-labeled D-galactose, particularly with Carbon-13 (¹³C), offers a powerful tool for tracing the fate of galactose through metabolic pathways without the complications of radioactivity. D-galactose-5-¹³C, with its specific labeling at the fifth carbon position, enables precise tracking and quantification of metabolic fluxes, providing valuable insights into cellular metabolism in both healthy and diseased states. This is of particular interest in drug development for understanding disease mechanisms and the metabolic effects of novel therapeutics.

Commercial Availability of D-galactose-5-¹³C

The commercial availability of D-galactose-5-¹³C is limited, with one primary supplier identified for direct purchase. For researchers whose needs are not met by the stock product, custom synthesis is a viable alternative offered by several specialized chemical companies.

Direct Commercial Supplier

Omicron Biochemicals, Inc. is a key supplier of D-[5-¹³C]galactose. Detailed specifications for their product are outlined in the table below. Researchers are advised to contact the supplier directly for the most current pricing and availability.[1]

Custom Synthesis Suppliers

For requirements of different isotopic enrichment, larger quantities, or specific formulations, several companies specialize in the custom synthesis of isotopically labeled compounds, including carbohydrates. These suppliers work with clients to produce compounds tailored to their specific research needs. When inquiring about custom synthesis, it is recommended to provide the chemical structure, desired label position(s), and any known synthesis literature.[2]

Table 1: Commercial Suppliers of D-galactose-5-¹³C

SupplierProduct NameCatalog NumberIsotopic EnrichmentChemical PurityAvailable QuantitiesNotes
Omicron Biochemicals, Inc. D-[5-¹³C]galactoseGAL-009Typically ≥99%Not specifiedContact for availabilityDirect purchase
Omicron Biochemicals, Inc. Custom Synthesis-As per client specificationAs per client specificationMilligram to gram scaleOffers custom synthesis of singly and multiply labeled carbohydrates.[2]
BOC Sciences Custom Synthesis-As per client specificationAs per client specificationNot specifiedProvides custom synthesis of labeled monosaccharides and oligosaccharides.
ALL Chemistry Custom Synthesis->95%>95%Not specifiedOffers custom synthesis of a wide range of isotopically labeled carbohydrates.[3]
Isotope Science / Alfa Chemistry Custom Synthesis-High isotopic enrichmentHigh purityMilligram to kilogram scaleSpecializes in custom synthesis of stable isotope-labeled compounds.[4]
CD BioGlyco Custom Synthesis-As per client specificationAs per client specificationNot specifiedOffers custom synthesis of monosaccharides and their derivatives.

Experimental Protocols for ¹³C-Labeled Galactose in Metabolic Analysis

While protocols specifically detailing the use of D-galactose-5-¹³C are not abundant in published literature, the methodologies for other positionally labeled hexoses, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, are well-established and directly applicable. These protocols generally involve cell culture with the labeled substrate, followed by metabolite extraction and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

General Workflow for ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow consists of several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.

  • Experimental Design: This crucial first step involves selecting the appropriate ¹³C-labeled substrate and labeling strategy to maximize the information obtained from the experiment.

  • Cell Culture and Labeling: Cells are cultured in a medium where the primary carbon source (e.g., glucose or galactose) is replaced with its ¹³C-labeled counterpart. The culture is allowed to reach a metabolic and isotopic steady state.

  • Metabolite Extraction: After labeling, intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the isotopic labeling patterns.

  • Analytical Measurement: The isotopic enrichment of key metabolites is measured using analytical techniques such as NMR or MS.

  • Data Analysis and Flux Calculation: The measured labeling patterns are used in computational models to estimate the intracellular metabolic fluxes.

Detailed Methodologies

1. Cell Culture with ¹³C-Labeled Substrate

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period.

  • Media Preparation: Prepare culture media containing the desired concentration of D-galactose-5-¹³C. The standard carbon source should be completely replaced by the labeled substrate.

  • Labeling: Replace the standard medium with the ¹³C-labeling medium and incubate the cells for a predetermined period. It is essential to ensure the cells reach an isotopic steady state, which can be verified by measuring labeling patterns at multiple time points.

2. Metabolite Extraction

  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

3. Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful non-invasive technique for measuring metabolic fluxes. It allows for the detection of ¹³C label incorporation into various metabolites in vivo or in cell extracts. Proton-decoupled ¹³C NMR spectra can provide detailed information on the positional enrichment of carbons in metabolites.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for analyzing isotopic labeling in metabolites. These techniques are used to determine the mass isotopomer distributions of key metabolites, which are then used for flux calculations.

    • Sample Derivatization (for GC-MS): Many polar metabolites require chemical derivatization to increase their volatility for GC-MS analysis.

    • LC-MS/MS: This technique offers high sensitivity and specificity for the analysis of a wide range of metabolites without the need for derivatization.

Visualizing Experimental Workflows

The following diagrams illustrate key workflows in the application of D-galactose-5-¹³C for metabolic research.

procurement_workflow cluster_direct Direct Purchase cluster_custom Custom Synthesis Identify Supplier Identify Supplier Request Quote Request Quote Identify Supplier->Request Quote Omicron Biochemicals Place Order Place Order Request Quote->Place Order Receive Product Receive Product Place Order->Receive Product QC Verification QC Verification Receive Product->QC Verification Identify Synthesis Partner Identify Synthesis Partner Submit Synthesis Request Submit Synthesis Request Identify Synthesis Partner->Submit Synthesis Request e.g., BOC Sciences Receive Quote & Timeline Receive Quote & Timeline Submit Synthesis Request->Receive Quote & Timeline Approve Synthesis Approve Synthesis Receive Quote & Timeline->Approve Synthesis Receive Custom Product Receive Custom Product Approve Synthesis->Receive Custom Product QC & Validation QC & Validation Receive Custom Product->QC & Validation

Procurement workflow for D-galactose-5-¹³C.

metabolic_flux_analysis_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture 1. Cell Culture (e.g., cancer cell line) Labeling 2. Introduce D-galactose-5-¹³C (Isotopic Steady State) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., cold saline wash) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Analysis 5. Isotope Analysis (LC-MS/MS or NMR) Extraction->Analysis Data_Processing 6. Data Processing (Mass Isotopomer Distribution) Analysis->Data_Processing Modeling 7. Computational Modeling (Flux Calculation) Data_Processing->Modeling Interpretation 8. Biological Interpretation Modeling->Interpretation

Workflow for ¹³C metabolic flux analysis.

Conclusion

D-galactose-5-¹³C is a valuable tool for researchers in drug development and metabolic studies. While its direct commercial availability is limited, options for both direct purchase and custom synthesis exist to meet diverse research needs. The experimental protocols outlined in this guide, adapted from established methodologies for other ¹³C-labeled sugars, provide a solid foundation for designing and executing robust metabolic flux analysis experiments. By leveraging these resources, scientists can gain deeper insights into the complexities of cellular metabolism, ultimately advancing the development of new therapeutic interventions.

References

A Technical Guide to the Stability and Storage of D-galactose-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of stability and storage for D-galactose-5-13C, a stable isotope-labeled monosaccharide. Ensuring the chemical purity and isotopic integrity of this compound is paramount for its successful application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical methods.[1]

Core Principles of Stability for Isotopically Labeled Compounds

Stable isotope-labeled (SIL) compounds, such as this compound, are non-radioactive molecules where one or more atoms have been replaced with a heavier stable isotope.[1][2] Unlike their radiolabeled counterparts, they do not undergo radioactive decay.[1] Their stability is primarily governed by chemical and isotopic factors.

  • Chemical Stability : This refers to the molecule's resistance to degradation into impurities. Factors influencing chemical stability include temperature, light, moisture, and the presence of oxidizing agents. For carbohydrates like galactose, heat and non-neutral pH in aqueous solutions can lead to degradation.

  • Isotopic Stability : This relates to the stability of the isotope label on the molecule. For ¹³C-labeled compounds, the carbon-carbon bonds are strong and stable, making isotopic exchange or scrambling highly unlikely under normal storage and handling conditions. The primary stability concern is the chemical integrity of the parent D-galactose molecule itself.

Recommended Storage Conditions

Proper storage is essential to minimize chemical degradation and preserve the integrity of this compound. The optimal conditions depend on whether the compound is in a solid state or in solution.

Solid Form Storage

D-galactose is a hygroscopic white crystalline powder. To prevent moisture uptake and degradation, the following conditions are recommended.

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Provides sufficient stability for the solid form.
Atmosphere Store in a dry, well-ventilated area.D-galactose is hygroscopic; minimizing moisture prevents caking and potential degradation.
Container Tightly sealed, light-resistant container.Protects from moisture and light.
Incompatibilities Avoid strong oxidizing agents.Strong oxidizers can react with the polyhydroxy structure of galactose.
Aqueous Solution Storage

Aqueous solutions of galactose are less stable than the solid form and are susceptible to degradation, particularly when subjected to heat.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for short-term.Slows the rate of chemical degradation.
-20°C to -80°C for long-term.Provides extended stability for solutions.
pH Neutral pH is preferred.Degradation increases in acidic or alkaline conditions, especially with heat.
Sterilization Sterile filtration (e.g., 0.22 µm filter).Autoclaving is not recommended as it can cause significant degradation (up to 21% loss in some buffers) and discoloration.
Shelf-Life ~4.5 months at room temp (sterile filtered).Based on stability studies of unlabeled galactose in sterile water. Shelf-life is extended at lower temperatures.

Factors Affecting Stability and Degradation Pathways

Several factors can impact the long-term stability of this compound.

Factors Influencing Stability

cluster_factors Key Stability Factors Temperature Temperature Degradation Degradation Temperature->Degradation Moisture Moisture Moisture->Degradation Light Light Light->Degradation pH (in Solution) pH (in Solution) pH (in Solution)->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation This compound This compound This compound->Degradation influenced by

Caption: Factors influencing the chemical stability of this compound.

Degradation Pathways

For researchers using this compound in biological systems, understanding its metabolic fate is crucial. The primary metabolic route is the Leloir pathway , which converts galactose into glucose-1-phosphate, allowing it to enter glycolysis.

Leloir_Pathway Gal This compound Gal1P Galactose-1-P-5-13C Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose-5-13C Gal1P->UDPGal Galactose-1-P uridylyltransferase (GALT) GALT_reac Gal1P->GALT_reac UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-epimerase (GALE) UDPGlc->UDPGal Glc1P Glucose-1-P Glycolysis Glycolysis Glc1P->Glycolysis GALT_reac->UDPGal GALT_reac->Glc1P UDPGlc_in UDP-Glucose UDPGlc_in->GALT_reac

Caption: The Leloir pathway for the metabolism of D-galactose.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and ensure the quality of this compound. This involves using stability-indicating analytical methods that can separate and quantify the parent compound from any potential degradants.

General Stability Study Workflow

Stability_Workflow cluster_setup Study Setup cluster_analysis Analysis at Each Time Point cluster_conclusion Conclusion A Define Storage Conditions (e.g., Temp, Humidity, Light) B Prepare Samples (Solid & Solution) A->B C Set Time Points (e.g., T=0, 3, 6, 12 months) B->C D Visual Inspection (Appearance, Color) C->D E Physicochemical Tests (Water Content, pH) D->E F Purity & Assay Analysis (HPLC, GC-MS) E->F G Isotopic Integrity Check (MS, NMR) F->G H Analyze Data Trends G->H I Determine Shelf-Life H->I

Caption: A general workflow for conducting a stability study on this compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

  • Purpose : To quantify the purity and concentration of galactose in a sample. This method is effective for assessing stability in aqueous solutions.

  • Protocol Outline :

    • Mobile Phase : Adegassed, HPLC-grade water.

    • Column : A carbohydrate analysis column (e.g., Aminex HPX-87P) maintained at an elevated temperature (e.g., 85°C) to ensure sharp peaks.

    • Internal Standard : Cellobiose can be used as an internal standard for improved quantification.

    • Sample Preparation : Samples are accurately diluted to a known concentration within the calibration curve range.

    • Detection : Refractive Index (RI) detector.

    • Quantification : The concentration is determined by comparing the peak area ratio of galactose to the internal standard against a calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose : Provides high sensitivity and specificity for both quantification and structural confirmation, including verification of the isotopic label.

  • Protocol Outline :

    • Derivatization : Sugars are non-volatile and require derivatization prior to GC analysis. A common method is the preparation of aldononitrile pentaacetate derivatives.

    • GC Separation : A capillary column (e.g., DB-17) is used with a suitable temperature program to separate the derivatized galactose from other components.

    • MS Detection : Mass spectrometry is used for detection. By monitoring specific mass-to-charge (m/z) ratios, one can distinguish between the unlabeled (¹²C) and the ¹³C-labeled galactose, confirming isotopic enrichment and identifying potential degradants. For example, monitoring ions can allow for the assessment of 1-¹²C-, 1-¹³C-, and U-¹³C₆-labeled D-galactose.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose : The definitive method for confirming the position and enrichment of the ¹³C label and for characterizing the overall structure of the molecule.

  • Protocol Outline :

    • Sample Preparation : The this compound sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

    • Acquisition : ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments (like HSQC or HMBC) can be used to unequivocally confirm the ¹³C position by observing correlations between the ¹³C nucleus and specific protons.

    • Analysis : The ¹³C spectrum will show a significantly enhanced signal at the C-5 position. The chemical purity can be assessed by the absence of significant impurity signals in both ¹H and ¹³C spectra.

4. Karl Fischer Titration

  • Purpose : To accurately determine the water content of the solid this compound material.

  • Protocol Outline :

    • Instrument : A calibrated Karl Fischer titrator is used.

    • Sample Preparation : A precisely weighed amount of the solid sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titration : The sample is titrated with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

    • Calculation : The water content is calculated based on the amount of reagent consumed. This is critical for hygroscopic substances where water can promote degradation.

Conclusion

The stability of this compound is robust in its solid form when stored under appropriate conditions that exclude moisture and light. As a solid, it should be kept at room temperature in a tightly sealed container. Aqueous solutions are more prone to degradation and should be prepared fresh, stored at reduced temperatures, and sterilized by filtration rather than autoclaving. A comprehensive stability testing program utilizing methods such as HPLC, GC-MS, and NMR is essential to ensure the chemical and isotopic integrity of this compound throughout its lifecycle, thereby guaranteeing its reliability for research and development applications.

References

Applications of 13C Labeled Galactose in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through these pathways. Among these, 13C labeled galactose has emerged as a critical probe for investigating various aspects of cellular and whole-body metabolism. Its applications span from diagnosing inborn errors of metabolism and assessing liver function to elucidating the intricate dynamics of glycoproteins and conducting sophisticated metabolic flux analyses. This technical guide provides a comprehensive overview of the core applications of 13C labeled galactose, detailing experimental protocols, presenting quantitative data, and illustrating key metabolic and experimental workflows.

Core Applications

The utility of 13C labeled galactose in metabolic research is centered around its role as a tracer that can be monitored as it is metabolized through various biochemical pathways. The introduction of the stable, non-radioactive 13C isotope allows for safe administration in human subjects and sensitive detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Diagnosis and Investigation of Inborn Errors of Metabolism

A primary application of 13C labeled galactose is in the study of galactosemia, an inborn error of metabolism resulting from a deficiency in one of the key enzymes of galactose metabolism. The most common form is a deficiency of galactose-1-phosphate uridyltransferase (GALT).

By administering [1-13C]galactose, researchers can assess an individual's ability to oxidize galactose to 13CO2, which is then exhaled. This provides a direct measure of the functional capacity of the galactose metabolic pathway. Patients with classic galactosemia exhibit a significantly reduced ability to oxidize [1-13C]galactose compared to healthy individuals.[1] This difference in metabolic capacity allows for a clear distinction between phenotypes.[2][3]

Quantitative Data from 13C-Galactose Breath Tests in Galactosemia:

Patient Group1-hour 13CO2 Recovery (% of dose)5-hour 13CO2 Recovery (% of dose)Reference
Control Subjects3% - 6%21% - 47%[1]
Classic Galactosemia (Q188R/Q188R)~0%3% - 6%[1]
Galactosemic Variant (S135L/S135L)Comparable to controlsComparable to controls
Classical Patients (Median CUMPCDT120)-0.29 (0.08–7.51)
Homozygous p.Ser135Leu Patients (Median CUMPCDT120)-9.44 (8.66–10.22)
NBS Detected Variant Patients (Median CUMPCDT120)-13.79 (12.73–14.87)
Controls (Median CUMPCDT120)-9.29 (8.94–10.02)
Healthy Children (CUMPCD at 120 min)-up to 5.58%
Galactosemic Children (CUMPCD at 120 min)-up to 1.67%

CUMPCD: Cumulative Percentage Dose Recovered

Experimental Protocol: 1-13C Galactose Breath Test for Galactosemia Diagnosis

  • Patient Preparation: Patients should fast for a minimum of 2 hours before the test. They are instructed to avoid 13C-enriched foods for two days prior to the test to ensure a steady baseline of 13C abundance in breath CO2.

  • Baseline Sample Collection: Two baseline breath samples are collected before the administration of the labeled galactose. Patients take a deep breath, hold it for 3 seconds, and exhale into a collection tube.

  • Substrate Administration: An oral dose of 7 mg/kg of 1-13C labeled galactose dissolved in water is administered.

  • Post-Dose Sample Collection: Breath samples are collected at specific time points, typically 60, 90, and 120 minutes after ingestion. In some protocols, samples are collected at 30, 60, and 120 minutes.

  • Analysis: The 13CO2/12CO2 ratio in the exhaled breath is measured using isotope ratio mass spectrometry. The results are often expressed as the cumulative percentage of the administered 13C dose recovered as 13CO2 over time (CUMPCD).

Metabolic Pathway: Galactose Metabolism and its Impairment in Galactosemia

Galactose_Metabolism cluster_GALT_block Block in Classic Galactosemia Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P GALK Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase UDPGal UDP-Galactose Galactose1P->UDPGal GALT X X UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glucose1P Glucose-1-Phosphate UDPGal->Glucose1P GALE UDPGlc->Galactose1P Glycolysis Glycolysis -> CO2 Glucose1P->Glycolysis

Galactose metabolism pathway and the enzymatic block in classic galactosemia.
Assessment of Liver Function

The liver is the primary site of galactose metabolism. The rate at which the liver can clear galactose from the bloodstream is a sensitive indicator of hepatic function. The 13C-galactose breath test (GBT) provides a non-invasive method to assess the functional liver mass by measuring the activity of cytosolic enzymes like galactose kinase.

The GBT has been shown to be accurate in predicting the severity of liver cirrhosis and correlates well with the Child-Pugh score. It can also be used to assess liver fibrosis in patients with chronic hepatitis C.

Quantitative Data from 13C-Galactose Breath Tests in Liver Disease:

Patient Group13C-GBT %dose/h at 60 min13C-GBT %dose/h at 120 minSensitivity for CirrhosisSpecificity for CirrhosisReference
Controls6.3 +/- 1.1---
Primary Biliary Cirrhosis3.1 +/- 1.3-89.5% (at 60 min)95.0% (at 60 min)
Chronic Liver Disease (No Cirrhosis)----
Compensated CirrhosisSignificantly decreased71.4%85.0%

Experimental Protocol: 13C-Galactose Breath Test for Liver Function

The protocol is similar to that for galactosemia but may use different time points for analysis.

  • Patient Preparation: Patients typically fast overnight.

  • Substrate Administration: A defined dose of 13C-galactose is administered orally.

  • Breath Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for up to 2-4 hours.

  • Analysis: The rate of 13CO2 exhalation is measured and can be expressed as the percentage of the dose recovered per hour (%dose/h) or the cumulative percentage of the dose recovered over time.

Logical Workflow: 13C-Galactose Breath Test for Liver Function Assessment

Liver_Function_Test_Workflow Start Patient with Suspected Liver Dysfunction Administer Administer Oral Dose of 13C-Galactose Start->Administer Collect Collect Breath Samples at Timed Intervals Administer->Collect Analyze Measure 13CO2/12CO2 Ratio (Isotope Ratio Mass Spectrometry) Collect->Analyze Calculate Calculate Rate of 13CO2 Exhalation Analyze->Calculate Interpret Interpret Results Calculate->Interpret Normal Normal Liver Function: Rapid 13CO2 Exhalation Interpret->Normal High Rate Impaired Impaired Liver Function: Reduced 13CO2 Exhalation Interpret->Impaired Low Rate

Workflow for the 13C-galactose breath test in liver function assessment.
Probing Glycoprotein Structure and Dynamics

13C labeled galactose can be enzymatically incorporated into the glycan chains of glycoproteins. This site-specific labeling allows for the use of isotope-edited NMR experiments to study the structure and dynamics of glycans in their native protein environment. This technique has been applied to immunoglobulins, revealing that galactose residues on the glycan chains can exist in different environments with varying mobility.

Experimental Protocol: Enzymatic Labeling of Glycoproteins with 13C-Galactose

  • Preparation of UDP-13C-Galactose:

    • Uniformly labeled [13C]galactose is converted to [13C]galactose-1-phosphate using galactokinase and ATP.

    • The product is then converted to UDP-[13C]galactose using galactose-1-phosphate uridyl transferase and UDP-glucose.

  • Enzymatic Transfer to Glycoprotein:

    • The UDP-[13C]galactose is then transferred to the terminal N-acetylglucosamine residues of the glycoprotein's glycan chains by the action of galactosyltransferase.

  • NMR Analysis:

    • Isotope-edited NMR experiments are performed on the labeled glycoprotein to obtain structural and dynamic information about the galactose residues.

Signaling Pathway: Enzymatic Incorporation of 13C-Galactose into Glycoproteins

Glycoprotein_Labeling Gal_13C [13C]Galactose Gal1P_13C [13C]Galactose-1-Phosphate Gal_13C->Gal1P_13C Galactokinase ATP ATP ATP->Gal1P_13C UDPGal_13C UDP-[13C]Galactose Gal1P_13C->UDPGal_13C Galactose-1-Phosphate Uridyl Transferase UDPGlc UDP-Glucose UDPGlc->UDPGal_13C LabeledGlycoprotein 13C-Labeled Glycoprotein UDPGal_13C->LabeledGlycoprotein Galactosyltransferase Glycoprotein Glycoprotein (with terminal GlcNAc) Glycoprotein->LabeledGlycoprotein NMR NMR Analysis LabeledGlycoprotein->NMR

Workflow for enzymatic labeling of glycoproteins with 13C-galactose.
Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. While glucose is more commonly used, 13C-galactose can serve as a tracer to investigate specific aspects of galactose metabolism and its connections to central carbon metabolism. By tracing the incorporation of 13C from galactose into various downstream metabolites, researchers can build a detailed map of metabolic activity. This is particularly relevant in studying cancer cell metabolism, where altered glucose and galactose utilization has been observed.

Experimental Protocol: 13C-Galactose Metabolic Flux Analysis

  • Cell Culture: Cells are cultured in a medium where a standard carbon source is replaced with 13C-labeled galactose.

  • Isotopic Steady State: The cells are allowed to grow until they reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.

  • Metabolite Extraction: Metabolites are extracted from the cells.

  • MS or NMR Analysis: The extracted metabolites are analyzed by mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distributions (MIDs).

  • Computational Modeling: The MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model of cellular metabolism to estimate the intracellular fluxes.

Logical Relationship: 13C Metabolic Flux Analysis Workflow

MFA_Workflow Start Define Biological Question and Metabolic Network Tracer Select 13C-Galactose Tracer Start->Tracer Experiment Perform Labeling Experiment (Cell Culture) Tracer->Experiment Quenching Metabolite Quenching and Extraction Experiment->Quenching Analysis Measure Mass Isotopomer Distributions (MS/NMR) Quenching->Analysis Modeling Computational Flux Estimation Analysis->Modeling Results Metabolic Flux Map Modeling->Results Interpretation Biological Interpretation Results->Interpretation

General workflow for 13C metabolic flux analysis using 13C-galactose.

Conclusion

13C labeled galactose is a versatile and powerful tool in the arsenal of metabolic researchers. Its applications, ranging from non-invasive diagnostic tests for diseases like galactosemia and liver dysfunction to sophisticated studies of glycoprotein dynamics and metabolic flux, provide deep insights into the complexities of cellular and whole-body metabolism. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals in drug development, facilitating the design and implementation of robust metabolic studies. As analytical technologies continue to advance, the applications of 13C labeled galactose are poised to expand, further unraveling the intricate web of metabolic regulation in health and disease.

References

D-Galactose-13C as a Tracer for Inborn Errors of Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders resulting from defects in single genes that code for enzymes or other proteins involved in metabolic pathways.[1][2] These defects can lead to the accumulation of toxic substrates or a deficiency of essential products, causing a wide range of clinical symptoms.[3] The early and accurate diagnosis of IEMs is critical for initiating timely treatment and improving patient outcomes.[3][4] Stable isotope tracer studies have become an invaluable, non-invasive tool for probing metabolic pathways in vivo. By introducing a non-radioactive, isotopically labeled substrate into the body, researchers can trace its metabolic fate, quantify pathway fluxes, and identify enzymatic blocks.

This technical guide focuses on the application of D-galactose labeled with carbon-13 (¹³C), particularly as a tracer for diagnosing and assessing IEMs related to galactose metabolism. The most prominent of these is Classical Galactosemia, an autosomal recessive disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). The principle of the ¹³C-galactose tracer methodology is to measure the body's capacity to oxidize galactose to carbon dioxide (CO₂), providing a direct functional assessment of the entire metabolic pathway.

Core Principles of ¹³C-Galactose Tracing

The fundamental concept involves administering a known quantity of ¹³C-labeled galactose and subsequently measuring the appearance of the ¹³C label in expired CO₂. In a healthy individual, galactose is efficiently metabolized, primarily via the Leloir pathway, into glucose-1-phosphate, which then enters glycolysis and the citric acid cycle. During this process, the carbon atoms from the galactose backbone are released as CO₂.

When a patient has a defect in one of the enzymes of the Leloir pathway, this conversion is impaired. Consequently, the rate of ¹³C-galactose oxidation is significantly reduced, leading to a lower amount of ¹³CO₂ being exhaled. This difference in ¹³CO₂ exhalation between healthy subjects and patients with galactosemia forms the basis of the diagnostic breath test. While various labeled positions can be used (e.g., 1-¹³C, U-¹³C), the 1-¹³C galactose breath test is a well-established method for assessing whole-body galactose oxidation capacity.

Metabolic Pathways of Galactose

To understand the tracer's journey, a grasp of galactose metabolism is essential. The primary route for galactose utilization in humans is the Leloir pathway. An alternative, the oxidoreductive pathway, also exists.

The Leloir Pathway

This is the main pathway for galactose conversion to glucose. It involves three key enzymes:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate (Gal-1-P).

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate. This is the enzyme deficient in Classical Galactosemia.

  • UDP-Galactose 4'-Epimerase (GALE): Converts UDP-galactose back to UDP-glucose, which can then be used in another round of the GALT reaction.

The glucose-1-phosphate produced enters the mainstream of glucose metabolism, eventually being oxidized to CO₂ in the mitochondria.

Leloir_Pathway Gal D-Galactose-1-13C Gal1P Galactose-1-Phosphate-1-13C Gal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose-1-13C Gal1P->UDPGal GALT (Classical Galactosemia Block) UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UDPGal->UDPGlc GALE Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis Pyruvate Pyruvate-3-13C Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA CO2 13CO2 (Expired) TCA->CO2

The Leloir Pathway for Galactose Metabolism.

Applications in Inborn Errors of Metabolism

The ¹³C-galactose breath test is primarily used to investigate disorders of galactose metabolism.

Classical Galactosemia (GALT Deficiency)

This is the most common and severe form of galactosemia, resulting from a deficiency in GALT activity. The ¹³C-galactose breath test is highly effective at distinguishing these patients from healthy controls and individuals with variant forms of the disorder, such as the Duarte variant. Studies have consistently shown that patients with classical galactosemia oxidize very little of the administered ¹³C-galactose, resulting in minimal ¹³CO₂ recovery in their breath.

Other Galactosemias
  • Galactokinase (GALK) Deficiency: This IEM blocks the first step of the Leloir pathway. Interestingly, one study of a patient with GALK deficiency showed normal galactose oxidation rates via the breath test, suggesting that alternative metabolic pathways may compensate or that the in vivo phenotype can be complex and may differ from what is predicted by erythrocyte enzyme assays alone.

  • UDP-galactose 4'-epimerase (GALE) Deficiency: Severe GALE deficiency can also impair galactose metabolism, though its impact on the galactose breath test is less documented in the literature.

Quantitative Data Summary

The results of ¹³C-galactose tracer studies are typically reported as the Cumulative Percentage of the Dose Recovered (CUMPCD) over a specific time, usually 120 minutes (CUMPCDT120).

GroupNCUMPCD at 120 min (Median; Range) or (Mean ± SD)Reference
Classical Galactosemia Patients 340.29% (0.08% – 7.51%)
Classical Galactosemia Patients 71.67% (Average)
Homozygous p.Ser135Leu Patients 29.44% (8.66% – 10.22%)
NBS Detected Variant Patients 413.79% (12.73% – 14.87%)
Healthy Children (Controls) 215.58% (Average)
Adult Controls 49.29% (8.94% – 10.02%)

Table 1: Summary of ¹³C-Galactose Oxidation Capacity in Different Patient Groups.

In addition to breath tests, stable isotope dilution methods can be used to measure plasma galactose concentrations, which are significantly elevated in patients with classical galactosemia.

GroupNPlasma D-Galactose Concentration (μmol/L) (Mean ± SD)Reference
Healthy Adults 160.12 ± 0.03
Diabetic Patients 150.11 ± 0.04
Classical Galactosemia Patients 101.44 ± 0.54
Obligate Heterozygous Parents 50.17 ± 0.07

Table 2: Plasma D-Galactose Concentrations in Postabsorptive Subjects.

Experimental Protocols

1-¹³C Galactose Breath Test

This protocol outlines the non-invasive assessment of whole-body galactose oxidation capacity.

1. Patient Preparation:

  • Patients should fast overnight prior to the test. The exact duration of fasting may vary depending on the age of the subject.

2. Baseline Sample Collection:

  • Before administering the tracer, collect one or two baseline breath samples to determine the natural background ¹³CO₂/¹²CO₂ ratio.

  • Samples are collected into appropriate collection bags or tubes.

3. Tracer Administration:

  • An oral dose of 1-¹³C labeled galactose is administered.

  • A typical dose is 7 mg/kg of body weight.

  • The tracer is usually dissolved in water for easy ingestion.

4. Post-Dose Sample Collection:

  • Breath samples are collected at regular intervals after tracer administration.

  • A common collection schedule is at 30, 60, 90, and 120 minutes post-ingestion. Some protocols may extend this to 300 minutes.

5. Sample Analysis:

  • The ¹³CO₂/¹²CO₂ isotope ratio in the exhaled breath samples is measured using an Isotope Ratio Mass Spectrometer (IRMS).

  • The results are typically expressed as a "delta over baseline" value, which represents the change in the isotope ratio from the pre-dose measurement.

6. Data Calculation:

  • The galactose oxidation capacity is determined by calculating the cumulative percentage of the administered dose recovered as ¹³CO₂ in the exhaled air (CUMPCD).

  • This calculation requires the delta over baseline values, the total CO₂ production rate of the individual (which can be estimated from body surface area), and the amount of tracer administered.

Workflow cluster_legend Prep Patient Preparation (Overnight Fast) Baseline Collect Baseline Breath Samples Prep->Baseline Admin Administer Oral Dose of 1-13C Galactose (7 mg/kg) Baseline->Admin Collect Collect Post-Dose Breath Samples (e.g., at 30, 60, 90, 120 min) Admin->Collect Analysis Analyze 13CO2/12CO2 Ratio (IRMS) Collect->Analysis Calc Calculate CUMPCD Analysis->Calc Interpret Interpret Results Calc->Interpret Note CUMPCD = Cumulative Percentage of Dose Recovered

Workflow for the 1-¹³C Galactose Breath Test.
Plasma ¹³C-Galactose Analysis by GC-MS

This method allows for the direct quantification of the tracer in plasma.

1. Sample Collection:

  • Blood samples are drawn at specified time points after tracer administration.

2. Sample Preparation:

  • D-[¹³C₆]Galactose is added to the plasma sample as an internal standard.

  • D-glucose is removed from the plasma via enzymatic treatment with D-glucose oxidase.

  • The sample is then purified using ion-exchange chromatography.

3. Derivatization:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), aldononitrile pentaacetate derivatives of galactose are prepared.

4. GC-MS Analysis:

  • The instrument monitors specific ion intensities to quantify ¹²C-galactose, 1-¹³C-galactose, and the U-¹³C₆-labeled internal standard.

  • The method is linear over a range of 0.1-5 micromol/L with a limit of quantification below 0.02 micromol/L.

Interpretation of Results

The primary diagnostic indicator from the breath test is the CUMPCD value at 120 minutes.

  • Low CUMPCD (< 2-3%): A significantly low value is strongly indicative of a severe block in galactose oxidation, consistent with classical galactosemia. Some have suggested that if less than 2% of the dose is recovered at 2 hours, dietary intervention should be considered immediately while awaiting confirmatory test results.

  • Intermediate CUMPCD: Values between those of classical galactosemia patients and healthy controls may indicate a variant phenotype with some residual enzyme activity.

  • Normal CUMPCD (> 5-8%): Values in the normal range indicate an intact galactose oxidation pathway.

Logic_Diagram Condition Patient Condition Healthy Healthy Individual NormalActivity Normal Galactosemia Classical Galactosemia DeficientActivity Severely Deficient Enzyme GALT Enzyme Activity NormalOxidation Efficient Oxidation NormalActivity->NormalOxidation BlockedOxidation Oxidation Blocked DeficientActivity->BlockedOxidation Metabolism 13C-Galactose Metabolism HighCO2 High 13CO2 Exhalation (Normal CUMPCD) NormalOxidation->HighCO2 LowCO2 Low 13CO2 Exhalation (Low CUMPCD) BlockedOxidation->LowCO2 Result Breath Test Result

Diagnostic Logic of the ¹³C-Galactose Breath Test.

Advantages and Limitations

Advantages:

  • Non-invasive: The breath test is simple, safe, and requires only the collection of breath samples, making it suitable for pediatric patients.

  • Functional Assessment: It measures the complete, whole-body capacity to metabolize galactose, reflecting the in vivo metabolic status, which may not always correlate perfectly with enzyme activity measured in erythrocytes.

  • Differentiates Phenotypes: The test can distinguish between severe classical phenotypes and milder variant forms of galactosemia.

Limitations:

  • Lack of Prognostic Power: Studies have shown that while the test is excellent for diagnosis, the residual galactose oxidation capacity in classical galactosemia patients does not necessarily predict the severity of long-term complications.

  • Specialized Equipment: Analysis of isotope ratios requires an IRMS, which is expensive and not available in all clinical laboratories.

  • Influence of Other Factors: CO₂ production, and thus CUMPCD calculations, can be influenced by factors such as diet, physical activity, and underlying health status.

Conclusion

D-¹³C galactose serves as a powerful and non-invasive tracer for the functional evaluation of galactose metabolism. The 1-¹³C galactose breath test is a clinically valuable tool for the diagnosis of classical galactosemia, offering a clear distinction between affected patients and healthy individuals. While it has limitations in predicting long-term outcomes, its role in initial diagnosis and in research settings is well-established. By providing a window into in vivo pathway activity, ¹³C-galactose tracer studies help bridge the gap between genotype and metabolic phenotype, making them an essential technique for researchers and clinicians in the field of inborn errors of metabolism.

References

The Principle of Metabolic Flux Analysis Using D-galactose-5-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying metabolic flux analysis (MFA) utilizing D-galactose-5-13C as a stable isotope tracer. This powerful technique offers a quantitative lens to investigate the intricate network of cellular metabolism, providing critical insights for disease research and drug development. By tracing the journey of the 13C label from galactose through various metabolic pathways, researchers can elucidate the rates of intracellular reactions, identify metabolic bottlenecks, and understand how cellular metabolism is rewired in response to genetic or pharmacological perturbations.

Core Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] The fundamental principle involves introducing a substrate enriched with a stable isotope, in this case, D-galactose labeled with 13C at the fifth carbon position (this compound), into a cell culture or in vivo model.[2] As the cells metabolize this labeled substrate, the 13C isotope is incorporated into various downstream metabolites.

The distribution of these 13C isotopes, known as isotopomer patterns, within the metabolic network is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] These experimentally determined labeling patterns are then used in conjunction with a computational model of the organism's metabolic network to estimate the intracellular fluxes that would produce the observed isotopomer distributions.[4]

The Metabolic Journey of this compound

The primary metabolic route for galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate.[5] This intermediate is then isomerized to glucose-6-phosphate, a central metabolite that can enter several key pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis.

When this compound is introduced, the 13C label at the C5 position is systematically transferred to subsequent metabolites. Understanding the precise atomic transitions within these pathways is paramount for accurate flux analysis.

The Leloir Pathway and the Fate of the 5-13C Label

The Leloir pathway consists of a series of enzymatic reactions that transform galactose into a form that can be readily utilized by the cell's central carbon metabolism. The key steps and the predicted fate of the 13C label from this compound are outlined below:

StepEnzymeReactionFate of 5-13C Label
1Galactokinase (GALK)D-galactose + ATP → D-galactose-1-phosphate + ADPThe 13C label remains at the C5 position of D-galactose-1-phosphate.
2Galactose-1-phosphate uridylyltransferase (GALT)D-galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphateThe 13C label is transferred to the C5 position of UDP-galactose.
3UDP-galactose-4'-epimerase (GALE)UDP-galactose ⇌ UDP-glucoseThe epimerization at C4 does not affect the C5 position; the 13C label is now at the C5 position of UDP-glucose.
4Phosphoglucomutase (PGM)Glucose-1-phosphate ⇌ Glucose-6-phosphateThe 13C label from UDP-glucose (produced in the previous step) will be at the C5 position of glucose-1-phosphate and subsequently at the C5 position of glucose-6-phosphate.

Leloir_Pathway cluster_0 Leloir Pathway cluster_1 Central Carbon Metabolism This compound This compound Galactose-1-P-5-13C Galactose-1-P-5-13C UDP-galactose-5-13C UDP-galactose-5-13C UDP-glucose-5-13C UDP-glucose-5-13C Glucose-1-P-5-13C Glucose-1-P-5-13C Glucose-6-P-5-13C Glucose-6-P-5-13C Glycolysis Glycolysis PPP PPP

Propagation of the 5-13C Label into Central Carbon Metabolism

Once glucose-6-phosphate-5-13C is formed, the labeled carbon atom will be distributed into various downstream metabolic pathways. The specific labeling patterns of intermediates in these pathways provide the necessary information for flux quantification.

  • Glycolysis: The 13C label at the C5 position of glucose-6-phosphate will be located at the C5 position of fructose-6-phosphate and fructose-1,6-bisphosphate. Cleavage of fructose-1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). The C5 of glucose-6-phosphate corresponds to the C2 of GAP. This labeled GAP will then proceed through the lower part of glycolysis, resulting in pyruvate labeled at the C2 position.

  • Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose-6-phosphate is lost as CO2. The remaining carbons are rearranged to form ribulose-5-phosphate. The C5 of glucose-6-phosphate will become the C4 of ribulose-5-phosphate. Further reactions in the non-oxidative PPP will lead to a complex scrambling of the label. Tracking these rearrangements is crucial for determining the flux through the PPP.

Experimental Workflow for this compound MFA

A typical 13C-MFA experiment involves several key stages, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (Isotopic Steady State) Tracer_Introduction 2. Introduction of this compound Cell_Culture->Tracer_Introduction Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) Tracer_Introduction->Metabolite_Extraction Sample_Derivatization 4. Sample Derivatization (for GC-MS) Metabolite_Extraction->Sample_Derivatization Analytical_Measurement 5. Analytical Measurement (GC-MS or LC-MS) Sample_Derivatization->Analytical_Measurement Data_Analysis 6. Data Analysis (Isotopomer Distribution) Analytical_Measurement->Data_Analysis Flux_Calculation 7. Flux Calculation (Computational Modeling) Data_Analysis->Flux_Calculation

Detailed Experimental Protocols

Cell Culture and Labeling:

  • Cell Seeding: Plate cells at a density that allows them to reach the desired confluency at the time of harvest.

  • Media Formulation: Culture cells in a defined medium where the primary carbon source can be precisely controlled. For galactose tracing, a glucose-free medium supplemented with a known concentration of this compound is used.

  • Isotopic Steady State: It is crucial to ensure that the intracellular metabolite pools have reached isotopic steady state, meaning the labeling enrichment of metabolites is constant over time. This is typically achieved by culturing the cells in the labeled medium for a duration equivalent to several cell doubling times.

Metabolite Extraction:

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is often achieved by washing the cells with ice-cold saline and then quenching with a cold solvent like methanol or a methanol/water mixture.

  • Extraction: Extract the metabolites from the cells using a suitable solvent system, such as a mixture of methanol, water, and chloroform, to separate polar and nonpolar metabolites.

  • Sample Preparation: The extracted metabolites are then dried and stored at -80°C until analysis.

Analytical Measurement (GC-MS):

  • Derivatization: For GC-MS analysis, polar metabolites are often chemically modified (derivatized) to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized samples are injected into the GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted metabolites and measures the mass-to-charge ratio of the fragments, allowing for the determination of the isotopomer distribution.

Data Presentation and Interpretation

The raw data from the mass spectrometer consists of mass spectra for each metabolite, showing the relative abundance of different mass isotopomers (M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite). This data must be corrected for the natural abundance of 13C.

Hypothetical Quantitative Data

The following table presents a hypothetical dataset of mass isotopomer distributions for key metabolites following labeling with this compound. This data would be used as input for the flux calculation software.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate5.090.04.50.50.00.00.0
Fructose-6-Phosphate6.089.04.01.00.00.00.0
Pyruvate20.075.05.00.0---
Lactate22.073.05.00.0---
Ribose-5-Phosphate15.080.04.01.00.00.0-
Citrate30.060.08.02.00.00.00.0

Note: This is illustrative data. Actual distributions will vary depending on the cell type and experimental conditions.

Flux Calculation and Visualization

The corrected mass isotopomer distributions, along with measured uptake and secretion rates of extracellular metabolites (e.g., galactose uptake, lactate secretion), are used as inputs for computational flux analysis software (e.g., INCA, Metran, WUFlux). This software uses iterative algorithms to find the set of fluxes that best fits the experimental data.

The output is a quantitative flux map, which can be visualized to provide a clear picture of the metabolic phenotype.

Flux_Map Galactose_ext Galactose (ext) Galactose_int Galactose (int) Galactose_ext->Galactose_int 100 G6P Glucose-6-P Galactose_int->G6P 100 Glycolysis Glycolysis G6P->Glycolysis 80 PPP Pentose Phosphate Pathway G6P->PPP 20 Pyruvate Pyruvate Glycolysis->Pyruvate 160 Lactate Lactate Pyruvate->Lactate 120 TCA TCA Cycle Pyruvate->TCA 40 Ribose5P Ribose-5-P PPP->Ribose5P 20 Biomass Biomass Ribose5P->Biomass 10 TCA->Biomass 15

Conclusion

Metabolic flux analysis using this compound is a powerful technique for dissecting the complexities of cellular metabolism. By providing a quantitative measure of reaction rates, it moves beyond static measurements of metabolite concentrations to reveal the dynamic operation of metabolic networks. This in-depth understanding of metabolic phenotypes is invaluable for identifying novel drug targets, elucidating disease mechanisms, and optimizing bioprocesses. While the experimental and computational aspects of 13C-MFA are demanding, the richness of the resulting data provides unparalleled insights into the functional state of a biological system.

References

An In-Depth Technical Guide to Utilizing D-galactose-5-13C for Studying the Leloir Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-galactose-5-13C, a stable isotope-labeled sugar, for the quantitative analysis of the Leloir pathway. The Leloir pathway is the primary route for galactose metabolism, and its dysregulation is associated with various metabolic disorders, including galactosemia. The use of 13C-labeled substrates, in conjunction with advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), enables precise metabolic flux analysis (MFA), offering deep insights into cellular metabolism.[1][2][3] This guide details the rationale for using specifically labeled galactose, outlines experimental protocols, presents quantitative data, and provides visualizations to facilitate a deeper understanding of these powerful research methodologies.

The Leloir Pathway: A Mechanistic Overview

The catabolism of D-galactose is primarily accomplished through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, a key intermediate in glycolysis.[4][5] The pathway involves the following key steps:

  • Mutarotation: β-D-galactose is converted to its α-anomer by galactose mutarotase, as α-D-galactose is the active form for the subsequent step.

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate (Gal-1-P).

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, which can then be used in another round of the GALT reaction.

  • Isomerization: Phosphoglucomutase converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.

Rationale for Using this compound

The choice of the isotopic tracer is a critical aspect of metabolic flux analysis, as it dictates the precision with which metabolic fluxes can be estimated. While studies have utilized various labeled forms of galactose, including uniformly labeled ([U-13C]) and specifically labeled ([1-13C], [2-13C]) variants, the use of this compound offers a unique advantage in tracing the carbon skeleton through the latter stages of the Leloir pathway and its entry into central carbon metabolism.

As D-galactose is converted to UDP-glucose via the Leloir pathway, the 13C label at the C5 position of galactose will be retained at the C5 position of glucose-1-phosphate and subsequently glucose-6-phosphate. This allows for the direct tracking of galactose-derived carbon into glycolysis and the pentose phosphate pathway (PPP). The specific location of the label can help to distinguish the flux through the Leloir pathway from other pathways that may also produce glucose-6-phosphate.

Quantitative Data from 13C-Galactose Metabolic Studies

The following tables summarize quantitative data from studies utilizing 13C-labeled galactose to investigate the Leloir pathway and related metabolic activities.

Table 1: 13C NMR Chemical Shifts of Leloir Pathway Intermediates and Related Metabolites

MetaboliteCarbon PositionChemical Shift (ppm)Reference
Galactose-1-PhosphateC194.10 - 94.58
UDP-GalactoseC196.00 - 97.18
UDP-GlucoseC195.78
GalactitolC163.43

Table 2: Plasma D-galactose Concentrations in Human Subjects

Subject GroupMean D-galactose Concentration (μmol/L)Standard Deviation (μmol/L)Sample Size (n)
Healthy Adults0.120.0316
Diabetic Patients0.110.0415
Patients with Classical Galactosemia1.440.5410
Obligate Heterozygous Parents0.170.075

Data from a stable-isotope dilution method using D-[13C]Galactose.

Experimental Protocols

The following sections provide detailed methodologies for conducting 13C metabolic flux analysis using this compound. These protocols are adapted from established methods for 13C-MFA with other labeled substrates.

Cell Culture and 13C Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with this compound as the primary carbon source. The concentration of the labeled galactose should be optimized for the specific cell line and experimental goals.

  • Tracer Introduction: At the start of the experiment, replace the standard culture medium with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites. The incubation time should be sufficient to reach an isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex and centrifuge to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

Sample Preparation and Analysis by GC-MS
  • Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis. A common method is the preparation of aldononitrile pentaacetate derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use an appropriate GC column and temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in a suitable ionization mode (e.g., positive chemical ionization) to detect the mass-to-charge ratios (m/z) of the derivatized metabolites and their isotopologues.

    • Monitor specific ions corresponding to the unlabeled and 13C-labeled fragments of the metabolites of interest. For example, monitoring the [MH-60]+ ion intensities can allow for the assessment of labeled and unlabeled D-galactose.

Sample Preparation and Analysis by NMR Spectroscopy
  • Sample Preparation:

    • Lyophilize the metabolite extracts.

    • Reconstitute the dried extracts in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.

    • Use a power-gated sequence with a WALTZ-16 composite pulse for 1H-decoupling during 13C data acquisition to improve signal-to-noise and resolution.

  • Data Analysis:

    • Identify and quantify the 13C-labeled metabolites based on their chemical shifts and signal intensities relative to the internal standard.

    • Analyze the multiplet patterns in the 13C spectra to determine the positional enrichment of 13C in the metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Leloir pathway, a general experimental workflow for 13C-MFA, and the logical flow of data analysis.

Leloir_Pathway Gal β-D-Galactose Mutarotase Galactose Mutarotase Gal->Mutarotase aGal α-D-Galactose GALK Galactokinase (GALK) aGal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4-Epimerase (GALE) UDPGal->GALE UDPGlc_in UDP-Glucose UDPGlc_in->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase Glc1P->PGM UDPGlc_out UDP-Glucose Glc6P Glucose-6-Phosphate Glycolysis Glycolysis Glc6P->Glycolysis Mutarotase->aGal GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc_out PGM->Glc6P

Caption: The Leloir Pathway for D-galactose metabolism.

Experimental_Workflow CellCulture 1. Cell Culture Labeling 2. 13C-Galactose Labeling CellCulture->Labeling Quenching 3. Quenching & Extraction Labeling->Quenching Derivatization 4a. Derivatization (for GC-MS) Quenching->Derivatization Reconstitution 4b. Reconstitution (for NMR) Quenching->Reconstitution GCMS 5a. GC-MS Analysis Derivatization->GCMS DataAnalysis 6. Data Analysis & Flux Calculation GCMS->DataAnalysis NMR 5b. NMR Analysis Reconstitution->NMR NMR->DataAnalysis

Caption: General experimental workflow for 13C Metabolic Flux Analysis.

Data_Analysis_Flow RawData Raw MS and NMR Data PeakIntegration Peak Integration & Identification RawData->PeakIntegration MID Mass Isotopomer Distribution (MID) Calculation PeakIntegration->MID FluxEstimation Flux Estimation (e.g., using INCA) MID->FluxEstimation MetabolicModel Metabolic Network Model MetabolicModel->FluxEstimation StatisticalAnalysis Statistical Analysis & Validation FluxEstimation->StatisticalAnalysis FluxMap Metabolic Flux Map StatisticalAnalysis->FluxMap

Caption: Logical workflow for metabolic flux data analysis.

Conclusion

The use of this compound in metabolic studies provides a powerful tool for dissecting the intricacies of the Leloir pathway and its connections to central carbon metabolism. By combining stable isotope labeling with advanced analytical techniques like NMR and mass spectrometry, researchers can obtain quantitative data on metabolic fluxes, offering a deeper understanding of cellular physiology in both healthy and diseased states. The detailed protocols and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust metabolic flux analysis experiments, ultimately advancing our understanding of galactose metabolism and its role in human health.

References

Tracing Galactose Conversion to Glucose Using D-galactose-5-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to trace the metabolic conversion of galactose to glucose using the stable isotope D-galactose-5-13C. This powerful technique is instrumental in studying galactose metabolism, identifying potential enzymatic deficiencies, and understanding the pathophysiology of diseases such as galactosemia. By following the journey of the 13C-labeled carbon, researchers can elucidate the kinetics and flux of the Leloir pathway, the primary route for galactose utilization in humans.

The Leloir Pathway: The Core of Galactose Metabolism

The conversion of galactose to glucose is primarily accomplished through the Leloir pathway.[1][2][3] This series of enzymatic reactions effectively transforms galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis or be used for glycogen synthesis. The key insight for this tracing study is that the carbon backbone of galactose remains intact throughout this conversion, with the critical change being the inversion of the stereochemistry at the fourth carbon (C4) position.[2] Therefore, a 13C label at the fifth position of D-galactose will result in a 13C label at the fifth position of the newly synthesized D-glucose.

The central enzymes of the Leloir pathway are:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

  • UDP-galactose 4'-epimerase (GALE): Catalyzes the epimerization of UDP-galactose to UDP-glucose. This is the key step where the C4 configuration is altered.

  • Phosphoglucomutase (PGM): Converts glucose-1-phosphate to glucose-6-phosphate.

Leloir_Pathway This compound This compound Galactose-1-phosphate-5-13C Galactose-1-phosphate-5-13C This compound->Galactose-1-phosphate-5-13C GALK UDP-galactose-5-13C UDP-galactose-5-13C Galactose-1-phosphate-5-13C->UDP-galactose-5-13C GALT UDP-glucose-5-13C UDP-glucose-5-13C UDP-galactose-5-13C->UDP-glucose-5-13C GALE Glucose-1-phosphate-5-13C Glucose-1-phosphate-5-13C UDP-glucose-5-13C->Glucose-1-phosphate-5-13C UGP Glucose-6-phosphate-5-13C Glucose-6-phosphate-5-13C Glucose-1-phosphate-5-13C->Glucose-6-phosphate-5-13C PGM Glycolysis Glycolysis Glucose-6-phosphate-5-13C->Glycolysis

Experimental Design and Protocols

A typical experiment to trace the conversion of this compound to glucose involves administering the labeled substrate to a biological system (e.g., cell culture, animal model, or human subject) and then measuring the isotopic enrichment in glucose and other relevant metabolites over time.

Experimental_Workflow cluster_administration Substrate Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Techniques cluster_data Data Interpretation Administer this compound Administer this compound Collect biological samples\n(e.g., plasma, cell lysates) Collect biological samples (e.g., plasma, cell lysates) Administer this compound->Collect biological samples\n(e.g., plasma, cell lysates) Metabolite Extraction Metabolite Extraction Collect biological samples\n(e.g., plasma, cell lysates)->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) NMR Spectroscopy NMR Spectroscopy Metabolite Extraction->NMR Spectroscopy GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Quantify Isotopic Enrichment Quantify Isotopic Enrichment GC-MS Analysis->Quantify Isotopic Enrichment NMR Spectroscopy->Quantify Isotopic Enrichment Metabolic Flux Analysis Metabolic Flux Analysis Quantify Isotopic Enrichment->Metabolic Flux Analysis

Cell Culture Protocol
  • Cell Seeding: Plate cells (e.g., hepatocytes, fibroblasts) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Starvation (Optional): To enhance the uptake and metabolism of the labeled substrate, cells can be incubated in a glucose-free medium for a short period before the experiment.

  • Labeling: Replace the culture medium with a medium containing a known concentration of this compound.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.

  • Metabolite Extraction:

    • Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for quantifying isotopic enrichment.

  • Derivatization: To increase their volatility for gas chromatography, sugars in the dried metabolite extract must be derivatized. A common method is the formation of pentaacetylaldononitrile or tert-butyldimethylsilyl (tBDMS) derivatives.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate glucose, galactose, and other metabolites.

  • MS Detection: The eluting compounds are ionized (e.g., by electron ionization) and the mass-to-charge ratios (m/z) of the resulting fragments are measured by a mass spectrometer. The incorporation of 13C will result in a mass shift of +1 for fragments containing the fifth carbon.

  • Data Analysis: By comparing the peak areas of the labeled (M+1) and unlabeled (M) fragments of glucose, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the position of the 13C label within the molecule.

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra. 1D 13C NMR will show distinct peaks for each carbon in glucose and galactose, with the intensity of the C5 peak reflecting the 13C enrichment. 2D NMR techniques, such as HSQC, can further confirm the position of the label.

  • Data Analysis: Integrate the peak areas of the 13C-labeled and unlabeled C5 signals of glucose to determine the isotopic enrichment.

Data Presentation and Interpretation

The primary outcome of these experiments is the quantification of 13C enrichment in glucose over time. This data can be used to determine the rate of galactose conversion to glucose.

Quantitative Data Summary

The following table presents a hypothetical, yet representative, dataset from a cell culture experiment tracing the conversion of this compound to glucose.

Time (minutes)Isotopic Enrichment in Glucose-5-13C (%)
00.0
1515.2
3035.8
6062.5
12085.1
24092.3

This is representative data. Actual values will vary depending on the experimental system.

Interpretation of Results
  • Rate of Conversion: The rate of increase in isotopic enrichment in glucose reflects the activity of the Leloir pathway. A slower rate of enrichment may indicate a deficiency in one of the pathway's enzymes.

  • Metabolic Flux: By applying mathematical models, the quantitative data can be used to calculate the metabolic flux through the Leloir pathway, providing a more dynamic understanding of galactose metabolism.

  • Alternative Pathways: The absence of significant isotopic scrambling (i.e., the 13C label appearing at positions other than C5 in glucose) confirms that the Leloir pathway is the dominant route of conversion. The emergence of labels at other positions could suggest the activity of alternative pathways, such as the pentose phosphate pathway, following the initial conversion.

Conclusion

Tracing the conversion of this compound to glucose is a robust and informative approach for studying galactose metabolism. The combination of stable isotope labeling with advanced analytical techniques like GC-MS and NMR spectroscopy provides researchers and drug development professionals with a powerful toolkit to investigate the intricacies of carbohydrate metabolism, diagnose metabolic disorders, and evaluate the efficacy of therapeutic interventions. The detailed protocols and data interpretation guidelines presented in this guide offer a solid foundation for designing and executing such studies.

References

The Role of D-galactose-1-¹³C in the Investigation of Galactosemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, such as galactose-1-phosphate (Gal-1-P) and galactitol, resulting in severe clinical manifestations. While a galactose-restricted diet is the cornerstone of management, it does not prevent long-term complications. Stable isotope-labeled D-galactose, specifically D-galactose-1-¹³C, has emerged as a critical tool for in-vivo investigation of galactose metabolism. This non-invasive tracer allows for the assessment of whole-body galactose oxidation capacity, providing valuable insights into disease pathophysiology, aiding in diagnosis, and monitoring therapeutic interventions. This technical guide provides an in-depth overview of the application of D-galactose-1-¹³C in galactosemia research, with a focus on experimental protocols, quantitative data, and metabolic pathways.

Core Application: The ¹³C-Galactose Breath Test

The most prominent application of D-galactose-1-¹³C is in the ¹³C-galactose breath test. This non-invasive test measures an individual's capacity to oxidize galactose to carbon dioxide (CO₂). Following the oral administration of D-galactose-1-¹³C, the ¹³C-labeled galactose is metabolized, and the resulting ¹³CO₂ is exhaled in the breath. The rate and extent of ¹³CO₂ exhalation directly reflect the efficiency of the galactose oxidation pathways.

Principle of the Test

In individuals with normal GALT activity, galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis and the citric acid cycle, ultimately producing CO₂. When D-galactose-1-¹³C is used, the ¹³C atom at the C1 position is released as ¹³CO₂. In patients with galactosemia, the block in the Leloir pathway leads to a significantly reduced production of ¹³CO₂ from the labeled galactose.

Experimental Protocols

¹³C-Galactose Breath Test Protocol

This protocol is a synthesis of methodologies described in the cited literature.[1][2][3][4][5]

Patient Preparation:

  • Fasting: Patients are required to fast overnight (typically 8-12 hours) before the test to ensure baseline CO₂ levels are stable. Young children may have a shorter fasting period.

  • Dietary Restrictions: For 24 hours prior to the test, patients should avoid high-fiber foods, milk and dairy products, fruit juices, and honey to minimize endogenous hydrogen and methane production that could interfere with breath sample quality.

  • Medications: Antibiotics should be avoided for at least two weeks before the test. Other medications should be reviewed for potential interference.

  • Physical Activity: Strenuous physical activity and smoking should be avoided on the morning of the test.

Test Procedure:

  • Baseline Breath Sample: Before administration of the tracer, a baseline breath sample is collected to determine the natural abundance of ¹³CO₂ in the patient's breath.

  • Administration of D-galactose-1-¹³C: An oral dose of 7 mg/kg body weight of D-galactose-1-¹³C, dissolved in water, is administered to the patient.

  • Breath Sample Collection: Breath samples are collected at regular intervals after the ingestion of the labeled galactose. Common time points for collection are 30, 60, 90, and 120 minutes. Patients are instructed to take a deep breath, hold it for a few seconds, and then exhale into a collection tube.

  • Sample Analysis: The collected breath samples are analyzed using gas isotope ratio mass spectrometry (GIRMS) to measure the ratio of ¹³CO₂ to ¹²CO₂.

Data Analysis:

The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the exhaled air over time (CUMPCD). This value provides a quantitative measure of the individual's total body galactose oxidation capacity.

Data Presentation

The following tables summarize quantitative data from studies utilizing the D-galactose-1-¹³C breath test in different galactosemia patient populations and controls.

Table 1: Galactose Oxidation Capacity (CUMPCD at 120 minutes) in Galactosemia Patients and Controls

Patient GroupGenotypeNMedian CUMPCD (%)Range CUMPCD (%)Reference
Classical GalactosemiaVarious340.290.08 - 7.51
Homozygous p.Ser135Leup.S135L/p.S135L29.448.66 - 10.22
Heterozygous p.Ser135Leup.S135L/wild-type118.59-
NBS Detected VariantVarious413.7912.73 - 14.87
Healthy Controls-49.298.94 - 10.02
Galactosemic Children-7-0.03 (at 30 min) - 1.67 (at 120 min)
Healthy Children-21-0.4 (at 30 min) - 5.58 (at 120 min)

Table 2: Erythrocyte Galactose-1-Phosphate (Gal-1-P) Concentrations

Patient GroupNMean Gal-1-P (mg/dL)Range (mg/dL)Reference
Classic Galactosemia (Newborn)->10-
Classic Galactosemia (On Diet)-≥1.0-
Healthy Individuals23-Not detectable - 0.24
Galactosemic Patients (On Diet)12-1.09 - 4.5
Newly Diagnosed Galactosemic Neonates2-16.6 and 37.3

Metabolic Pathways and Experimental Workflows

Galactose Metabolism Pathways

The following diagram illustrates the primary (Leloir) and alternative pathways of galactose metabolism. In galactosemia, the block in the Leloir pathway, due to GALT deficiency, shunts galactose into alternative, often toxic, pathways.

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_alternative Alternative Pathways Gal Galactose GALK GALK Gal->GALK AldoseReductase Aldose Reductase Gal->AldoseReductase GalactoseDehydrogenase Galactose Dehydrogenase Gal->GalactoseDehydrogenase Gal1P Galactose-1-Phosphate GALT GALT (deficient in classic galactosemia) Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate Glycolysis Glycolysis & Citric Acid Cycle Glc1P->Glycolysis UDPGal UDP-Galactose GALE GALE UDPGal->GALE CO2 CO2 Glycolysis->CO2 Galactitol Galactitol (toxic) Galactonate Galactonate GALK->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc AldoseReductase->Galactitol GalactoseDehydrogenase->Galactonate

Caption: Overview of Galactose Metabolism Pathways.

Experimental Workflow for the ¹³C-Galactose Breath Test

The workflow diagram below outlines the key steps involved in performing and analyzing the ¹³C-galactose breath test.

Breath_Test_Workflow cluster_preparation Patient Preparation cluster_procedure Test Procedure cluster_analysis Sample Analysis & Data Interpretation Fasting Overnight Fasting Baseline Collect Baseline Breath Sample Fasting->Baseline Diet Dietary Restrictions (24h) Diet->Baseline Meds Medication Review Meds->Baseline Administer Administer Oral D-galactose-1-13C (7 mg/kg) Baseline->Administer Collect Collect Breath Samples (30, 60, 90, 120 min) Administer->Collect GIRMS Analyze 13CO2/12CO2 ratio via GIRMS Collect->GIRMS Calculate Calculate CUMPCD (%) GIRMS->Calculate Interpret Interpret Results (Assess Galactose Oxidation Capacity) Calculate->Interpret

Caption: ¹³C-Galactose Breath Test Experimental Workflow.

Discussion and Future Directions

The D-galactose-1-¹³C breath test is a powerful tool for assessing in vivo galactose oxidation. The quantitative data derived from this test can distinguish between different galactosemia genotypes and severities of enzyme deficiency. For instance, the test clearly differentiates classical galactosemia patients from those with variant forms, such as the Duarte variant, and from healthy individuals. However, within the classical galactosemia population, the test may not be able to predict long-term clinical outcomes.

Future research could focus on refining the breath test protocol, potentially by analyzing additional time points or combining it with the measurement of other metabolites. Furthermore, the use of D-galactose-1-¹³C in conjunction with other isotopic tracers could provide a more comprehensive picture of galactose metabolism and its downstream effects. This could be particularly valuable in the development and monitoring of novel therapies for galactosemia that aim to enhance residual GALT activity or promote alternative, non-toxic metabolic pathways. The use of ¹³C-labeled galactose has also been employed in in-vitro studies using lymphoblasts to assess metabolic pathways and residual enzyme activity in different genotypes.

References

An In-Depth Technical Guide to D-galactose-5-13C Incorporation into Glycoproteins and Glycolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with D-galactose-5-13C is a powerful technique for elucidating the biosynthesis, trafficking, and turnover of glycoproteins and glycolipids. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis strategies for utilizing this compound as a metabolic tracer. Detailed protocols for metabolic labeling in cell culture, sample preparation, and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are presented. Furthermore, this guide includes quantitative data summaries and visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this advanced research tool.

Introduction

Glycosylation, the enzymatic attachment of carbohydrate moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The intricate structures of glycoproteins and glycolipids dictate their functions in cell adhesion, signaling, and immune responses. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making the study of glycan biosynthesis and dynamics a critical area of research for diagnostics and therapeutic development.

Metabolic labeling with stable isotope-containing precursors is a key technology for tracing the fate of molecules through complex biochemical pathways. D-galactose, a C-4 epimer of glucose, is a central monosaccharide in the biosynthesis of a wide variety of glycans. The use of D-galactose specifically labeled with carbon-13 at the C-5 position (this compound) offers a precise and unambiguous method to track the incorporation of galactose into newly synthesized glycoconjugates. The stability of the label at the C-5 position throughout the metabolic pathway ensures that its detection directly reflects the flux of the intact galactose molecule.

This guide will provide researchers with the necessary knowledge and protocols to effectively employ this compound in their studies of glycoprotein and glycolipid metabolism.

Metabolic Pathway of this compound

The primary metabolic route for galactose in most organisms is the Leloir pathway. Understanding this pathway is crucial for predicting the fate of the 13C label from this compound.

The Leloir Pathway

The Leloir pathway converts D-galactose into UDP-glucose, a key precursor for glycolysis and the synthesis of various glycoconjugates. The key steps are as follows:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose at the C-1 position to form galactose-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This is a critical step that allows the carbon skeleton of galactose to enter the main glucose metabolic pathways.

Crucially, the enzymatic reactions of the Leloir pathway do not involve breaking or forming carbon-carbon bonds within the hexose ring. The epimerization at C-4, catalyzed by GALE, involves a transient oxidation-reduction at this position but does not affect the C-5 position. Therefore, the 13C label at the C-5 position of D-galactose remains intact throughout its conversion to UDP-galactose and subsequent incorporation into glycans.

Leloir_Pathway cluster_cell Cellular Metabolism Gal This compound Gal1P Galactose-1-phosphate-5-13C Gal->Gal1P GALK UDPGal UDP-galactose-5-13C Gal1P->UDPGal GALT UDPGlc UDP-glucose-5-13C UDPGal->UDPGlc GALE Glycoproteins Glycoproteins UDPGal->Glycoproteins Galactosyltransferases Glycolipids Glycolipids UDPGal->Glycolipids Galactosyltransferases

Figure 1: Metabolic fate of this compound in the Leloir pathway.

Synthesis of this compound

  • Chemical Synthesis: This approach typically starts from a simpler, non-carbohydrate precursor that is isotopically labeled at a specific position. A series of stereocontrolled reactions are then employed to construct the galactose molecule. This method offers high control over the label position but can be lengthy and require significant expertise in carbohydrate chemistry.

  • Enzymatic and Chemoenzymatic Synthesis: These methods leverage the high specificity of enzymes to introduce or modify isotopic labels. For instance, an appropriately labeled C1 or C2 fragment could be enzymatically ligated to a C4 or C5 precursor to build the galactose backbone with the label at the desired C-5 position. Chemoenzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic reactions to achieve efficient and site-specific labeling.

Researchers seeking to use this compound will typically need to either synthesize it in-house following specialized literature procedures or acquire it from a commercial supplier of stable isotope-labeled compounds.

Experimental Protocols

Metabolic Labeling of Cells in Culture

This protocol provides a general guideline for labeling glycoproteins and glycolipids in cultured cells with this compound. Optimization of labeling time and tracer concentration is recommended for each cell line and experimental condition.

Materials:

  • This compound (sterile, cell culture grade)

  • Complete cell culture medium (glucose-free or low-glucose, if possible, to enhance galactose uptake and incorporation)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Solvent for lipid extraction (e.g., chloroform:methanol 2:1 v/v)

Procedure:

  • Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration is 50-100 µM, but this should be optimized. If using a glucose-containing medium, ensure the galactose concentration is sufficient to compete for uptake and metabolism.

  • Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period. The optimal labeling time can range from a few hours to several days, depending on the turnover rate of the glycoproteins and glycolipids of interest. A time-course experiment is recommended to determine the optimal incubation time.

  • Harvesting:

    • For Glycoproteins:

      • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of cell lysis buffer to the plate and incubate on ice for 15-30 minutes.

      • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

      • Collect the supernatant containing the protein extract.

    • For Glycolipids:

      • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

      • Scrape the cells into a glass tube with a Teflon-lined cap.

      • Add the chloroform:methanol solvent mixture and vortex thoroughly.

      • Follow a standard lipid extraction protocol (e.g., Folch or Bligh-Dyer method) to separate the lipid phase.

  • Storage: Store the protein extracts and lipid extracts at -80°C until further analysis.

Experimental_Workflow Start Start: Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling Harvest Cell Harvesting Labeling->Harvest Separation Separation of Glycoproteins and Glycolipids Harvest->Separation Glycoprotein_Prep Glycoprotein Sample Prep (e.g., SDS-PAGE, In-gel digest) Separation->Glycoprotein_Prep Glycolipid_Prep Glycolipid Sample Prep (e.g., Purification, Derivatization) Separation->Glycolipid_Prep MS_Analysis Mass Spectrometry Analysis Glycoprotein_Prep->MS_Analysis NMR_Analysis NMR Spectroscopy Analysis Glycoprotein_Prep->NMR_Analysis Glycolipid_Prep->MS_Analysis Glycolipid_Prep->NMR_Analysis Data_Analysis Data Analysis and Interpretation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Figure 2: General experimental workflow for this compound labeling.
Sample Preparation for Mass Spectrometry

For Glycoproteins:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-gel Digestion: Excise the protein band(s) of interest. Destain, reduce, alkylate, and digest the proteins with a suitable protease (e.g., trypsin).

  • Peptide Extraction: Extract the resulting peptides from the gel pieces.

  • Desalting: Desalt and concentrate the peptides using a C18 ZipTip or equivalent.

For Glycolipids:

  • Purification: The crude lipid extract may require further purification to isolate specific classes of glycolipids (e.g., gangliosides, neutral glycolipids) using techniques like solid-phase extraction (SPE) or high-performance thin-layer chromatography (HPTLC).

  • Derivatization (Optional): Derivatization, such as permethylation, can improve the ionization efficiency and fragmentation behavior of glycolipids in mass spectrometry.

Sample Preparation for NMR Spectroscopy

For Glycoproteins:

  • Purification: The glycoprotein of interest needs to be purified to a high degree of homogeneity.

  • Glycan Release: For detailed structural analysis of the glycans, they can be released from the protein backbone using enzymes (e.g., PNGase F for N-glycans) or chemical methods.

  • Glycan Purification: The released glycans are then purified, often by size-exclusion or graphitized carbon chromatography.

For Glycolipids:

  • Purification: Extensive purification of the glycolipid of interest is essential to obtain high-quality NMR spectra.

  • Solubilization: The purified glycolipid needs to be dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3/CD3OD mixture) for NMR analysis.

Data Analysis

Mass Spectrometry

Mass spectrometry is a powerful tool for detecting the incorporation of the 13C label and for structural characterization of the labeled glycoconjugates.

  • Detection of Incorporation: The incorporation of one 13C atom from this compound will result in a +1 Da mass shift for each galactose residue in a glycan or glycolipid. This mass shift can be readily detected in the mass spectra of glycopeptides or intact glycolipids.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the labeled molecules. The fragmentation pattern will reveal the location of the labeled galactose residue within the glycan structure. For example, the observation of a +1 Da shift in fragment ions containing the terminal galactose will confirm its incorporation at that position.

  • Quantitative Analysis: The relative abundance of the labeled (M+1) and unlabeled (M) isotopic peaks can be used to calculate the percentage of incorporation and to determine the turnover rates of specific glycoproteins and glycolipids.

Table 1: Expected Mass Shifts in Mass Spectrometry Analysis

AnalyteNumber of Galactose ResiduesExpected Mass Shift (Da)
Glycopeptide with one galactose1+1
Glycopeptide with two galactoses2+2
Glycolipid with one galactose1+1
Glycolipid with three galactoses3+3
NMR Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules. The presence of the 13C label at a specific position can be directly observed and used for structural assignments.

  • 13C NMR: A direct 13C NMR spectrum will show a signal corresponding to the C-5 of the incorporated galactose. The chemical shift of this signal can provide information about the local environment of the galactose residue.

  • 1H-13C HSQC: Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the 13C nucleus with its directly attached proton(s). This will allow for the unambiguous assignment of the H-5 proton signal of the labeled galactose.

  • 13C-13C Coupling: If adjacent carbons are also 13C labeled (e.g., through the use of uniformly labeled precursors), 13C-13C coupling constants can provide valuable information about the conformation of the sugar ring.

Table 2: Representative 13C NMR Chemical Shifts for Galactose Carbons

Carbon PositionTypical Chemical Shift Range (ppm)
C-1 (anomeric)90 - 105
C-268 - 72
C-372 - 76
C-468 - 72
C-5 70 - 75
C-660 - 63

Note: Actual chemical shifts can vary depending on the specific glycosidic linkage, neighboring residues, and solvent conditions.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and communication of results from this compound labeling experiments.

Table 3: Example of Quantitative Data Summary from a Time-Course Labeling Experiment

Time Point (hours)% Incorporation in Glycoprotein X% Incorporation in Glycolipid Y
000
215.2 ± 1.825.6 ± 2.3
642.5 ± 3.168.9 ± 4.5
1275.8 ± 4.592.1 ± 3.8
2491.3 ± 2.995.7 ± 2.1

Conclusion

This compound is a valuable tool for researchers studying the complex world of glycoproteins and glycolipids. Its stable and position-specific label allows for precise tracking of galactose incorporation into glycoconjugates, providing insights into their biosynthesis, turnover, and dynamics. By following the detailed protocols and data analysis strategies outlined in this guide, scientists and drug development professionals can effectively harness the power of this technique to advance our understanding of glycobiology and its role in health and disease.

Exploring the Pentose Phosphate Pathway with D-galactose-5-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. It is a major producer of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. The PPP also generates precursors for nucleotide biosynthesis, namely ribose-5-phosphate. Given its central role in cellular proliferation and stress resistance, the PPP is a key area of investigation in various research fields, including oncology and metabolic diseases.

Stable isotope tracing, particularly with Carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathway fluxes. While glucose-based tracers are commonly employed for studying the PPP, the use of other hexoses, such as galactose, can provide unique insights into cellular metabolism. This guide explores the theoretical application and experimental considerations for using D-galactose-5-¹³C as a novel tracer to investigate the dynamics of the pentose phosphate pathway.

Metabolic Entry of D-galactose into the Pentose Phosphate Pathway

D-galactose enters cellular metabolism through the Leloir pathway, where it is converted into glucose-6-phosphate (G6P), the primary entry point for the pentose phosphate pathway. The key steps for the conversion of galactose to G6P are:

  • Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.

  • UDP-glucose exchange: Galactose-1-phosphate uridyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose back to UDP-glucose.

  • Isomerization: Phosphoglucomutase (PGM) interconverts glucose-1-phosphate and glucose-6-phosphate.

Crucially, the carbon backbone of galactose is conserved during its conversion to glucose-6-phosphate. Therefore, a ¹³C label at position 5 of D-galactose will result in a ¹³C label at position 5 of glucose-6-phosphate. This labeled G6P can then enter the pentose phosphate pathway.

Tracing the Pentose Phosphate Pathway with D-galactose-5-¹³C

The pentose phosphate pathway consists of an oxidative and a non-oxidative phase.

  • Oxidative Phase: In the oxidative phase, glucose-6-phosphate is decarboxylated to produce ribulose-5-phosphate and two molecules of NADPH. The C1 carbon of glucose-6-phosphate is lost as CO₂. Since the label in D-galactose-5-¹³C is at the C5 position of the resulting glucose-6-phosphate, the ¹³C label is retained in the resulting pentose phosphates.

  • Non-oxidative Phase: The non-oxidative phase involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions interconvert pentose phosphates with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate). The fate of the 5-¹³C label through these reactions can be traced to determine the relative activities of these enzymes and the overall flux through the non-oxidative PPP.

Mandatory Visualizations

Metabolic Pathway of D-galactose-5-¹³C into the Pentose Phosphate Pathway

cluster_leloir Leloir Pathway cluster_ppp Pentose Phosphate Pathway D-galactose-5-13C This compound Galactose-1-phosphate-5-13C Galactose-1-phosphate-5-13C This compound->Galactose-1-phosphate-5-13C GALK UDP-galactose-5-13C UDP-galactose-5-13C Galactose-1-phosphate-5-13C->UDP-galactose-5-13C GALT Glucose-1-phosphate-5-13C Glucose-1-phosphate-5-13C UDP-galactose-5-13C->Glucose-1-phosphate-5-13C GALE Glucose-6-phosphate-5-13C Glucose-6-phosphate-5-13C Glucose-1-phosphate-5-13C->Glucose-6-phosphate-5-13C PGM 6-Phosphoglucono-δ-lactone-5-13C 6-Phosphoglucono-δ-lactone-5-13C Glucose-6-phosphate-5-13C->6-Phosphoglucono-δ-lactone-5-13C G6PD 6-Phosphogluconate-5-13C 6-Phosphogluconate-5-13C 6-Phosphoglucono-δ-lactone-5-13C->6-Phosphogluconate-5-13C 6PGL Ribulose-5-phosphate-5-13C Ribulose-5-phosphate-5-13C 6-Phosphogluconate-5-13C->Ribulose-5-phosphate-5-13C 6PGD Ribose-5-phosphate-5-13C Ribose-5-phosphate-5-13C Ribulose-5-phosphate-5-13C->Ribose-5-phosphate-5-13C RPI Xylulose-5-phosphate-5-13C Xylulose-5-phosphate-5-13C Ribulose-5-phosphate-5-13C->Xylulose-5-phosphate-5-13C RPE

Caption: Metabolic fate of this compound into the PPP.

Experimental Workflow for ¹³C Metabolic Flux Analysis

A Cell Culture with This compound B Metabolite Extraction A->B Quenching C Metabolite Derivatization B->C D GC-MS or LC-MS/MS Analysis C->D E Mass Isotopomer Distribution (MID) Analysis D->E F Metabolic Flux Calculation E->F Software (e.g., INCA, Metran) G Pathway Visualization & Interpretation F->G

Caption: General workflow for 13C-MFA experiments.

Experimental Protocols

A detailed protocol for a ¹³C metabolic flux analysis (MFA) experiment using D-galactose-5-¹³C is provided below. This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing D-galactose-5-¹³C as the primary carbon source. The concentration of the tracer should be optimized for the specific cell line. A common starting point is to replace the glucose in standard media with an equimolar concentration of D-galactose-5-¹³C.

  • Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This typically requires multiple cell doublings.

  • Cell Counting: Monitor cell growth and viability throughout the experiment.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

Sample Preparation for Mass Spectrometry
  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Derivatize the dried metabolites to increase their volatility and improve their chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Mass Spectrometry Analysis
  • Instrumentation: Analyze the derivatized samples using a GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Acquisition: Acquire data in full scan mode or by selected ion monitoring (SIM) to determine the mass isotopomer distributions (MIDs) of the target metabolites.

Data Analysis and Flux Calculation
  • MID Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Metabolic Modeling: Use a metabolic network model that includes the reactions of the Leloir pathway and the pentose phosphate pathway.

  • Flux Estimation: Employ specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the measured MIDs to the metabolic model.

Data Presentation

The quantitative data obtained from ¹³C-MFA experiments are typically presented as flux values through specific reactions or pathways, normalized to a substrate uptake rate. Below are hypothetical tables illustrating how such data could be presented.

Table 1: Relative Fluxes through the Oxidative and Non-oxidative Pentose Phosphate Pathway
ConditionOxidative PPP Flux (relative to Galactose Uptake)Non-oxidative PPP Flux (relative to Galactose Uptake)
Control0.25 ± 0.030.15 ± 0.02
Drug Treatment0.45 ± 0.040.20 ± 0.03
Table 2: Mass Isotopomer Distribution of Ribose-5-Phosphate
IsotopomerControl (%)Drug Treatment (%)
M+010.2 ± 1.55.1 ± 0.8
M+185.3 ± 2.190.5 ± 1.7
M+23.5 ± 0.53.2 ± 0.4
M+30.8 ± 0.20.9 ± 0.3
M+40.1 ± 0.050.2 ± 0.06
M+50.1 ± 0.040.1 ± 0.03

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Conclusion

The use of D-galactose-5-¹³C as a tracer provides a novel approach to investigate the pentose phosphate pathway. By understanding the metabolic fate of the ¹³C label, researchers can gain valuable insights into the regulation and dynamics of this critical metabolic pathway. The detailed protocols and theoretical framework presented in this guide offer a starting point for designing and implementing ¹³C-MFA experiments to explore the PPP in various biological systems, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

D-Galactose-5-¹³C in the Study of Cellular Energy Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of cellular energy metabolism is fundamental to life, and its dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for dissecting these complex metabolic pathways. Among these, D-galactose-5-¹³C offers a unique lens through which to investigate cellular bioenergetics. This technical guide provides a comprehensive overview of the application of D-galactose-5-¹³C in studying cellular energy metabolism, with a focus on quantitative data, experimental protocols, and its role in drug development.

Galactose, a C4 epimer of glucose, is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can then enter glycolysis, the pentose phosphate pathway (PPP), or be used for glycogen synthesis. By tracing the fate of the ¹³C label from D-galactose-5-¹³C, researchers can gain quantitative insights into the flux through these critical metabolic routes. This guide will delve into the core principles of ¹³C metabolic flux analysis (¹³C-MFA) and detail the specific application of D-galactose-5-¹³C as a tracer.

Core Concepts: ¹³C Metabolic Flux Analysis

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a ¹³C-labeled substrate, such as D-galactose-5-¹³C, into a biological system and tracking the incorporation of the ¹³C label into downstream metabolites. The resulting labeling patterns in these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By comparing the experimentally measured labeling patterns to those predicted by a metabolic model, the intracellular fluxes can be estimated.

The Metabolic Journey of D-Galactose-5-¹³C

The journey of the ¹³C label from D-galactose-5-¹³C begins with its entry into the cell and subsequent phosphorylation. The labeled carbon atom at the C5 position allows for the tracing of its path through several key metabolic pathways.

The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway. The introduction of D-galactose-5-¹³C allows for the direct assessment of the activity of this pathway.

Leloir_Pathway Leloir Pathway Gal D-Galactose-5-¹³C Gal1P Galactose-1-phosphate-5-¹³C Gal->Gal1P GALK UDPGal UDP-Galactose-5-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-phosphate UDPGal->Glc1P UGP UDPGlc_in UDPGlc_in->UDPGal

Leloir Pathway Diagram
Entry into Central Carbon Metabolism

Glucose-1-phosphate derived from D-galactose-5-¹³C can then enter central carbon metabolism, allowing for the interrogation of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Glycolysis Glycolysis G1P Glucose-1-P G6P Glucose-6-P-5-¹³C G1P->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PPP Pentose Phosphate Pathway G6P Glucose-6-P-5-¹³C PGL6 6-Phosphoglucono- δ-lactone G6P->PGL6 PG6 6-Phosphogluconate PGL6->PG6 Ru5P Ribulose-5-P PG6->Ru5P R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P F6P Fructose-6-P X5P->F6P G3P Glyceraldehyde-3-P X5P->G3P E4P Erythrose-4-P S7P->E4P TCA_Cycle TCA Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Experimental_Workflow Experimental Workflow CellCulture 1. Cell Culture and Expansion Labeling 2. ¹³C-Galactose Labeling CellCulture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS or NMR Analysis Extraction->Analysis DataProcessing 6. Data Processing and Flux Calculation Analysis->DataProcessing

A Technical Guide to Natural Abundance Correction for D-galactose-5-¹³C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, allowing scientists to track the fate of atoms through complex biochemical networks. D-galactose, a key carbohydrate in cellular metabolism, is often studied using ¹³C-labeled tracers to elucidate its role in glycolysis, the pentose phosphate pathway, and glycosylation reactions. When using specifically labeled substrates like D-galactose-5-¹³C, the goal is to measure the incorporation of the ¹³C label into downstream metabolites. However, a significant analytical challenge arises from the natural abundance of heavy isotopes.

This technical guide provides an in-depth overview of the principles and methodologies for performing natural abundance correction in D-galactose-5-¹³C labeling experiments. It covers experimental design, mass spectrometry analysis, the mathematical basis for correction, and practical implementation.

Principles of Isotopologue Distribution and Natural Abundance

When a metabolite is analyzed by mass spectrometry (MS), it is detected not as a single peak but as a cluster of peaks corresponding to its different isotopologues . Isotopologues are molecules that are identical in chemical formula but differ in their isotopic composition. The distribution of these isotopologues is known as the Mass Isotopomer Distribution (MID).

For an unlabeled metabolite, the MID is determined by the natural abundance of all its constituent elements (C, H, N, O, S, etc.). The M+0 peak represents the molecule composed entirely of the most abundant light isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak contains one heavy isotope (e.g., one ¹³C or one ¹⁵N), the M+2 peak contains two heavy isotopes, and so on. The theoretical MID for an unlabeled compound can be calculated based on combinatorial probabilities.

In a labeling experiment, the measured MID is a convolution of the ¹³C introduced from the tracer (D-galactose-5-¹³C) and the ¹³C naturally present in all carbon atoms of the metabolite. The fundamental task of natural abundance correction is to deconvolve these two contributions to accurately determine the true extent of tracer incorporation.

Experimental Design and Protocol

A robust experimental design is critical for accurate natural abundance correction. This involves running parallel cultures with both labeled and unlabeled galactose.

Detailed Experimental Protocol
  • Cell Culture and Labeling:

    • Culture cells in standard growth medium to the desired confluence (e.g., mid-log phase).

    • Prepare two sets of media: one containing unlabeled D-galactose and another where the D-galactose is replaced with D-galactose-5-¹³C at the same concentration.

    • Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

    • Add the respective labeled or unlabeled media to the cell cultures.

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the galactose tracer. The duration should be sufficient to approach isotopic steady state for the metabolites of interest.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube for analysis.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract completely using a vacuum concentrator.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often required to increase the volatility of polar metabolites like sugars and organic acids. A common method is silylation using agents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Reconstitute the dried extract in the derivatization agent and incubate as required (e.g., 60 minutes at 60°C).

    • The samples are now ready for injection into the GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Mass Spectrometry Analysis and Data Acquisition

The choice of mass spectrometer (e.g., GC-QTOF, LC-Orbitrap) will influence the resolution and mass accuracy of the data. High-resolution instruments are advantageous as they can better distinguish between different isotopologues.

  • Data Acquisition: Acquire data in full scan mode over a mass range that covers the metabolites of interest (typically m/z 50-1200).

  • Data Extraction: For each metabolite of interest, extract the ion intensities for each isotopologue peak (M+0, M+1, M+2, etc.). This raw data forms the measured MID.

  • Normalization: Convert the raw ion intensities into fractional abundances by dividing the intensity of each isotopologue by the total intensity of all isotopologues for that metabolite. The sum of these fractions should equal 1. This normalized vector is the measured MID.

Natural Abundance Correction: The Matrix-Based Method

The most widely accepted method for natural abundance correction uses a matrix-based approach. This method mathematically reverses the isotopic mixing process.

The core relationship is described by the equation:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of measured fractional abundances of the isotopologues.

  • C is the correction matrix.

  • M_corrected is the vector of true, label-derived fractional abundances that we want to determine.

To find the corrected distribution, we invert the matrix:

M_corrected = C⁻¹ * M_measured

Constructing the Correction Matrix (C)

The correction matrix is constructed based on the elemental formula of the metabolite (including any atoms added during derivatization) and the known natural abundances of all stable isotopes.

IsotopeNatural Abundance (%)
¹²C98.93%
¹³C1.07%
¹H99.985%
²H0.015%
¹⁴N99.634%
¹⁵N0.366%
¹⁶O99.757%
¹⁷O0.038%
¹⁸O0.205%
²⁸Si92.223%
²⁹Si4.685%
³⁰Si3.092%
(Note: Abundances are approximate and can vary slightly)

The matrix elements are calculated using binomial probability distributions. Various software tools and scripts (e.g., in R or Python) are available to generate this matrix automatically.

Data Presentation and Interpretation

The corrected MIDs reveal the true incorporation of the ¹³C label from D-galactose-5-¹³C. This data should be presented clearly for comparison.

Table 1: Hypothetical MID of a 3-Carbon Metabolite Derived from Galactose

This table illustrates the difference between uncorrected (measured) and corrected data for a hypothetical 3-carbon metabolite (e.g., pyruvate) downstream of galactose metabolism.

IsotopologueUnlabeled Control (Measured)Labeled Sample (Measured)Labeled Sample (Corrected)
M+0 96.74%45.10%46.50%
M+1 3.20%48.35%50.00%
M+2 0.06%6.40%3.50%
M+3 <0.01%0.15%0.00%

Interpretation:

  • In the Unlabeled Control , the small M+1 and M+2 peaks are due solely to natural abundance.

  • In the Labeled Sample (Measured) , the M+1 peak is very large, but it's an overestimation because it includes both the ¹³C from the tracer and naturally abundant ¹³C.

  • The Labeled Sample (Corrected) data reveals the true labeling pattern. Here, a 50% M+1 enrichment indicates that half of this metabolite pool was synthesized from the D-galactose-5-¹³C tracer. The corrected M+0 is now close to the remaining unlabeled fraction.

Mandatory Visualizations

Diagram 1: Metabolic Fate of D-galactose-5-¹³C

Galactose_Metabolism cluster_labels labeled_node labeled_node pathway_node pathway_node Gal5C D-Galactose-5-13C Gal1P Galactose-1-P Gal5C->Gal1P GALK UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE G1P Glucose-1-P UDP_Glc->G1P G6P Glucose-6-P (labeled at C5) G1P->G6P PGM F6P Fructose-6-P G6P->F6P PPP_path Pentose Phosphate Pathway G6P->PPP_path Glycolysis Glycolysis F6P->Glycolysis Pyr Pyruvate (labeled at C2) Lac Lactate (labeled at C2) Pyr->Lac PPP Ribose-5-P (unlabeled) Leloir Leloir Pathway Glycolysis->Pyr PPP_path->PPP Workflow start_node start_node process_node process_node data_node data_node output_node output_node A Cell Culture (Unlabeled & 13C-Galactose) B Metabolite Extraction A->B C MS Sample Prep (e.g., Derivatization) B->C D LC/GC-MS Analysis C->D E Raw MS Data (Ion Intensities) D->E F Extract MIDs E->F G Measured MIDs (Uncorrected) F->G H Natural Abundance Correction G->H I Corrected MIDs H->I J Metabolic Flux Analysis I->J Correction_Logic cluster_forward Physical Process cluster_correction Computational Correction input_node input_node matrix_node matrix_node output_node output_node op_node x Corrected Corrected MID (M_corrected) op_node->Corrected Measured Measured MID (M_measured) Measured->op_node Matrix Correction Matrix (C) Inverse Inverse Matrix (C⁻¹) Inverse->op_node op_fwd * Corrected_fwd->op_fwd Matrix_fwd->op_fwd op_fwd->Measured_fwd

References

Methodological & Application

Application Note: Metabolic Labeling of Cultured Cells with D-galactose-5-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. D-galactose, a C-4 epimer of glucose, is a crucial monosaccharide involved in energy metabolism and the biosynthesis of glycoconjugates through the Leloir pathway. Metabolic labeling with D-galactose-5-¹³C allows for the precise tracking of the carbon-5 atom of galactose as it is incorporated into downstream metabolites, such as UDP-galactose and UDP-glucose, which are essential precursors for glycosylation.

This application note provides a detailed protocol for the metabolic labeling of mammalian cells in culture using D-galactose-5-¹³C. The methodology covers cell culture preparation, labeling conditions, metabolite extraction, and analysis by mass spectrometry. Utilizing a stable isotope like ¹³C provides a safe and effective way to perform metabolic flux analysis (MFA) and investigate the dynamics of glycan biosynthesis.[1][2] Some cell lines may benefit from replacing glucose with galactose to reduce lactate formation and maintain a more stable pH in the culture medium.[3]

Key Applications

  • Tracing the Leloir pathway and galactose metabolism.

  • Quantifying the contribution of galactose to UDP-sugar pools.[4][5]

  • Investigating metabolic flux in glycosylation pathways.

  • Studying the metabolic reprogramming in diseases like cancer.

Metabolic Pathway

D-galactose enters the Leloir pathway where it is converted into UDP-glucose. The ¹³C label at the C-5 position is retained throughout these enzymatic conversions, allowing for its detection in downstream metabolites.

Leloir_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Downstream Pathways Gal D-Galactose-5-¹³C G1P Galactose-1-P-5-¹³C Gal->G1P GALK UDPGal UDP-Galactose-5-¹³C G1P->UDPGal GALT UDPGlc UDP-Glucose-5-¹³C UDPGal->UDPGlc GALE Glyco Glycoconjugate Biosynthesis (Glycoproteins, Glycolipids) UDPGlc->Glyco

Caption: The Leloir Pathway for D-galactose-5-¹³C metabolism.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and experimental goals.

1. Materials and Reagents

  • Isotope: D-galactose-5-¹³C (ensure high isotopic purity)

  • Cells: Mammalian cell line of interest

  • Culture Medium: Glucose-free and galactose-free base medium (e.g., DMEM, RPMI 1640)

  • Supplements: Fetal Bovine Serum (FBS), dialyzed FBS (optional), Penicillin-Streptomycin

  • Reagents: PBS, Trypsin-EDTA

  • Extraction Solvent: Ice-cold 80% Methanol (HPLC grade)

  • Equipment: Cell culture plates (6-well or 12-well), incubator, centrifuge, liquid nitrogen or dry ice.

2. Cell Culture and Labeling Procedure

The overall experimental procedure involves seeding cells, adapting them to a galactose-based medium, introducing the ¹³C-labeled galactose, and finally harvesting for analysis.

Experimental_Workflow cluster_setup Phase 1: Cell Preparation cluster_labeling Phase 2: Isotope Labeling cluster_harvest Phase 3: Sample Collection & Analysis A Seed cells in standard glucose-containing medium B Allow cells to reach 50-60% confluency A->B C Wash cells with PBS B->C D Switch to glucose-free medium containing unlabeled galactose (Adaptation Phase: 24h) C->D E Replace medium with fresh glucose-free medium containing D-galactose-5-¹³C D->E F Incubate for desired time (e.g., 4, 8, 12, 24 hours) E->F G Quench Metabolism: Aspirate medium & place on dry ice F->G H Metabolite Extraction: Add ice-cold 80% methanol G->H I Collect cell lysate and centrifuge to pellet protein H->I J Collect supernatant for LC-MS/MS analysis I->J

Caption: Experimental workflow for D-galactose-5-¹³C labeling.

Step-by-Step Method

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard glucose-containing medium.

  • Adaptation Phase (Optional but Recommended): Once cells reach 50-60% confluency, aspirate the medium, wash once with sterile PBS, and replace it with glucose-free medium supplemented with unlabeled D-galactose at the same concentration you will use for the labeled sugar (e.g., 10 mM). This allows cells to adapt to galactose as their primary energy source. Incubate for 24 hours.

  • Labeling:

    • Prepare the labeling medium: Use the glucose-free base medium supplemented with D-galactose-5-¹³C. The final concentration may need optimization, but a starting point of 5-10 mM is common for sugar tracers.

    • Aspirate the adaptation medium, wash once with PBS, and add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period. A time-course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended to determine the time to isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • To halt all metabolic activity instantly, aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the entire cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellet at -80°C until analysis. Reconstitute in a suitable solvent (e.g., 50% methanol) just prior to LC-MS analysis.

Data and Analysis

1. Experimental Parameters

The following table provides example parameters that should be optimized for your specific cell line and experimental design.

ParameterRecommended RangeExample ValueNotes
Cell Line Adherent Mammalian CellsHeLa, HepG2Proliferation rate can affect labeling time.
Seeding Density 2-5 x 10⁵ cells/well3 x 10⁵ cells/wellAim for ~80-90% confluency at harvest.
D-galactose-5-¹³C 5 - 25 mM10 mMHigh concentrations can alter metabolism.
Labeling Time 1 - 48 hours24 hoursTime to steady-state varies by metabolite.
Extraction Volume 0.5 - 1 mL per 10⁶ cells1 mLEnsure complete cell coverage and extraction.

2. Mass Spectrometry Analysis

The primary method for analyzing the incorporation of ¹³C is Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis focuses on identifying the mass shift in metabolites due to the incorporation of the heavy isotope.

  • Mass Isotopologue Distribution (MID): The key output is the MID, which shows the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). For D-galactose-5-¹³C, a single ¹³C atom is introduced, so you would expect to see a shift from M+0 (unlabeled) to M+1 (labeled) in downstream metabolites.

3. Expected Mass Shifts

The table below lists key metabolites in the galactose pathway and their expected mass after incorporating the label from D-galactose-5-¹³C.

MetaboliteChemical FormulaUnlabeled Monoisotopic Mass (M+0)Labeled Monoisotopic Mass (M+1)
Galactose-1-PhosphateC₆H₁₁O₉P258.0140259.0174
UDP-GalactoseC₁₅H₂₂N₂O₁₇P₂564.0421565.0455
UDP-GlucoseC₁₅H₂₂N₂O₁₇P₂564.0421565.0455

Note: Masses are for the deprotonated species [M-H]⁻ commonly observed in negative ion mode mass spectrometry.

Troubleshooting

  • Low Label Incorporation:

    • Cause: Cells may not efficiently utilize galactose. Not all cell lines have robust galactose metabolism.

    • Solution: Increase the adaptation period. Ensure the base medium is completely free of glucose. Increase the labeling time.

  • High Cell Death:

    • Cause: Some cell lines are sensitive to glucose deprivation and cannot survive on galactose alone.

    • Solution: Ensure the galactose concentration is sufficient. Check the viability of your cell line in galactose medium before starting the labeling experiment.

  • Poor Metabolite Recovery:

    • Cause: Inefficient quenching or extraction.

    • Solution: Ensure quenching is instantaneous by placing the plate directly on dry ice. Use pre-chilled solvents and keep samples cold throughout the extraction process.

References

Illuminating Metabolic Pathways: In Vivo Infusion of D-galactose-5-13C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The in vivo infusion of stable isotope-labeled metabolites, such as D-galactose-5-13C, has emerged as a powerful technique for elucidating metabolic pathways and their dysregulation in various physiological and pathological states. This document provides detailed application notes and experimental protocols for the use of this compound in animal models, catering to researchers in metabolic disease, neuroscience, and drug development.

Introduction

D-galactose, a C-4 epimer of glucose, plays a crucial role in cellular metabolism, primarily through its conversion to glucose-1-phosphate via the Leloir pathway. By using D-galactose labeled with the stable isotope carbon-13 at the fifth carbon position (this compound), researchers can trace the metabolic fate of galactose through various interconnected pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This approach offers a dynamic view of metabolic fluxes, providing invaluable insights into cellular bioenergetics and biosynthetic processes.

Applications

The in vivo infusion of this compound is a versatile tool with a broad range of applications in biomedical research:

  • Studying Galactosemia: This technique is instrumental in understanding the pathophysiology of galactosemia, an inherited metabolic disorder characterized by the inability to properly metabolize galactose. Tracing the accumulation of toxic metabolites like galactitol and galactose-1-phosphate in various tissues can aid in the development and evaluation of novel therapies.

  • Investigating Neurodegenerative Diseases: D-galactose has been widely used to induce accelerated aging in animal models, mimicking some of the pathological features of neurodegenerative diseases. This compound can be used to probe the metabolic alterations associated with brain aging and neurodegeneration, including oxidative stress and mitochondrial dysfunction.

  • Elucidating Glucose Metabolism: In certain contexts, galactose can be converted to glucose. This compound can, therefore, serve as a tracer to study the dynamics of endogenous glucose production and utilization, offering an alternative to labeled glucose infusions.

  • Cancer Metabolism Research: Altered glucose and galactose metabolism is a hallmark of many cancers. Tracing the fate of this compound can help to identify metabolic vulnerabilities in tumor cells, potentially leading to new therapeutic strategies.

  • Exercise Physiology: The utilization of different carbohydrate sources during physical activity is of significant interest in sports science. This compound can be used to quantify the contribution of galactose to energy metabolism during exercise.[1]

Data Presentation

The following table summarizes the quantitative data on the tissue distribution of [13C]galactose and its metabolites in mice deficient in galactose-1-phosphate uridyl transferase (GALT), 4 hours after administration of 1mg/g of [13C]galactose. This data highlights the tissue-specific patterns of galactose metabolism in a disease model.[2]

Tissue[13C]Galactose (relative amount)[13C]Galactose-1-phosphate (relative amount)[13C]Galactitol (relative amount)[13C]Galactonate (relative amount)[13C]Glucose and Lactate (relative amount)
LiverHighestHighestNot detectedHighestPresent, but less than in normal mice
KidneyHighNot detectedHigher than in other tissuesPresentPresent, almost all accumulating 13C isotope
HeartPresentMinute amountsHigher than in other tissuesPresent-
BrainPresentNot detectedPresentPresent-
MuscleMinute amountMinute amountsPresentLowest-

Data adapted from a study on GALT deficient mice.[2] "Normal" mice showed no detectable [13C]galactose or [13C]galactose-1-phosphate in most tissues examined.[2]

Experimental Protocols

Protocol 1: Bolus Injection of this compound for Metabolic Tracing in Mice

This protocol describes a single high-dose administration of this compound to trace its metabolic fate in various tissues.

Materials:

  • This compound (sterile solution)

  • Animal model (e.g., C57BL/6J mice, GALT deficient mice)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for injection

  • Anesthesia (e.g., isoflurane)

  • Tissue collection tools (forceps, scissors, liquid nitrogen)

  • Analytical instruments (NMR or Mass Spectrometer)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions for at least one week. Fast the animals for 4-6 hours prior to the experiment to reduce background levels of metabolites.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for a final dose of 1 mg/g body weight.

  • Tracer Administration: Anesthetize the mouse using isoflurane. Administer the this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Incubation Period: Allow the tracer to metabolize for a predetermined period (e.g., 4 hours, as described in the data table).[2]

  • Tissue Collection: At the end of the incubation period, euthanize the animal under deep anesthesia. Immediately collect blood and dissect the tissues of interest (e.g., liver, kidney, brain, heart, muscle).

  • Sample Quenching: Rapidly freeze the collected tissues in liquid nitrogen to quench metabolic activity. Store samples at -80°C until analysis.

  • Metabolite Extraction: Extract metabolites from the frozen tissues using appropriate protocols (e.g., methanol-chloroform-water extraction).

  • Analysis: Analyze the extracted metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify and quantify the 13C-labeled metabolites.

Protocol 2: Continuous Infusion of this compound for Steady-State Metabolic Flux Analysis

This protocol is designed to achieve a steady-state labeling of metabolites, allowing for the calculation of metabolic fluxes.

Materials:

  • This compound (sterile solution)

  • Animal model (e.g., rats or mice) with a surgically implanted catheter

  • Infusion pump

  • Swivels and tubing for free-moving animal infusion

  • Blood collection supplies (e.g., capillary tubes)

  • Anesthesia (for catheter implantation)

  • Tissue collection and processing materials as in Protocol 1

Procedure:

  • Surgical Preparation: Surgically implant a catheter into the jugular or carotid artery of the animal for infusion and blood sampling. Allow the animal to recover for several days.

  • Animal Preparation: Fast the animal overnight before the infusion study.

  • Infusion Setup: Connect the animal's catheter to the infusion pump via a swivel system that allows free movement.

  • Priming Bolus (Optional): To reach steady-state labeling more rapidly, an initial bolus of this compound can be administered.

  • Continuous Infusion: Begin a continuous infusion of this compound at a constant rate. The specific rate should be optimized based on the animal model and research question.

  • Blood Sampling: Collect small blood samples at regular intervals (e.g., every 30-60 minutes) to monitor the isotopic enrichment of galactose in the plasma and ensure steady-state is reached.

  • Steady-State Maintenance: Continue the infusion for a duration sufficient to achieve isotopic steady-state in the tissues of interest (typically 2-4 hours).

  • Tissue Collection and Analysis: At the end of the infusion, euthanize the animal and collect tissues as described in Protocol 1. Analyze the isotopic enrichment of metabolites to calculate metabolic fluxes using appropriate modeling software.

Mandatory Visualizations

Signaling Pathway

Leloir_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Galactose_ext D-Galactose Galactose_int This compound Galactose_ext->Galactose_int GLUT2 GALK GALK Galactose_int->GALK AR Aldose Reductase Galactose_int->AR GalDH Galactose Dehydrogenase Galactose_int->GalDH Gal1P Galactose-1-Phosphate-5-13C GALT GALT Gal1P->GALT UDP_Gal UDP-Galactose-5-13C GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP Galactitol Galactitol-5-13C Galactonate Galactonate-5-13C GALK->Gal1P GALT->UDP_Gal GALT->Glc1P GALE->UDP_Glc PGM->Glc6P AR->Galactitol GalDH->Galactonate Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Fasting) Tracer_Admin This compound Administration (Bolus Injection or Continuous Infusion) Animal_Prep->Tracer_Admin Metabolism In Vivo Metabolism Tracer_Admin->Metabolism Sample_Collection Tissue and Blood Collection Metabolism->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS / GC-MS / NMR Analysis Metabolite_Extraction->Analysis Data_Processing Data Processing and Metabolic Flux Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation Logical_Relationship Tracer This compound Infusion Metabolic_Pathways Metabolic Pathways (Leloir, Glycolysis, PPP, TCA) Tracer->Metabolic_Pathways Labeled_Metabolites 13C-Labeled Metabolites Metabolic_Pathways->Labeled_Metabolites Analytical_Detection Analytical Detection (MS, NMR) Labeled_Metabolites->Analytical_Detection Metabolic_Flux Metabolic Flux (Rate of turnover) Analytical_Detection->Metabolic_Flux Physiological_State Physiological / Pathological State Metabolic_Flux->Physiological_State

References

Application Note and Protocol: Quantification of D-galactose-5-13C by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of D-galactose-5-13C using Gas Chromatography-Mass Spectrometry (GC-MS). This stable isotope-labeled sugar is a valuable tracer in metabolic research and drug development. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis. The accompanying quantitative data and experimental workflow diagrams offer a comprehensive guide for researchers.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like sugars, a derivatization step is necessary to increase their volatility.[1][2][3] This application note details a robust GC-MS method for the analysis of D-galactose and its stable isotope-labeled form, this compound. The use of stable isotopes as internal standards is a reliable method for accurate quantification, as they undergo identical chemical transformations during sample preparation and analysis.[2] The ability to accurately quantify this compound is crucial for metabolic flux analysis and pharmacokinetic studies in various research and development settings.[4]

Experimental Protocols

Materials and Reagents
  • D-galactose

  • This compound (or other appropriate isotopically labeled galactose standard, e.g., U-13C6-D-galactose)

  • Pyridine

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Methanol

  • Chloroform

  • Internal Standard (e.g., meso-erythritol)

  • Nitrogen gas, high purity

  • Water, deionized

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. Samples should be free of particles and precipitates that can interfere with the system.

  • Standard Solution Preparation : Prepare stock solutions of D-galactose and this compound in a suitable solvent like methanol or water.

  • Sample Extraction (from biological matrices) :

    • For plasma or serum samples, protein precipitation is required. This can be achieved by adding a precipitating agent like barium hydroxide and zinc sulfate.

    • Centrifuge the sample to separate the supernatant containing the analyte of interest.

  • Drying : Transfer a known volume of the sample or standard solution to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas.

Derivatization: Trimethylsilylation (TMS)

Trimethylsilylation is a common derivatization technique for sugars, replacing active hydrogens with a trimethylsilyl group to increase volatility.

  • To the dried sample residue, add 100 µL of pyridine.

  • Add 68 µL of HMDS.

  • Add 22 µL of TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a water bath.

  • After cooling to room temperature, add appropriate amounts of water and chloroform for liquid-liquid extraction.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the lower organic layer (chloroform) containing the derivatized sugars to a clean autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio10:1 (can be adjusted based on concentration)
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) for Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity. The specific ions to be monitored will depend on the derivatization method used. For trimethylsilyl derivatives of galactose, characteristic fragment ions are monitored.

AnalyteMonitored Ions (m/z)
D-galactose (TMS derivative)To be determined empirically based on fragmentation pattern.
This compound (TMS derivative)To be determined empirically, expecting a +1 Da shift for fragments containing the 5-position carbon.

A study using aldononitrile pentaacetate derivatives monitored the [MH-60]+ ion at m/z 328 for unlabeled D-galactose and m/z 329 for 1-13C-labeled D-galactose. The exact m/z values for TMS derivatives of this compound should be confirmed by analyzing the mass spectrum of the derivatized standard.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics of a quantitative GC-MS method for galactose analysis. These values should be established during method validation.

ParameterResultReference
Linearity Range0.1 - 5 µmol/L
Limit of Quantification (LOQ)<0.02 µmol/L
Intra-assay Precision (CV%)<15%
Inter-assay Precision (CV%)<15%
Correlation Coefficient (r²)>0.99

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (e.g., Plasma) extraction Protein Precipitation & Centrifugation start->extraction drying Evaporation to Dryness extraction->drying add_reagents Add Pyridine, HMDS, TMCS drying->add_reagents heating Heat at 70°C add_reagents->heating lle Liquid-Liquid Extraction heating->lle injection Inject into GC-MS lle->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification using Isotope Dilution detection->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Key Steps

logical_relationship analyte This compound (Non-volatile) derivatization Derivatization (e.g., Trimethylsilylation) analyte->derivatization volatile_analyte Volatile Derivative derivatization->volatile_analyte gc_separation Gas Chromatography (Separation by boiling point and column interaction) volatile_analyte->gc_separation ms_detection Mass Spectrometry (Detection by mass-to-charge ratio) gc_separation->ms_detection quantification Accurate Quantification (Isotope Dilution) ms_detection->quantification

Caption: Key steps for the GC-MS quantification of this compound.

References

Application Note: Quantitative Analysis of D-galactose-5-13C by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of D-galactose-5-13C in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Stable isotope-labeled monosaccharides such as this compound are valuable tools in metabolic research, allowing for the tracing of galactose metabolism and its flux through various biochemical pathways. This document provides a detailed protocol for sample preparation, LC-MS analysis, and data processing, tailored for researchers, scientists, and professionals in drug development. The methodology demonstrates high sensitivity and specificity, making it suitable for a wide range of applications, from basic research to clinical studies.

Introduction

D-galactose is a critical monosaccharide involved in numerous biological processes, and its aberrant metabolism is linked to diseases such as galactosemia.[1] The use of stable isotope-labeled analogs, like this compound, in conjunction with mass spectrometry, provides a powerful platform for elucidating the dynamics of galactose metabolism in vivo and in vitro.[2][3][4] This LC-MS method enables the precise quantification of this compound, facilitating metabolic flux analysis and the study of enzyme kinetics. The protocol outlined below is optimized for performance and reproducibility.

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound is depicted below. The process begins with sample extraction, followed by chromatographic separation and detection by mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Optional Derivatization (e.g., PMP) Extraction->Derivatization LC HILIC Separation Derivatization->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Quantification Peak Integration & Quantification MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • This compound (≥98% purity)

  • D-galactose (≥99% purity)

  • Internal Standard (IS): U-13C6 D-galactose or other suitable labeled monosaccharide

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL U-13C6 D-galactose in 50% methanol) to 100 µL of plasma.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Protocol 2: LC-MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). HILIC is well-suited for retaining and separating these small, hydrophilic sugars.[5]

  • Mobile Phase A: 0.1% Formic acid and 0.1% ammonium hydroxide in water

  • Mobile Phase B: 0.1% Formic acid and 0.1% ammonium hydroxide in 95:5 acetonitrile:water

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% to 95% B

    • 9-12 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

The following table summarizes the MRM transitions for D-galactose and this compound. The precursor ion is the [M-H]⁻ adduct. Collision energies should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
D-galactose179.05689.0240.053015
This compound180.05990.0270.053015
U-13C6 D-galactose (IS)185.07692.0340.053015

Data Presentation

The quantitative data should be summarized in a clear and structured format. A standard curve should be generated using known concentrations of this compound.

Table 1: Standard Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Value]
5[Value]
10[Value]
50[Value]
100[Value]
500[Value]
1000[Value]

Table 2: Quantification of this compound in Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)%CV (n=3)
Control 1[Value][Value][Value]
Treatment 1[Value][Value][Value]
Control 2[Value][Value][Value]
Treatment 2[Value][Value][Value]

Signaling Pathway

D-galactose is primarily metabolized through the Leloir pathway. The diagram below illustrates the key steps of this pathway.

leloir_pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->UDPGal Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir pathway for D-galactose metabolism.

Discussion

This application note provides a comprehensive protocol for the LC-MS based quantification of this compound. The use of a HILIC column allows for the effective separation of polar monosaccharides, which can be challenging with traditional reversed-phase chromatography. The negative ion ESI-MS/MS detection in MRM mode offers high selectivity and sensitivity for the target analyte. The stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, ensuring accurate and precise quantification.

The method can be adapted for various biological matrices with appropriate modifications to the sample preparation protocol. For complex matrices, derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can improve chromatographic retention and ionization efficiency, although this adds an extra step to the workflow.

Conclusion

The described LC-MS method is a reliable and sensitive tool for the quantitative analysis of this compound in biological samples. This methodology will be valuable for researchers investigating galactose metabolism, metabolic disorders, and the efficacy of therapeutic interventions targeting these pathways.

References

Application Notes and Protocols for D-galactose-5-13C Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics studies involving stable isotope tracers, such as D-galactose-5-13C, are crucial for elucidating the dynamics of metabolic pathways, discovering biomarkers, and understanding disease mechanisms. The accurate tracking and quantification of 13C-labeled metabolites heavily rely on robust and standardized sample preparation protocols. This document provides detailed application notes and experimental protocols for the preparation of biological samples for this compound metabolomic analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols cover essential steps from cell harvesting and metabolic quenching to metabolite extraction and derivatization.

The primary goal of sample preparation in metabolomics is to instantaneously halt enzymatic activity (quenching) and efficiently extract a representative profile of intracellular metabolites. Inadequate quenching can lead to significant alterations in metabolite pools, compromising the biological interpretation of the data. Similarly, the choice of extraction method influences the classes of metabolites recovered. For the analysis of sugars like galactose, which are non-volatile, derivatization is often a necessary step for GC-MS analysis to increase their volatility.

Experimental Workflow Overview

The overall workflow for sample preparation in this compound metabolomics can be divided into several key stages: cell culture and labeling, harvesting, quenching, extraction, and sample derivatization for GC-MS analysis or direct analysis by LC-MS.

Experimental Workflow cluster_0 Sample Collection & Quenching cluster_1 Metabolite Extraction cluster_2 Sample Preparation for Analysis cluster_3 Analysis A Cell Culture with This compound B Harvesting A->B Incubation C Metabolic Quenching B->C Immediate D Addition of Extraction Solvent C->D E Cell Lysis D->E F Phase Separation E->F G Collection of Polar Metabolites F->G H Drying of Extract G->H I Derivatization (for GC-MS) H->I J Reconstitution (for LC-MS) H->J K GC-MS Analysis I->K L LC-MS Analysis J->L

Fig. 1: General experimental workflow for this compound metabolomics.

D-Galactose Metabolism: The Leloir Pathway

D-galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which can then enter glycolysis. Understanding this pathway is essential for interpreting the results of this compound tracer studies. The 13C label from this compound will be incorporated into the intermediates of this pathway and subsequently into downstream metabolic pathways.

Leloir Pathway Gal This compound Gal1P Galactose-1-Phosphate-5-13C Gal->Gal1P ATP -> ADP UDPGal UDP-Galactose-5-13C Gal1P->UDPGal UDP-Glucose -> Glucose-1-Phosphate UDPGlc UDP-Glucose UDPGal->UDPGlc Reversible Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis E1 Galactokinase (GALK) E2 Galactose-1-Phosphate Uridylyltransferase (GALT) E3 UDP-Galactose 4-Epimerase (GALE) E4 Phosphoglucomutase

Fig. 2: The Leloir Pathway for D-galactose metabolism.

Experimental Protocols

Protocol 1: Cell Harvesting and Metabolic Quenching

This protocol describes the rapid harvesting of cells and quenching of metabolic activity, a critical step to ensure that the measured metabolite levels reflect the in vivo state.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • Cell scraper (for adherent cells)

  • Centrifuge (for suspension cells)

Procedure for Adherent Cells:

  • Remove the culture medium from the cell culture dish.

  • Immediately wash the cells twice with ice-cold 0.9% NaCl solution.

  • Aspirate the saline completely.

  • Immediately add liquid nitrogen to the plate to flash-freeze the cells.

  • Add a small volume of cold extraction solvent (see Protocol 2) and use a cell scraper to collect the cell lysate.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

Procedure for Suspension Cells:

  • Rapidly transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in ice-cold 0.9% NaCl and centrifuge again.

  • Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.

ParameterValue
Washing Solution Ice-cold 0.9% NaCl
Centrifugation (Suspension Cells) 1,000 x g, 1 min, 4°C
Quenching Method Flash-freezing in liquid nitrogen
Protocol 2: Metabolite Extraction (Modified Bligh-Dyer Method)

This protocol is designed to separate polar (containing D-galactose and its metabolites) and non-polar metabolites.

Materials:

  • Methanol (HPLC grade), pre-chilled to -80°C

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Ultrapure water, chilled to 4°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the frozen cell pellet or lysate from Protocol 1, add 1 mL of a pre-chilled (-20°C) mixture of chloroform:methanol (1:2 v/v).

  • Vortex vigorously for 10 minutes at 4°C.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.5 mL of ultrapure water and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.

  • Carefully collect the upper aqueous/methanol phase, which contains the polar metabolites, including this compound and its derivatives.

  • Transfer the aqueous phase to a new microcentrifuge tube.

  • Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).

ParameterValue
Initial Extraction Solvent Chloroform:Methanol (1:2 v/v)
Final Solvent Ratio (v/v/v) Chloroform:Methanol:Water (2:2:1)
Vortexing Time 10 minutes (initial), 1 minute (subsequent)
Centrifugation 14,000 x g, 15 min, 4°C
Protocol 3: Derivatization for GC-MS Analysis

This two-step derivatization protocol, methoximation followed by silylation, is essential for making sugars and other polar metabolites volatile for GC-MS analysis.[1][2]

Materials:

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or incubator

  • Vortex mixer

Procedure:

  • To the dried metabolite extract from Protocol 2, add 50 µL of methoxyamine hydrochloride in pyridine solution.

  • Vortex for 1 minute to ensure the pellet is fully dissolved.

  • Incubate at 37°C for 90 minutes with shaking.[1]

  • Add 80 µL of MSTFA (with 1% TMCS).

  • Vortex for 1 minute.

  • Incubate at 37°C for 30 minutes with shaking.[1]

  • Transfer the derivatized sample to a GC-MS vial for analysis.

StepReagentVolumeIncubation TemperatureIncubation Time
Methoximation Methoxyamine HCl in Pyridine (20 mg/mL)50 µL37°C90 minutes
Silylation MSTFA + 1% TMCS80 µL37°C30 minutes

Data Presentation

The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Quenching and Extraction Parameters

ParameterValueReference
Cell Washing Solution Ice-cold 0.9% NaCl[3]
Initial Extraction Solvent Ratio Chloroform:Methanol (1:2 v/v)
Final Extraction Solvent Ratio Chloroform:Methanol:Water (2:2:1 v/v/v)
Extraction Centrifugation 14,000 x g for 15 min at 4°C

Table 2: Derivatization Parameters for GC-MS

ParameterValueReference
Methoximation Reagent 20 mg/mL Methoxyamine HCl in Pyridine
Methoximation Incubation 37°C for 90 minutes
Silylation Reagent MSTFA with 1% TMCS
Silylation Incubation 37°C for 30 minutes

Concluding Remarks

The protocols provided in these application notes offer a comprehensive guide for the preparation of samples for this compound metabolomics studies. Adherence to these detailed procedures, particularly the rapid quenching and efficient extraction steps, is paramount for obtaining high-quality, reproducible data. The provided diagrams and tables are intended to facilitate the implementation of these methods in a research setting. For LC-MS analysis, the derivatization step is typically omitted, and the dried extract is reconstituted in a solvent compatible with the liquid chromatography method being employed. Researchers should optimize these protocols based on their specific cell type and analytical instrumentation.

References

Application Note: Quantitative Analysis of D-galactose by GC-MS using Isotope Dilution with D-galactose-5-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of D-galactose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, utilizing D-galactose-5-¹³C as an internal standard for accurate quantification.

Introduction

Gas chromatography-mass spectrometry is a powerful technique for the analysis of carbohydrates due to its high resolution and sensitivity.[1] However, the low volatility of sugars necessitates a derivatization step to convert them into thermally stable and volatile compounds.[2][3] A common and effective method for the derivatization of monosaccharides like D-galactose is a two-step process involving oximation followed by silylation.[4][5]

Oximation of the carbonyl group with reagents such as methoxyamine hydrochloride reduces the number of isomers by locking the sugar in its open-chain form, which simplifies the resulting chromatogram. Subsequent silylation of the hydroxyl groups, typically with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the molecule.

For accurate quantification, a stable isotope-labeled internal standard is employed. This application note details the use of D-galactose-5-¹³C for the quantitative analysis of D-galactose in biological samples. The use of an internal standard corrects for variations during sample preparation and analysis, leading to highly accurate and precise results.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of D-galactose is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing s1 Sample containing D-galactose s2 Spike with D-galactose-5-¹³C (Internal Standard) s1->s2 s3 Lyophilize to complete dryness s2->s3 d1 Step 1: Oximation (Methoxyamine HCl in Pyridine) s3->d1 d2 Incubate (e.g., 90 min at 37°C) d1->d2 d3 Step 2: Silylation (MSTFA) d2->d3 d4 Incubate (e.g., 30 min at 37°C) d3->d4 a1 GC-MS Injection d4->a1 a2 Separation on Capillary Column a1->a2 a3 Mass Spectrometry Detection (SIM or Full Scan) a2->a3 p1 Integration of Chromatographic Peaks a3->p1 p2 Quantification using Analyte/IS Peak Area Ratio p1->p2

Caption: Experimental workflow for D-galactose derivatization and GC-MS analysis.

Detailed Experimental Protocol

This protocol is a widely used method for the methoximation and silylation of sugars for GC-MS analysis.

3.1. Materials and Reagents

  • D-galactose standard

  • D-galactose-5-¹³C (Internal Standard)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-grade solvent (e.g., hexane or ethyl acetate)

  • Sample vials with inert caps (e.g., 2 mL amber glass vials)

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge (optional)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3.2. Sample Preparation

  • Accurately transfer a known amount of the sample containing D-galactose into a sample vial.

  • Add a known amount of D-galactose-5-¹³C internal standard solution to the sample. The amount of internal standard should be chosen to be in the mid-range of the expected D-galactose concentration.

  • Lyophilize the sample to complete dryness. It is critical to remove all water as it can interfere with the silylation reaction.

3.3. Derivatization Procedure

Step 1: Methoximation

  • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Cap the vial tightly and vortex thoroughly to dissolve the sample.

  • Incubate the mixture at 37°C for 90 minutes with agitation.

Step 2: Silylation

  • After the incubation, allow the vial to cool to room temperature.

  • Add 80 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex immediately.

  • Incubate the mixture at 37°C for 30 minutes with agitation.

  • After incubation, the sample is ready for GC-MS analysis. If necessary, the sample can be centrifuged to pellet any precipitate before transferring the supernatant to a GC vial.

GC-MS Analysis

The following are general GC-MS conditions. The specific parameters may need to be optimized for the instrument being used.

ParameterTypical Value
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 10:1) or Splitless
Oven ProgramInitial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (m/z 50-600)
SIM Ions To be determined based on the mass spectrum of the derivatized D-galactose. Common fragments for TMS derivatives of hexoses include m/z 73, 147, 204, 217, 307, and 319.

Data Presentation

The following table summarizes key quantitative parameters for the GC-MS analysis of derivatized D-galactose. The exact m/z values for D-galactose-5-¹³C will be shifted by +1 atomic mass unit for fragments containing the C5 position.

Analyte/ParameterRetention Time (min)Key Diagnostic Ions (m/z)Linearity (Concentration Range)LOD (Limit of Detection)LOQ (Limit of Quantification)
D-galactose (TMS) ~16.2204, 217, 3190.1 - 20 mg/100gData not available<0.02 µmol/L
D-galactose-5-¹³C (TMS) ~16.2205, 218, 320N/AN/AN/A

Note: Retention times and mass spectra can vary between instruments and methods. It is essential to confirm these parameters on the specific instrument used for analysis.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantitative analysis using an internal standard is outlined below.

quantification cluster_measurement GC-MS Measurement Analyte_Peak Analyte Peak Area (D-galactose) Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (D-galactose-5-¹³C) IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Compare Concentration Analyte Concentration Cal_Curve->Concentration Calculate

Caption: Logic diagram for quantification using an internal standard.

Conclusion

The described method of oximation followed by silylation provides a robust and reliable means for the derivatization of D-galactose for GC-MS analysis. The use of a stable isotope-labeled internal standard, D-galactose-5-¹³C, allows for accurate and precise quantification, making this method suitable for demanding applications in research and development. The provided protocol and parameters serve as a comprehensive guide for implementing this analytical technique.

References

Quantifying isotopic enrichment of D-galactose-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

D-galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes and is a key component of many glycoconjugates. The use of stable isotope-labeled D-galactose, particularly D-galactose-5-¹³C, allows researchers to trace its metabolic fate, quantify pathway fluxes, and assess the activity of enzymes involved in its metabolism. This is particularly relevant in studying diseases like galactosemia, in monitoring liver function, and in the development of drugs that may interact with galactose metabolic pathways. Accurate quantification of ¹³C enrichment is paramount for the successful application of these tracer studies. This document provides detailed protocols for the quantification of D-galactose-5-¹³C enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Techniques for Quantifying Isotopic Enrichment

The primary analytical methods for quantifying the isotopic enrichment of D-galactose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information provided.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, GC-MS is often considered the gold standard for quantifying isotopic enrichment of small molecules like galactose.[1] It requires chemical derivatization to make the sugar volatile, but this process can be optimized for high reproducibility.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing non-volatile compounds in their native state, reducing sample preparation complexity.[4] Techniques like Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) provide high-precision isotope ratio measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that can identify and quantify ¹³C-labeled metabolites simultaneously. It uniquely allows for the determination of the specific position of the ¹³C label within a molecule, providing deep insights into metabolic pathways.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance characteristics of commonly used methods for D-galactose isotopic enrichment analysis.

Table 1: GC-MS Method Performance for D-Galactose Analysis in Plasma

Parameter Value Reference
Linearity Range 0.1 - 5.0 µmol/L
Limit of Quantification (LOQ) < 0.02 µmol/L
Within-run CV < 15%
Between-run CV < 15%
Derivative Used Aldononitrile pentaacetate

| Ionization Mode | Positive Chemical Ionization (PCI) | |

Table 2: GC-MS Method Performance for Galactose-1-Phosphate Analysis in Erythrocytes

Parameter Value Reference
Linearity Range 0 - 600 µmol/L
Limit of Quantification (LOQ) 0.01 µmol/L
Within-run CV < 15%
Between-run CV < 15%

| Analytical Principle | Enzymatic conversion to galactose, then GC-MS | |

Experimental Protocols

Protocol 1: Quantification of D-galactose-¹³C Enrichment in Plasma using GC-MS

This protocol is adapted from established methods for stable-isotope dilution analysis of D-galactose in human plasma. It involves enzymatic removal of glucose, derivatization, and analysis by GC-MS.

1. Materials and Reagents:

  • Plasma samples

  • D-[U-¹³C₆]galactose (internal standard)

  • Glucose Oxidase (from Aspergillus niger)

  • Ion-exchange resin (e.g., AG 1-X8 and AG 50W-X8)

  • Pyridine, Hydroxylamine hydrochloride, Acetic anhydride

  • Ethyl acetate

  • Ultrapure water

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known amount of internal standard (e.g., D-[U-¹³C₆]galactose).

  • Glucose Removal: Add 20 units of glucose oxidase and incubate at 37°C for 60 minutes to enzymatically remove the high-abundance glucose, which can interfere with the analysis.

  • Deproteinization: Add 400 µL of ice-cold ethanol to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Purification: Reconstitute the dried extract in water and pass it through a mixed-bed ion-exchange column to remove charged interfering species. Elute with water and collect the eluate.

  • Freeze-dry the purified eluate.

3. Derivatization (Aldononitrile Pentaacetate):

  • To the dried sample, add 50 µL of a derivatization solution containing hydroxylamine hydrochloride in pyridine.

  • Heat the mixture at 90°C for 30 minutes to form the oxime.

  • Cool the sample, then add 100 µL of acetic anhydride.

  • Heat at 90°C for an additional 60 minutes to complete the acetylation.

  • Evaporate the reagents under nitrogen and reconstitute the derivative in 100 µL of ethyl acetate for injection.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., DB-17).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 280°C for 2 min.

  • Mass Spectrometer: Use positive chemical ionization (PCI) with methane as the reactant gas.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the [MH-60]⁺ ions. For the aldononitrile pentaacetate derivative, the relevant m/z values are:

    • m/z 328 for unlabeled (¹²C) galactose

    • m/z 329 for singly labeled ([1-¹³C] or natural abundance) galactose

    • m/z 333 for D-galactose-5-¹³C

    • m/z 334 for the uniformly labeled ([U-¹³C₆]) internal standard

5. Data Analysis:

  • Calculate the peak area ratios of the ¹³C-labeled galactose (m/z 333) to the unlabeled galactose (m/z 328) and the internal standard (m/z 334).

  • Isotopic enrichment (Mole Percent Excess, MPE) is calculated by correcting for the natural abundance of ¹³C.

Protocol 2: Tracing D-galactose-¹³C Metabolism in Cells using NMR Spectroscopy

This protocol is designed to identify and quantify the downstream metabolites of D-galactose-5-¹³C in cell culture experiments, based on methods used for studying galactose metabolism in lymphoblasts.

1. Materials and Reagents:

  • Cultured cells (e.g., lymphoblasts, hepatocytes)

  • Culture medium (e.g., RPMI-1640)

  • D-galactose-5-¹³C

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Deuterium oxide (D₂O) for NMR lock

2. Cell Culture and Labeling:

  • Culture cells to the desired density.

  • Replace the standard medium with a medium containing a known concentration of D-galactose-5-¹³C (e.g., 1 mM).

  • Incubate the cells for a defined period (e.g., 2.5 and 5 hours) to allow for the uptake and metabolism of the labeled galactose.

3. Metabolite Extraction:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.

  • Lyse the cells and precipitate macromolecules by adding 1 mL of ice-cold 6% perchloric acid.

  • Vortex and incubate on ice for 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitate.

  • Transfer the supernatant (containing the soluble metabolites) to a new tube.

  • Neutralize the extract by adding 5 M potassium hydroxide (KOH) dropwise until the pH reaches ~7.0. The potassium perchlorate will precipitate.

  • Centrifuge to remove the KClO₄ precipitate.

  • Lyophilize the supernatant to dryness.

4. NMR Analysis:

  • Reconstitute the dried metabolite extract in 600 µL of D₂O.

  • Transfer the sample to a 5 mm NMR tube.

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Use a pulse program with proton decoupling to enhance signal-to-noise and simplify the spectra.

  • Acquire spectra over a sufficient number of scans to detect labeled metabolites, which may be in low abundance.

5. Data Analysis:

  • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

  • Identify the resonances corresponding to D-galactose-5-¹³C and its downstream metabolites (e.g., galactose-1-phosphate, UDP-galactose, UDP-glucose, lactate, and ribose moieties in nucleotides) by comparing chemical shifts to standards and literature values.

  • Quantify the relative abundance of each metabolite by integrating the area of its characteristic ¹³C peak. The enrichment at specific carbon positions can be determined.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (U-13C6-Gal) plasma->add_is glucose_rem Glucose Removal (Glucose Oxidase) add_is->glucose_rem deproteinize Deproteinization (Ethanol) glucose_rem->deproteinize purify Purification (Ion Exchange) deproteinize->purify dry_down1 Lyophilization purify->dry_down1 add_reagents Add Pyridine & Hydroxylamine-HCl dry_down1->add_reagents To Derivatization heat1 Heat (90°C) add_reagents->heat1 add_ac Add Acetic Anhydride heat1->add_ac heat2 Heat (90°C) add_ac->heat2 dry_down2 Evaporate & Reconstitute in Ethyl Acetate heat2->dry_down2 gc_ms GC-MS Analysis (PCI-SIM) dry_down2->gc_ms Inject data_proc Data Processing (Peak Integration) gc_ms->data_proc calc Calculate Isotopic Enrichment (MPE) data_proc->calc Leloir_Pathway cluster_legend Gal D-Galactose-5-13C Gal1P Galactose-1-P-5-13C Gal->Gal1P GALK UDPGal UDP-Galactose-5-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P UDPGal->Glc1P UDPGlc->Gal1P Glycogen Glycogen Synthesis UDPGlc->Glycogen Glc6P Glucose-6-P Glc1P->Glc6P PGM Glycolysis Glycolysis & Penthose Phosphate Pathway Glc6P->Glycolysis l1 GALK: Galactokinase l2 GALT: Galactose-1-P Uridyltransferase l3 GALE: UDP-Galactose 4-epimerase l4 PGM: Phosphoglucomutase

References

Application Notes and Protocols for Metabolic Flux Analysis with D-galactose-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a stable isotope-labeled substrate, such as D-galactose-5-13C, into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. This provides a detailed snapshot of cellular metabolism, revealing how cells utilize different nutrients and how metabolic pathways are rewired in response to genetic modifications, disease states, or drug treatments. D-galactose, a C-4 epimer of glucose, is an important monosaccharide involved in energy metabolism and the biosynthesis of glycoproteins and glycolipids.[1] Using this compound as a tracer allows for the specific investigation of galactose uptake and its subsequent metabolic fate through the Leloir pathway and into central carbon metabolism.

The Leloir pathway converts galactose to glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway. The position of the 13C label at the C-5 position of galactose provides a unique isotopic signature that can be tracked through these interconnected pathways. This allows for the precise quantification of fluxes through key reactions, providing valuable insights into cellular physiology and pathology.

Key Signaling Pathways

Galactose metabolism is intricately linked to several key cellular signaling pathways, primarily through its impact on cellular energy status and the production of precursors for glycosylation.

  • AMPK and mTOR Signaling: The metabolism of galactose yields less ATP compared to glucose, which can lead to an increase in the AMP:ATP ratio. This can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and autophagy.[4][5] Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders.

  • Protein Glycosylation: Galactose is a critical precursor for the synthesis of UDP-galactose, a substrate for glycosyltransferases that are responsible for the glycosylation of proteins and lipids. Glycosylation is a crucial post-translational modification that affects protein folding, stability, and function, and plays a vital role in cell-cell communication, adhesion, and signaling. Changes in galactose metabolism can, therefore, have profound effects on cellular signaling by altering the glycosylation status of key signaling receptors and other proteins.

  • P2Y14 Receptor Signaling: UDP-galactose can also act as an extracellular signaling molecule by activating the P2Y14 receptor, a G protein-coupled receptor. Activation of this receptor has been shown to inhibit the accumulation of cAMP, suggesting a role in various physiological processes.

Experimental Design and Workflow

A typical metabolic flux analysis experiment using this compound involves several key stages, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Prepare Labeling Medium (with this compound) cell_culture->media_prep Determine cell density and growth phase labeling Isotopic Labeling media_prep->labeling Replace standard medium quenching Metabolic Quenching labeling->quenching Achieve isotopic steady state extraction Metabolite Extraction quenching->extraction Rapidly halt metabolism ms_analysis LC-MS/MS Analysis extraction->ms_analysis Separate polar metabolites data_processing Data Processing & Isotopomer Analysis ms_analysis->data_processing Measure mass isotopomer distributions flux_calculation Metabolic Flux Calculation data_processing->flux_calculation Correct for natural abundance flux_calculation->data_processing Iterative fitting

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in standard culture medium until they reach the desired confluence (typically 70-80%) and are in the exponential growth phase.

  • Prepare Labeling Medium: Prepare a fresh batch of culture medium that is identical to the standard medium but with D-glucose replaced by an equimolar concentration of D-galactose. Add this compound to the desired final enrichment (e.g., 99%). Ensure the medium is pre-warmed to 37°C.

  • Media Exchange: Aspirate the standard medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed labeling medium to the cells.

  • Isotopic Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time will vary depending on the cell type and the turnover rates of the metabolic pools being investigated. It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling time.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To rapidly halt metabolic activity, aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol) to the culture vessel.

  • Cell Lysis and Collection: Place the culture vessel on ice and use a cell scraper to detach the cells into the quenching solution. Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Extraction:

    • Add ice-cold chloroform and water to the cell suspension to achieve a final solvent ratio of methanol:water:chloroform of 2:1:2.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new pre-chilled tube.

  • Drying: Dry the extracted polar metabolites under a stream of nitrogen gas or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) operating in negative ion mode. Acquire data in full scan mode to obtain accurate mass measurements and in MS/MS mode to confirm metabolite identities.

  • Data Processing: Process the raw LC-MS data using appropriate software to identify metabolites based on their accurate mass and retention time, and to determine the mass isotopomer distributions for each metabolite of interest.

Data Presentation

The primary quantitative data from a 13C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites. These MIDs are then used in conjunction with a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. The calculated fluxes are typically presented in tables to allow for easy comparison between different experimental conditions.

Table 1: Hypothetical Metabolic Fluxes in Cells Cultured with this compound

Metabolic ReactionFlux (nmol/10^6 cells/hr)
Galactose Uptake100.0 ± 5.0
Galactokinase98.2 ± 4.9
GALT97.5 ± 4.8
GALE85.3 ± 4.3
Glycolysis (from G6P)75.1 ± 3.8
Pentose Phosphate Pathway10.2 ± 0.9
TCA Cycle (Citrate Synthase)30.5 ± 2.5
Anaplerosis (Pyruvate Carboxylase)5.2 ± 0.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic and signaling pathways discussed.

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-5-13C Gal->Gal1P Galactokinase UDPGal UDP-Galactose-5-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycosylation Glycosylation UDPGal->Glycosylation Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP

Caption: The Leloir Pathway for Galactose Metabolism.

Signaling_Pathways Gal Galactose Metabolism ATP_ratio Increased AMP:ATP Ratio Gal->ATP_ratio UDPGal UDP-Galactose Gal->UDPGal AMPK AMPK ATP_ratio->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Glycosylation Protein Glycosylation UDPGal->Glycosylation P2Y14 P2Y14 Receptor UDPGal->P2Y14 extracellular Signaling Cell Signaling Glycosylation->Signaling cAMP Decreased cAMP P2Y14->cAMP

Caption: Signaling Pathways Influenced by Galactose Metabolism.

References

Application Notes: D-galactose-5-¹³C Breath Test for Liver Function Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The D-galactose-¹³C breath test is a non-invasive, quantitative method for assessing the metabolic capacity of the liver. Galactose is a monosaccharide almost exclusively metabolized by the liver, making it an ideal probe for hepatic function.[1][2] Following oral administration, ¹³C-labeled galactose is absorbed and transported to the liver, where it enters the Leloir pathway. The rate-limiting step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, catalyzed by the enzyme galactokinase.[1][3] Subsequent metabolic steps eventually lead to the production of ¹³CO₂, which is expelled in the breath. The rate of ¹³CO₂ exhalation directly reflects the functional capacity of hepatocytes. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to utilize this dynamic liver function test.

Metabolic Basis of the ¹³C-Galactose Breath Test

Galactose metabolism primarily occurs in the cytoplasm of liver cells.[4] The ingested D-galactose-¹³C is converted into glucose-1-phosphate via the four-step Leloir pathway. This pathway is crucial for integrating galactose from dietary sources (like lactose) into glycolysis. A diminished liver function, as seen in cirrhosis or chronic hepatitis, results in a decreased rate of galactose metabolism and consequently, a lower rate of ¹³CO₂ exhalation.

Metabolic Pathway of D-galactose-5-¹³C in the Liver cluster_blood Bloodstream / Gut cluster_liver Hepatocyte Cytosol cluster_breath Exhalation oral Oral Administration of D-galactose-5-¹³C abs Intestinal Absorption oral->abs gal D-galactose-5-¹³C abs->gal g1p Galactose-1-P-¹³C gal->g1p Galactokinase (Rate-limiting step) udpgal UDP-Galactose-¹³C g1p->udpgal GALT udpglc UDP-Glucose-¹³C udpgal->udpglc GALE glc1p Glucose-1-P-¹³C udpglc->glc1p glycolysis Glycolysis & TCA Cycle glc1p->glycolysis co2 ¹³CO₂ glycolysis->co2 exhaled Exhaled Breath (¹³CO₂ Measurement) co2->exhaled

Metabolic Pathway of D-galactose-5-¹³C in the Liver.

Experimental Protocol

This protocol outlines the necessary steps for performing the ¹³C-Galactose Breath Test (¹³C-GBT) in a clinical or research setting.

Materials and Reagents
  • D-galactose-5-¹³C (e.g., 100 mg dose)

  • Unlabeled carrier galactose (e.g., 25 g/m²)

  • Drinking water (200-250 mL)

  • Breath collection kits (e.g., glass Vacutainer tubes or collection bags)

  • Gas Isotope Ratio Mass Spectrometer (IRMS) or Non-dispersive Isotope-Selective Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis

Subject Preparation
  • Fasting: Subjects should fast for a minimum of 2 hours before the test begins. Water is permissible during the fasting period and the test itself.

  • Dietary Restrictions: To ensure a stable baseline of ¹³C abundance, subjects should be instructed to avoid foods rich in ¹³C for 24-48 hours prior to the test. This includes corn-based products and cane sugar.

  • Resting State: During the test, subjects should remain in a resting state (sitting or lying down) to maintain a stable metabolic rate.

Test Procedure

The overall workflow involves collecting baseline breath samples, administering the galactose substrate, and collecting subsequent breath samples at timed intervals.

Experimental Workflow for the ¹³C-Galactose Breath Test prep 1. Subject Preparation (Fasting, Diet, Rest) baseline 2. Baseline Breath Sample Collection (t=0, x2) prep->baseline admin 3. Substrate Administration (Oral ¹³C-Galactose + Carrier in Water) baseline->admin collection 4. Timed Breath Sample Collection admin->collection t30 t=30 min collection->t30 t60 t=60 min collection->t60 t90 t=90 min collection->t90 t120 t=120 min collection->t120 analysis 5. Sample Analysis (IRMS for ¹³CO₂/¹²CO₂ ratio) t30->analysis t60->analysis t90->analysis t120->analysis data 6. Data Calculation (e.g., Cumulative % Dose Recovered) analysis->data interp 7. Interpretation (Assessment of Liver Function) data->interp

Experimental Workflow for the ¹³C-Galactose Breath Test.
  • Baseline Collection: Collect two baseline breath samples from the subject before administering the substrate. Instruct the subject to take a deep breath, hold for 3-5 seconds, and exhale steadily into the collection tube or bag.

  • Substrate Administration: Dissolve the D-galactose-5-¹³C and the unlabeled carrier galactose in approximately 200-250 mL of water. The subject should drink the entire solution promptly. Record this as time zero (t=0).

  • Post-Administration Sampling: Collect subsequent breath samples at 30-minute intervals for up to 4 hours. A common sampling schedule is 30, 60, 90, and 120 minutes post-ingestion.

Breath Sample Analysis
  • The enrichment of ¹³C in expired CO₂ is measured using Gas Isotope Ratio Mass Spectrometry (IRMS).

  • Results are typically expressed as the delta (δ) value in per mil (‰) relative to the international Pee Dee Belemnite (PDB) standard.

Data Calculation and Interpretation

The primary endpoint is often the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) as ¹³CO₂ in the exhaled air over a specific period (e.g., 120 minutes).

  • Calculation: The CUMPCD is calculated using the ¹³CO₂ enrichment values and the individual's CO₂ production rate, which can be estimated using equations like the Schofield equation based on gender, age, height, and weight.

  • Interpretation: A lower CUMPCD value indicates reduced galactose metabolism and, therefore, impaired liver function. The results can be compared between patient groups, against healthy controls, or used to monitor changes in an individual's liver function over time.

Quantitative Data and Performance

The ¹³C-GBT is a sensitive and specific tool for distinguishing between healthy individuals and patients with varying degrees of liver disease.

Study PopulationKey ParameterSensitivitySpecificityAccuracyCitation
Normal Subjects vs. Liver Cirrhosis2-hour post-ingestion sample93%87%-
Chronic Liver Disease (No Cirrhosis vs. Compensated Cirrhosis)%dose/h at 120 min71.4%85.0%83.7%
Early-Stage Primary Biliary Cirrhosis (PBC) vs. Controls% recovery/h at 60 min89.5%95.0%-
  • The test has demonstrated the ability to differentiate between Child-Pugh class A and class B or C cirrhosis, indicating its utility in staging liver disease severity.

  • Combining the ¹³C-GBT with another liver function breath test, such as the ¹³C-aminopyrine breath test (which assesses microsomal function), can increase the overall diagnostic accuracy for cirrhosis to 100% sensitivity and 92.5% specificity.

Applications in Research and Drug Development

  • Diagnosis and Staging: Provides a quantitative measure to aid in the diagnosis and staging of chronic liver diseases such as cirrhosis and chronic hepatitis.

  • Prognostic Marker: The capacity for galactose elimination is a valuable prognostic indicator in patients with various liver diseases.

  • Drug Development: Can be employed in preclinical and clinical trials to non-invasively monitor potential drug-induced liver injury (DILI) by assessing changes in hepatic metabolic function over the course of a study.

  • Monitoring Therapy: Offers a dynamic assessment of liver function to monitor the efficacy of therapeutic interventions for liver disease.

The D-galactose-5-¹³C breath test is a robust, non-invasive, and quantitative tool for assessing hepatic function. Its high sensitivity and specificity make it valuable for diagnosing and staging liver disease, as well as for monitoring liver function in the context of drug development and clinical research. The detailed protocol provided herein offers a standardized methodology to ensure reliable and reproducible results.

References

Measuring Galactose Oxidation Rates Using D-galactose-5-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of galactose oxidation in vivo provides a valuable tool for assessing hepatic function and investigating overall carbohydrate metabolism. D-galactose, a C-4 epimer of glucose, is primarily metabolized in the liver through the Leloir pathway. By using a stable isotope-labeled substrate, such as D-galactose-5-13C, researchers can non-invasively trace the metabolic fate of galactose and quantify its oxidation to carbon dioxide (CO2). The appearance of 13CO2 in expired breath is directly proportional to the rate of galactose oxidation. This application note provides detailed protocols for conducting studies using this compound, with a primary focus on the 13C-galactose breath test, and outlines its applications in clinical and research settings.

The 13C-galactose breath test is a well-established, non-invasive method for the quantitative assessment of liver function.[1] It is particularly useful in distinguishing between healthy individuals and patients with liver cirrhosis, as well as stratifying the severity of cirrhosis.[1][2] Beyond liver function, stable isotope tracers like this compound are employed in metabolic research to study substrate utilization under various physiological conditions, such as exercise, and in the investigation of inborn errors of metabolism like galactosemia.[3][4]

Principle of the Method

Following oral or intravenous administration, this compound is absorbed and transported to the liver. In the hepatocytes, it enters the Leloir pathway, where it is ultimately converted to glucose-1-phosphate and subsequently to glucose-6-phosphate. This glucose-6-phosphate can then enter glycolysis and the tricarboxylic acid (TCA) cycle, leading to the release of the 13C label as 13CO2. The 13CO2 is transported in the bloodstream to the lungs and exhaled. The rate of 13CO2 appearance in the breath reflects the rate of galactose oxidation.

Applications

  • Assessment of Liver Function: The 13C-galactose breath test is a sensitive and specific tool for evaluating cytosolic liver function. It can aid in the diagnosis and staging of liver diseases such as cirrhosis.

  • Metabolic Research: this compound can be used as a tracer to study galactose metabolism and its contribution to overall energy expenditure in various physiological and pathological states.

  • Exercise Physiology: Researchers can use this method to quantify the oxidation rate of exogenous galactose during physical activity and understand its role as an energy source.

  • Inborn Errors of Metabolism: The test can be adapted to study defects in galactose metabolism, such as in galactosemia, by measuring the impairment of galactose oxidation.

  • Drug Development: In drug development, this technique can be used to assess the potential hepatotoxicity of new chemical entities or to monitor changes in liver function during clinical trials.

Data Presentation

The following tables summarize quantitative data from various studies utilizing the 13C-galactose breath test.

Table 1: Dosing Regimens for 13C-Galactose Breath Test

ApplicationLabeled this compound DoseUnlabeled Carrier Galactose DoseAdministration RouteReference(s)
Liver Function Assessment100 mg25 g/m² of body surface areaOral
Pediatric Galactosemia7 mg/kg body weightNot specifiedOral
Exercise Physiology Study8% solution (tracer added)8% solutionOral
Liver Function in Rats100 mg/kg body weightNot specifiedIntravenous

Table 2: Galactose Oxidation Rates in Different Populations

Population/ConditionPeak Exogenous CHO Oxidation ( g/min )Cumulative 13C Recovery (% dose)Time PointReference(s)
Healthy Adults (at rest)N/A19.9 ± 4.94 hours
Healthy Adults (during exercise)0.41 ± 0.0321% of ingested dose120 minutes
Patients with Liver CirrhosisN/ASignificantly lower than healthy2 hours
Children with GalactosemiaN/A1.67 (average)120 minutes
Healthy ChildrenN/A5.58 (average)120 minutes

Experimental Protocols

Protocol 1: 13C-Galactose Breath Test for Liver Function Assessment

1. Subject Preparation:

  • Subjects should fast overnight for at least 8-12 hours prior to the test. Water is permitted.

  • A low-fiber diet is recommended the day before the test.

  • Avoid smoking and vigorous exercise on the day of the test.

  • Certain medications that may interfere with galactose metabolism should be discontinued, as advised by a clinician.

2. Materials:

  • This compound (e.g., 100 mg)

  • Unlabeled D-galactose (e.g., 25 g/m² of body surface area)

  • Drinking water (250-400 mL)

  • Breath collection bags or tubes (e.g., Exetainers)

  • Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)

3. Procedure:

  • Collect two baseline breath samples from the subject before administering the galactose solution.

  • Dissolve the this compound and unlabeled D-galactose in 250-400 mL of water.

  • Instruct the subject to drink the entire solution within 5 minutes.

  • Collect breath samples at regular intervals, for example, every 15-30 minutes for a total duration of 2-4 hours. For liver function assessment, collection at 30-minute intervals for up to 4 hours is common.

  • To collect a breath sample, the subject should exhale normally into the collection device.

4. Sample Analysis:

  • The collected breath samples are analyzed for their 13CO2/12CO2 ratio using an IRMS or NDIRS.

  • The results are typically expressed as a delta over baseline (DOB) value, which represents the change in the 13CO2/12CO2 ratio from the baseline.

5. Data Analysis and Interpretation:

The primary outcome is the cumulative percentage of the administered 13C dose recovered (cPDR or CUMPCD) in the breath over a specific period. This is calculated using the following formula:

cPDR (%) = Σ [ (DOB(t) × V̇CO2 × T) / (D × R × 1000) ]

Where:

  • DOB(t) is the delta over baseline value at time t

  • V̇CO2 is the CO2 production rate (can be estimated using the Schofield equation)

  • T is the time interval between samples (in minutes)

  • D is the dose of 13C-galactose administered (in mg)

  • R is the international standard 13C/12C ratio (Pee Dee Belemnite, PDB ≈ 0.0112372)

A lower cPDR value is indicative of impaired galactose oxidation and, consequently, reduced liver function.

Mandatory Visualizations

Galactose_Metabolism cluster_Leloir Leloir Pathway (Hepatocyte Cytosol) cluster_Glycolysis_TCA Glycolysis & TCA Cycle (Mitochondria) This compound This compound Galactose-1-P-13C Galactose-1-P-13C This compound->Galactose-1-P-13C Galactokinase (GALK) UDP-Galactose-13C UDP-Galactose-13C Galactose-1-P-13C->UDP-Galactose-13C Galactose-1-Phosphate Uridylyltransferase (GALT) UDP-Glucose UDP-Glucose UDP-Galactose-13C->UDP-Glucose UDP-Galactose 4'-Epimerase (GALE) Glucose-1-P-13C Glucose-1-P-13C UDP-Galactose-13C->Glucose-1-P-13C UDP-Glucose->Galactose-1-P-13C Glucose-6-P-13C Glucose-6-P-13C Glucose-1-P-13C->Glucose-6-P-13C Phosphoglucomutase Pyruvate-13C Pyruvate-13C Glucose-6-P-13C->Pyruvate-13C Glycolysis Acetyl-CoA-13C Acetyl-CoA-13C Pyruvate-13C->Acetyl-CoA-13C TCA_Cycle TCA Cycle Acetyl-CoA-13C->TCA_Cycle 13CO2 13CO2 TCA_Cycle->13CO2 Expired_Breath Expired_Breath 13CO2->Expired_Breath Exhalation Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Sampling Phase 2: Sampling cluster_Analysis Phase 3: Analysis cluster_Interpretation Phase 4: Data Interpretation Subject_Prep Subject Preparation (Fasting, Diet Control) Baseline_Collection Baseline Breath Sample Collection (t=0) Subject_Prep->Baseline_Collection Substrate_Admin Administration of This compound Solution Baseline_Collection->Substrate_Admin Timed_Collection Timed Breath Sample Collection (e.g., every 30 min for 4h) Substrate_Admin->Timed_Collection Sample_Analysis Breath Sample Analysis (IRMS or NDIRS) Timed_Collection->Sample_Analysis Ratio_Determination Determination of 13CO2/12CO2 Ratio Sample_Analysis->Ratio_Determination DOB_Calculation Calculation of Delta Over Baseline (DOB) Ratio_Determination->DOB_Calculation Oxidation_Rate_Calc Calculation of Galactose Oxidation Rate (cPDR) DOB_Calculation->Oxidation_Rate_Calc Clinical_Interpretation Clinical/Research Interpretation Oxidation_Rate_Calc->Clinical_Interpretation

References

Application Notes: Quantifying Endogenous Galactose Production Using D-galactose-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of endogenous galactose production is crucial for understanding the pathophysiology of diseases like classic galactosemia and for developing novel therapeutic interventions. Despite dietary restrictions, patients with galactosemia often exhibit elevated levels of galactose metabolites, suggesting a significant contribution from endogenous synthesis.[1] Stable isotope dilution techniques, utilizing tracers such as D-galactose-5-13C, coupled with mass spectrometry, offer a highly sensitive and specific method for measuring the rate of appearance (Ra) of endogenous galactose, distinguishing it from exogenous sources.[2][3] This application note provides detailed protocols for the use of this compound in quantifying endogenous galactose production.

Principle

The methodology is based on the principle of isotope dilution. A known amount of a stable isotope-labeled tracer, in this case, this compound, is introduced into the systemic circulation. By measuring the isotopic enrichment of galactose in plasma once a steady state is achieved, the rate of appearance of unlabeled (endogenous) galactose can be calculated. This approach overcomes the limitations of traditional enzymatic assays, which can be prone to interference and produce erroneously high results.[3]

Applications

  • Pathophysiology Research: Elucidating the role of endogenous galactose production in the long-term complications of galactosemia.[4]

  • Therapeutic Monitoring: Assessing the efficacy of novel therapies aimed at reducing endogenous galactose synthesis.

  • Metabolic Studies: Investigating galactose metabolism and its interplay with other metabolic pathways in healthy and diseased states.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have employed 13C-labeled galactose to quantify plasma galactose concentrations and endogenous production rates in various human populations.

Table 1: Plasma D-Galactose Concentrations in Postabsorptive Subjects

Subject GroupnMean Plasma D-Galactose (μmol/L)Standard Deviation (μmol/L)
Healthy Adults160.120.03
Diabetic Patients150.110.04
Patients with Classic Galactosemia101.440.54
Obligate Heterozygous Parents50.170.07

Table 2: Apparent Galactose Appearance Rate in Individuals with Galactosemia

SubjectAge (years)SexSteady-State Plasma 1-[13C]Galactose Isotopic Enrichment (%)Apparent Galactose Appearance Rate (mg/kg/h)
133Male550.62
213Male411.09
39Female550.82

Table 3: Endogenous Galactose Synthesis Rates

Subject GroupRate of Synthesis (mg/kg per h)
Normal Men & Patients with Classic Galactosemia0.53 - 1.05

Experimental Protocols

The following protocols provide a detailed methodology for quantifying endogenous galactose production using a primed continuous infusion of this compound.

Subject Preparation
  • Subjects should fast overnight (at least 12 hours) prior to the study.

  • Two intravenous catheters are placed in contralateral arms: one for the infusion of the stable isotope tracer and the other for blood sampling.

  • A baseline blood sample is collected to determine background isotopic enrichment.

Primed Continuous Infusion of this compound
  • A sterile solution of this compound is prepared in saline.

  • A priming bolus of the tracer is administered to rapidly achieve isotopic equilibrium in the plasma galactose pool.

  • Immediately following the bolus, a continuous intravenous infusion of this compound is initiated and maintained at a constant rate for the duration of the study (typically several hours) to maintain a steady-state isotopic enrichment.

Blood Sampling
  • Blood samples are collected at regular intervals (e.g., every 15-30 minutes) from the sampling catheter.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis
  • Deproteinization: Plasma samples are deproteinized, typically by adding perchloric acid.

  • Glucose Removal: Due to the high concentration of glucose relative to galactose in plasma, it is essential to remove glucose to avoid interference during analysis. This is achieved by treating the sample with D-glucose oxidase.

  • Purification: The sample is then purified by ion-exchange chromatography.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, galactose is derivatized to a more volatile form, commonly the aldononitrile pentaacetate derivative.

GC-MS Analysis
  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • A phenyl-methylsilicone capillary column or similar is used for chromatographic separation of the galactose derivative from other compounds.

  • The mass spectrometer is operated in the positive chemical ionization mode.

  • Selected ion monitoring (SIM) is used to detect the ion intensities of the unlabeled (m/z 328) and 13C-labeled (m/z 329 for [1-13C]galactose) galactose derivatives.

Calculation of Endogenous Galactose Production

The rate of appearance (Ra) of endogenous galactose is calculated using the steady-state isotope dilution equation:

Ra = Infusion Rate × [(Ei / Ep) - 1]

Where:

  • Ra is the rate of appearance of endogenous galactose.

  • Infusion Rate is the rate of infusion of the 13C-labeled galactose tracer.

  • Ei is the isotopic enrichment of the infusate.

  • Ep is the isotopic enrichment of plasma galactose at steady state.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_infusion Tracer Administration cluster_sampling_processing Sample Collection & Processing cluster_analysis_calculation Analysis & Calculation subject_prep Subject Preparation (Fasting, Catheterization) baseline_sample Baseline Blood Sample Collection subject_prep->baseline_sample priming_bolus Priming Bolus of this compound baseline_sample->priming_bolus continuous_infusion Continuous Infusion of this compound priming_bolus->continuous_infusion blood_sampling Serial Blood Sampling continuous_infusion->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Sample Preparation (Deproteinization, Glucose Removal, Derivatization) plasma_separation->sample_prep gcms_analysis GC-MS Analysis (Selected Ion Monitoring) sample_prep->gcms_analysis calculation Calculation of Endogenous Galactose Production gcms_analysis->calculation

Caption: Experimental workflow for quantifying endogenous galactose production.

Galactose Metabolism and Endogenous Production

galactose_metabolism endogenous_production Endogenous Production (e.g., from UDP-glucose) plasma_galactose Plasma Galactose Pool endogenous_production->plasma_galactose exogenous_galactose Exogenous Galactose (Diet) exogenous_galactose->plasma_galactose galactose_1_p Galactose-1-Phosphate plasma_galactose->galactose_1_p Galactokinase udp_galactose UDP-Galactose galactose_1_p->udp_galactose GALT udp_glucose UDP-Glucose udp_galactose->udp_glucose GALE glycoproteins Glycoproteins/Glycolipids udp_galactose->glycoproteins udp_glucose->endogenous_production Epimerase Pathway glycolysis Glycolysis udp_glucose->glycolysis glycogen Glycogen Synthesis udp_glucose->glycogen

Caption: Simplified overview of galactose metabolism and endogenous production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-galactose-5-13C Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-galactose-5-13C concentration for their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in cell labeling?

A1: this compound is a stable isotope-labeled form of D-galactose, where the carbon atom at the 5th position is replaced with a ¹³C isotope. It serves as a metabolic tracer to investigate the flux through the Leloir pathway and other galactose metabolism pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively analyze cellular metabolism.[1][2]

Q2: How does this compound enter cellular metabolism?

A2: D-galactose is transported into the cell and is primarily metabolized through the Leloir pathway. It is first phosphorylated to galactose-1-phosphate, which is then converted to UDP-galactose. UDP-galactose can be epimerized to UDP-glucose and enter glycolysis or be used in glycosylation reactions to synthesize glycoproteins and glycolipids.[3][4]

Q3: What are the key considerations before initiating a this compound labeling experiment?

A3: Before starting your experiment, it is crucial to:

  • Define Experimental Goals: Clearly outline the metabolic questions you aim to answer.

  • Cell Line Selection and Culture Conditions: Confirm that your cell line of interest can effectively uptake and metabolize galactose. Maintain consistent and well-defined culture conditions.

  • Tracer Concentration: The optimal concentration of this compound must be determined empirically for your specific cell line and experimental setup.[5]

  • Labeling Duration: The time required to reach an isotopic steady state, where the ¹³C enrichment in metabolites becomes stable, needs to be determined.

  • Analytical Method: Select the appropriate analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, for detecting and quantifying ¹³C enrichment.

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Possible Causes Solutions
Low or no ¹³C incorporation into target metabolites. 1. Suboptimal this compound concentration: The concentration may be too low for efficient uptake and metabolism. 2. Insufficient incubation time: The labeling duration may not be long enough for detectable incorporation. 3. Poor cell health: High concentrations of D-galactose or other culture conditions may be affecting cell viability and metabolism. 4. Low metabolic pathway activity: The galactose metabolic pathway may not be highly active in your specific cell type or experimental condition.1. Optimize this compound concentration: Conduct a dose-response experiment to identify the optimal concentration. (See "Protocol for Determining Optimal this compound Concentration" below). 2. Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling period. 3. Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure the chosen this compound concentration is not toxic. Monitor cell morphology and growth. 4. Consult literature for your cell model: Research the known metabolic pathways of galactose in your specific cell line.
Observed Cell Toxicity or Death. 1. High D-galactose concentration: D-galactose can be cytotoxic to certain cell lines, particularly malignant cells, at high concentrations (e.g., >30 g/L). 2. Nutrient deprivation: If galactose is the sole sugar source, some cancer cells with specific signaling pathway activations (e.g., AKT) cannot adapt and may undergo cell death.1. Reduce this compound concentration: Based on your dose-response experiment, select a concentration that provides adequate labeling without significant cytotoxicity. 2. Supplement with glucose: Unless the experimental design requires galactose as the sole sugar, consider co-incubation with a low concentration of glucose to maintain cell viability.
High background noise or interference in mass spectrometry analysis. 1. Incomplete removal of unlabeled media components. 2. Contamination during sample preparation. 3. Suboptimal analytical method. 1. Thoroughly wash cells: After labeling, wash the cell pellet multiple times with a cold, sterile buffer (e.g., PBS) to remove residual labeled medium. 2. Use high-purity solvents and reagents: Ensure all materials used for metabolite extraction are of high quality to prevent contamination. 3. Optimize LC-MS/MS or GC-MS method: Develop and validate your analytical method to ensure specificity and sensitivity for the labeled metabolites of interest. Include an unlabeled control sample to correct for natural isotope distribution.
Difficulty in interpreting ¹³C labeling patterns. 1. Metabolic and isotopic steady state not reached. 2. Contribution from other carbon sources. 3. Complex metabolic network. 1. Verify steady state: Conduct a time-course experiment to ensure that the isotopic enrichment of key metabolites has plateaued. 2. Use dialyzed serum: Use dialyzed fetal bovine serum (dFBS) in your culture medium to minimize the introduction of unlabeled sugars and other small molecules. 3. Apply metabolic flux analysis (MFA) software: Utilize specialized software to model and analyze the distribution of ¹³C isotopes throughout the metabolic network.
Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of D-galactose in various cell lines, as reported in the literature. Note that these values are for unlabeled D-galactose and should be considered as a starting point for optimizing this compound concentrations.

Cell LineCell TypeEffective Cytotoxic ConcentrationReference
N2aNeuroblastoma> 30 g/L
SH-SY5YNeuroblastoma> 30 g/L
PC-3Prostate Cancer> 30 g/L
HepG2Hepatoma> 30 g/L
NIH3T3Non-malignant FibroblastNo significant toxicity observed
LO2Non-malignant LiverNo significant toxicity observed
Astrocytic CRTAstrocyte> 40 g/L

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound that provides sufficient labeling without inducing cytotoxicity.

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in the exponential growth phase during the experiment.

  • Preparation of Labeling Media: Prepare culture media with a range of this compound concentrations. A suggested starting range is 1 mM, 5 mM, 10 mM, 25 mM, and 50 mM. Include a vehicle control (no this compound).

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the prepared labeling media.

  • Incubation: Incubate the cells for a fixed period (e.g., 24 hours).

  • Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, trypan blue exclusion) to assess the effect of each concentration on cell viability.

  • Metabolite Extraction and Analysis: In a parallel plate, perform metabolite extraction and analyze for ¹³C enrichment in a key downstream metabolite (e.g., UDP-galactose or a glycolytic intermediate) using your chosen analytical method (LC-MS/MS, GC-MS, or NMR).

  • Data Analysis: Plot cell viability and ¹³C enrichment against the this compound concentration. The optimal concentration will be the highest concentration that provides significant labeling without a substantial decrease in cell viability.

General Protocol for ¹³C Labeling with this compound

This protocol provides a general workflow for a stable isotope labeling experiment.

  • Cell Seeding and Growth: Seed cells in culture plates and grow in complete medium until they reach the desired confluency (typically ~80%).

  • Media Preparation: Prepare the labeling medium by supplementing galactose-free medium with the predetermined optimal concentration of this compound and 10% dialyzed fetal bovine serum (dFBS).

  • Tracer Addition: At the start of the experiment, aspirate the standard medium, wash the cells once with pre-warmed galactose-free medium, and then add the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells for the predetermined optimal duration to allow for the incorporation of the ¹³C label and to reach isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of pre-chilled -80°C 80% methanol to each well to quench metabolic activity.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

    • Prior to analysis, resuspend the dried metabolites in a suitable solvent compatible with your analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_seeding Cell Seeding media_prep Media Preparation tracer_addition Tracer Addition media_prep->tracer_addition incubation Incubation tracer_addition->incubation quenching Quenching incubation->quenching extraction Extraction quenching->extraction analysis MS or NMR Analysis extraction->analysis

Caption: Experimental workflow for this compound cell labeling.

troubleshooting_logic cluster_concentration Concentration Optimization cluster_duration Duration Optimization cluster_viability Viability Check start Low / No Labeling Detected check_conc Is concentration optimized? start->check_conc optimize_conc Perform Dose-Response check_conc->optimize_conc No check_time Is incubation time sufficient? check_conc->check_time Yes optimize_conc->check_time optimize_time Perform Time-Course check_time->optimize_time No check_viability Are cells viable? check_time->check_viability Yes optimize_time->check_viability cytotoxicity_assay Assess Cytotoxicity check_viability->cytotoxicity_assay No end_node Sufficient Labeling check_viability->end_node Yes cytotoxicity_assay->end_node

Caption: Troubleshooting logic for low ¹³C labeling.

leloir_pathway Gal This compound Gal1P Galactose-1-Phosphate-5-13C Gal->Gal1P GALK UDPGal UDP-Galactose-5-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-5-13C UDPGal->UDPGlc GALE Glycosylation Glycosylation UDPGal->Glycosylation Glc1P Glucose-1-Phosphate-5-13C UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis

Caption: Simplified Leloir pathway for this compound metabolism.

References

Technical Support Center: D-galactose-5-13C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-galactose-5-13C analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The most significant sources of interference in this compound analysis are typically isomeric monosaccharides and components of the sample matrix.

  • Isomeric Sugars: Glucose is the most common and problematic interferent due to its structural similarity to galactose and its significantly higher physiological concentrations in biological samples like plasma.[1][2] Other isomers such as mannose and fructose can also interfere as they share the same molecular weight and can produce similar mass fragments, making chromatographic separation essential.[1]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, serum, tissue), other endogenous molecules can co-elute with D-galactose and interfere with the ionization process in the mass spectrometer. This can lead to either ion suppression or enhancement, affecting the accuracy of quantification.[3][4] The use of an isotopically labeled internal standard, such as the this compound itself, is a common strategy to correct for these matrix effects.

Q2: My this compound signal is showing poor reproducibility. What could be the cause?

Poor reproducibility in this compound analysis can stem from several factors throughout the experimental workflow:

  • Inconsistent Sample Preparation: Variability in protein precipitation, derivatization efficiency, or sample extraction can lead to inconsistent results. For instance, incomplete removal of interfering substances or inconsistent reaction times for derivatization can affect the final measurement.

  • Matrix Effects: As mentioned in Q1, matrix components can unpredictably suppress or enhance the analyte signal, leading to poor reproducibility between samples.

  • Instrumental Variability: Fluctuations in the performance of the gas chromatograph (GC) or liquid chromatograph (LC) and the mass spectrometer (MS) can contribute to poor reproducibility. This includes variations in injection volume, column performance, and detector sensitivity.

  • Instability of Derivatives: If derivatization is used (e.g., to form aldononitrile pentaacetate for GC-MS), the stability of the resulting derivative can impact reproducibility.

Q3: How can I differentiate this compound from its isomers, particularly glucose?

Since D-galactose and its isomers like glucose have identical molecular weights, their differentiation relies on pre-mass spectrometry separation or specialized mass spectrometry techniques.

  • Chromatographic Separation: This is the most common and effective method.

    • Gas Chromatography (GC): After derivatization to increase volatility, GC can separate sugar isomers based on their different interactions with the stationary phase of the GC column.

    • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for separating these polar, hydrophilic sugars.

  • Enzymatic Glucose Removal: For samples with high glucose concentrations, treating the sample with glucose oxidase can specifically remove the interfering glucose before analysis.

  • Tandem Mass Spectrometry (MS/MS): While isomers often produce similar initial mass fragments, further fragmentation in an MS/MS experiment can sometimes yield unique daughter ions that allow for differentiation.

Troubleshooting Guide

Issue 1: High background or co-eluting peaks interfering with this compound peak.

This is a common issue, often caused by high concentrations of glucose or other matrix components.

  • Root Cause Analysis:

    • Isomeric Interference: The interfering peak has the same mass-to-charge ratio (m/z) as D-galactose. This strongly suggests an isomer like glucose is co-eluting.

    • Matrix Interference: The interfering peak has a different m/z but overlaps chromatographically, affecting peak integration and potentially causing ion suppression.

  • Solutions:

    • Optimize Chromatography: Adjust the GC or LC method (e.g., change the temperature gradient in GC, or the solvent gradient in LC) to improve the separation between D-galactose and the interfering peaks.

    • Enzymatic Glucose Depletion: If glucose is the suspected interferent, pretreat the sample with glucose oxidase.

    • Enhance Sample Cleanup: Implement additional sample purification steps, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.

    • Utilize High-Resolution Mass Spectrometry: A high-resolution mass spectrometer can help differentiate between D-galactose and interfering compounds with slightly different exact masses.

Issue 2: Low signal intensity or poor sensitivity for this compound.

Low signal intensity can be due to a variety of factors from sample preparation to instrument settings.

  • Root Cause Analysis:

    • Inefficient Derivatization: For GC-MS analysis, the derivatization step may be incomplete, resulting in a low yield of the volatile analyte.

    • Ion Suppression: Components from the sample matrix can co-elute with D-galactose and suppress its ionization in the MS source.

    • Suboptimal Instrument Parameters: The mass spectrometer settings (e.g., ionization energy, collision energy in MS/MS) may not be optimized for D-galactose.

    • Sample Loss During Preparation: The analyte may be lost during sample extraction or cleanup steps.

  • Solutions:

    • Optimize Derivatization: If using GC-MS, ensure the reaction conditions (temperature, time, reagent concentration) for derivatization are optimal.

    • Mitigate Matrix Effects: Dilute the sample to reduce the concentration of interfering matrix components. Also, ensure that an appropriate isotopically labeled internal standard is used to compensate for signal suppression.

    • Tune Mass Spectrometer: Optimize the instrument parameters for the specific D-galactose derivative or ion being analyzed.

    • Review Sample Preparation Protocol: Evaluate each step of the sample preparation process for potential sources of analyte loss.

Quantitative Data Summary

The following tables summarize key performance metrics from published methods for D-galactose analysis, which are relevant to this compound studies.

Table 1: Performance of GC-MS Methods for D-Galactose Analysis

ParameterValueMatrixReference
Linearity Range0.1 - 5 µmol/LHuman Plasma
Limit of Quantification (LOQ)< 0.02 µmol/LHuman Plasma
Within-run CV< 15%Human Plasma
Between-run CV< 15%Human Plasma
Limit of Detection (LOD)~5 nMGeneral

Table 2: Performance of LC-MS/MS Methods for D-Galactose Analysis

ParameterValueMatrixReference
Linearity Range5 nM - 1000 nMGeneral
Method Precision (CV%)< 8%General
Lower Limit of Quantification0.8 µMHuman Plasma

Experimental Protocols

Protocol 1: Sample Preparation and GC-MS Analysis of D-galactose in Human Plasma

This protocol is adapted from methodologies that utilize glucose oxidase treatment and derivatization.

  • Internal Standard Addition: To 1 mL of plasma, add an internal standard (e.g., D-[U-13C6]galactose).

  • Deproteinization: Add 0.25 mL of 3 mol/L perchloric acid to the plasma, vortex, and centrifuge to precipitate proteins.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with potassium bicarbonate and potassium phosphate buffer. Centrifuge to remove the potassium perchlorate precipitate.

  • Glucose Removal: Treat the supernatant with D-glucose oxidase to enzymatically remove glucose. This step is crucial to reduce interference from the high physiological concentrations of glucose.

  • Ion-Exchange Chromatography: Purify the sample using ion-exchange chromatography to further remove interfering compounds.

  • Derivatization: The purified sample is dried down and then derivatized to form aldononitrile pentaacetate derivatives, which are more volatile and suitable for GC-MS analysis. This typically involves a two-step reaction.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Injector Temperature: 250 °C

    • Column Temperature Program: Start at 150 °C, hold for 0.5 min, ramp to 250 °C at 10 °C/min, then increase to 280 °C and hold for 2 min.

    • Ionization Mode: Positive Chemical Ionization (PCI) with methane as the reactant gas.

    • Selected Ion Monitoring (SIM): Monitor the characteristic ions for the D-galactose derivative (e.g., m/z 328 for unlabeled, and corresponding shifted m/z for 13C-labeled species).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Inaccurate or Irreproducible Results check_chromatography Review Chromatogram: - Co-eluting peaks? - Poor peak shape? start->check_chromatography is_coelution Yes, Co-elution check_chromatography->is_coelution Yes no_coelution No, Peak Looks Good check_chromatography->no_coelution No optimize_separation Optimize Chromatographic Separation (Gradient/Temp) is_coelution->optimize_separation glucose_removal Implement/Optimize Glucose Oxidase Step is_coelution->glucose_removal enhance_cleanup Enhance Sample Cleanup (e.g., SPE) is_coelution->enhance_cleanup check_signal_intensity Review Signal Intensity: - Low S/N? - High variability? no_coelution->check_signal_intensity end End: Improved Results optimize_separation->end glucose_removal->end enhance_cleanup->end is_low_signal Yes, Low Signal check_signal_intensity->is_low_signal Low S/N is_high_variability Yes, High Variability check_signal_intensity->is_high_variability High Variability optimize_ms Optimize MS Parameters (Source, Voltages) is_low_signal->optimize_ms check_derivatization Verify Derivatization Efficiency is_low_signal->check_derivatization review_prep Review Sample Prep for Consistency is_high_variability->review_prep check_is Verify Internal Standard Use is_high_variability->check_is optimize_ms->end check_derivatization->end review_prep->end check_is->end

Caption: Troubleshooting workflow for this compound analysis.

Interference_Mitigation Strategies for Mitigating Interferences cluster_interference Interference Type cluster_strategy Mitigation Strategy isomeric Isomeric Interference (e.g., Glucose, Mannose) chromatography Chromatographic Separation (GC, HILIC) isomeric->chromatography enzymatic Enzymatic Depletion (Glucose Oxidase) isomeric->enzymatic matrix Matrix Effects (Ion Suppression/Enhancement) matrix->chromatography cleanup Sample Cleanup (SPE, LLE) matrix->cleanup internal_std Isotopically Labeled Internal Standard matrix->internal_std dilution Sample Dilution matrix->dilution

Caption: Logical relationships for mitigating common interferences.

References

Technical Support Center: D-Galactose-5-13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-galactose-5-13C. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their stable isotope labeling experiments and overcome challenges related to low 13C enrichment.

Troubleshooting Guide: Low 13C Enrichment

Low incorporation of the 13C label from this compound into downstream metabolites is a common issue that can compromise experimental results. This guide addresses potential causes and provides actionable solutions to enhance enrichment levels.

Question: Why am I observing unexpectedly low 13C enrichment in my target metabolites after using this compound?

Answer: Several factors can contribute to low 13C enrichment. These can be broadly categorized into experimental design, cell culture conditions, and sample preparation and analysis.

Experimental Design & Isotope Tracer-Related Issues
Potential CauseRecommended Solution
Dilution by Unlabeled Sources The labeled this compound can be diluted by endogenous, unlabeled galactose pools within the cells or from components in the culture medium, such as unlabeled glucose that can be converted to galactose.[1] Ensure the use of glucose-free and galactose-free media prior to and during the labeling experiment. Consider using dialyzed fetal bovine serum (dFBS) to minimize unlabeled monosaccharides.
Suboptimal Tracer Concentration The concentration of this compound may be too low for efficient uptake and incorporation. Perform a dose-response experiment to determine the optimal concentration that maximizes enrichment without inducing cytotoxicity.
Incorrect Labeling Duration The time required to reach isotopic steady state, where the enrichment of 13C in a metabolite becomes stable, varies for different metabolic pathways.[2] Glycolytic intermediates typically reach steady state within minutes, while TCA cycle intermediates may take several hours.[2] Conduct a time-course experiment (e.g., sampling at 6, 12, 24, and 48 hours) to determine the optimal labeling period for your metabolites of interest.
Cell Culture & Biological Factors
Potential CauseRecommended Solution
Poor Cell Health and Viability Metabolically compromised or non-viable cells will exhibit reduced uptake and metabolism of the labeled substrate.[1] Regularly assess cell viability using methods like trypan blue exclusion or an MTT assay. Ensure that the this compound concentration is not toxic to the cells.
Low Metabolic Activity The metabolic pathway utilizing galactose may not be highly active in your specific cell type or under the chosen experimental conditions. Consult literature to confirm the activity of the Leloir pathway in your cell model.
Suboptimal Culture Conditions Factors such as pH, oxygen levels, and the presence of other nutrients can influence cellular metabolism. Maintain optimal and consistent cell culture conditions throughout the experiment.
Sample Preparation & Analytical Issues
Potential CauseRecommended Solution
Incomplete Quenching of Metabolism If metabolic activity is not halted instantly during sample harvesting, enzymatic reactions can continue, altering the labeling patterns.[1] Rapidly quench metabolism by, for example, flash-freezing the cell pellet in liquid nitrogen or using ice-cold extraction solvents.
Contamination During Sample Preparation Contamination with unlabeled metabolites from external sources can dilute the 13C enrichment. Use high-purity solvents and reagents and maintain a clean working environment.
Analytical Method Sensitivity and Specificity The analytical method may lack the sensitivity to detect low levels of enrichment or the specificity to distinguish 13C-labeled galactose from other isomers like glucose. Use high-resolution mass spectrometry (GC-MS or LC-MS/MS) and consider derivatization of galactose to improve its chromatographic and mass spectrometric properties.
Natural Isotope Abundance The natural abundance of 13C (approximately 1.1%) can interfere with the measurement of experimentally introduced labels, especially at low enrichment levels. It is crucial to correct for this natural abundance in your data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for D-galactose?

A1: D-galactose is primarily metabolized through the Leloir pathway . In this pathway, galactose is first phosphorylated to galactose-1-phosphate. This is then converted to glucose-1-phosphate, which can subsequently enter glycolysis.

Leloir_Pathway cluster_legend Legend Metabolite Metabolite Enzyme Enzyme 13C Label 13C Label This compound This compound Galactose-1-Phosphate-5-13C Galactose-1-Phosphate-5-13C This compound->Galactose-1-Phosphate-5-13C Galactokinase Galactokinase Galactokinase UDP-Galactose-5-13C UDP-Galactose-5-13C Galactose-1-Phosphate-5-13C->UDP-Galactose-5-13C GALT GALT Galactose-1-Phosphate Uridylyltransferase Glucose-1-Phosphate Glucose-1-Phosphate GALT->Glucose-1-Phosphate UDP-Glucose-5-13C UDP-Glucose-5-13C UDP-Galactose-5-13C->UDP-Glucose-5-13C UDP-galactose 4-epimerase UDP-glucose UDP-glucose UDP-glucose->GALT UDP-galactose_epimerase UDP-galactose 4-epimerase UDP-Glucose-5-13C->UDP-Galactose-5-13C Glucose-1-Phosphate-5-13C Glucose-1-Phosphate-5-13C UDP-Glucose-5-13C->Glucose-1-Phosphate-5-13C GALT Glucose-6-Phosphate-5-13C Glucose-6-Phosphate-5-13C Glucose-1-Phosphate-5-13C->Glucose-6-Phosphate-5-13C Phosphoglucomutase Phosphoglucomutase Phosphoglucomutase Glycolysis Glycolysis Glucose-6-Phosphate-5-13C->Glycolysis

Caption: The Leloir Pathway for this compound metabolism.

Q2: How can I optimize my cell culture media for this compound labeling?

A2: To maximize the incorporation of the 13C label, it is critical to minimize the presence of unlabeled carbon sources that can compete with or dilute the labeled galactose.

  • Use Glucose-Free and Galactose-Free Basal Media: Start with a basal medium that does not contain glucose or galactose.

  • Supplement with Labeled Galactose: Add this compound to the desired final concentration.

  • Use Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains endogenous glucose and other monosaccharides. Using dFBS, which has had small molecules removed, will significantly reduce the background of unlabeled sugars.

Q3: What is a typical experimental workflow for a this compound labeling experiment?

A3: A standard workflow involves several key steps from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture - Seed cells and grow to desired confluency. Media_Exchange 2. Media Exchange - Wash with PBS. - Add labeling medium with this compound. Cell_Culture->Media_Exchange Incubation 3. Incubation - Incubate for the determined optimal time. Media_Exchange->Incubation Quenching 4. Quenching & Harvesting - Rapidly stop metabolism (e.g., with liquid nitrogen). - Harvest cells. Incubation->Quenching Metabolite_Extraction 5. Metabolite Extraction - Extract metabolites using a cold solvent (e.g., 80% methanol). Quenching->Metabolite_Extraction Sample_Analysis 6. Sample Analysis - Analyze extracts by GC-MS or LC-MS/MS. Metabolite_Extraction->Sample_Analysis Data_Analysis 7. Data Analysis - Correct for natural isotope abundance. - Determine 13C enrichment. Sample_Analysis->Data_Analysis

Caption: General experimental workflow for 13C labeling.

Experimental Protocols

Protocol 1: 13C Labeling of Adherent Mammalian Cells with this compound

This protocol provides a general procedure for labeling adherent cells. Optimization of cell density, tracer concentration, and incubation time is recommended for each specific cell line and experimental goal.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free and galactose-free DMEM (or other suitable basal medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Ice-cold 80% methanol for quenching and extraction

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of labeling. Culture in complete medium under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free, galactose-free DMEM with 10% dFBS and the desired concentration of this compound.

  • Media Exchange:

    • Aspirate the complete medium from the cell culture plates.

    • Gently wash the cells once with sterile PBS.

    • Add the pre-warmed 13C-labeling medium to each well.

  • Incubation: Incubate the cells for the predetermined optimal duration to allow for the incorporation of the 13C label.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium.

    • Immediately place the culture plate on dry ice or a pre-chilled metal block to rapidly quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of 13C-Galactose

Derivatization is often necessary to improve the volatility and thermal stability of sugars for GC-MS analysis. Aldononitrile pentaacetate derivatization is a common method.

Materials:

  • Metabolite extract (from Protocol 1)

  • Hydroxylamine hydrochloride in pyridine

  • Acetic anhydride

  • GC-MS grade solvents (e.g., ethyl acetate)

Procedure:

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Oximation: Add hydroxylamine hydrochloride in pyridine to the dried extract and incubate to form oximes.

  • Acetylation: Add acetic anhydride and incubate to form the pentaacetate derivative.

  • Extraction: Extract the derivatized sample with an organic solvent like ethyl acetate.

  • Analysis: Analyze the derivatized sample by GC-MS. Monitor the appropriate mass-to-charge (m/z) ratios to determine the 13C enrichment.

Quantitative Data Summary

The following tables provide examples of quantitative data that may be relevant for troubleshooting and experimental design.

Table 1: Typical Plasma Galactose Concentrations in Different Conditions

Subject GroupMean Plasma Galactose (μmol/L)Standard Deviation (μmol/L)
Healthy Adults (n=16)0.120.03
Diabetic Patients (n=15)0.110.04
Patients with Classic Galactosemia (n=10)1.440.54

This table illustrates the low endogenous levels of galactose in healthy and diabetic individuals, which is favorable for labeling studies. In contrast, the elevated levels in galactosemia patients would lead to significant isotope dilution.

Table 2: Example of 13C Enrichment in Plasma Galactose

SubjectConditionSteady-State 13C-Galactose Enrichment (%)
Galactosemia Patient 1Constant infusion of L-[1-13C]galactose55
Galactosemia Patient 2Constant infusion of L-[1-13C]galactose41
Galactosemia Patient 3Constant infusion of L-[1-13C]galactose55

This table demonstrates achievable steady-state enrichment levels in a clinical setting. In cell culture experiments, with optimized conditions, higher enrichment levels are expected.

References

Technical Support Center: D-Galactose-5-13C Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of D-galactose-5-13C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for isotopically labeled galactose.

Frequently Asked Questions (FAQs)

Q1: I am having trouble chromatographically separating this compound from unlabeled D-galactose. What can I do to improve peak resolution?

A1: Direct chromatographic separation of this compound from its unlabeled counterpart is generally not feasible with standard HPLC or GC methods. The small mass difference between the isotopologues does not typically result in different retention times. The industry-standard approach is to use a mass spectrometer as the detector (GC-MS or LC-MS) to differentiate and quantify the labeled and unlabeled forms based on their different mass-to-charge ratios (m/z). The primary goal of the chromatography is to separate galactose from other sugars (e.g., glucose) and sample matrix components to prevent interference in the MS detection.

Q2: My D-galactose peak is showing splitting or tailing. What are the common causes and solutions?

A2: Peak splitting or tailing for sugars like galactose is often due to the presence of anomers (α and β forms) that can interconvert in solution, a process called mutarotation. To address this, consider the following:

  • Increase Column Temperature: Higher temperatures (e.g., 60-80°C) can accelerate the interconversion of anomers, causing the two peaks to coalesce into a single, sharper peak.

  • Mobile Phase pH Adjustment: Operating at a high pH can also speed up mutarotation and result in a single peak.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to peak shape issues.

Q3: Which type of chromatography is best suited for analyzing this compound?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this analysis. The choice depends on your specific requirements:

  • GC-MS: Offers high chromatographic resolution but requires derivatization of the sugar to make it volatile.[1][2] Aldononitrile pentaacetate is a common derivative for galactose.[1][2]

  • LC-MS: Allows for the analysis of the sugar without derivatization, simplifying sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common LC mode for separating polar compounds like sugars.

Q4: What are the key parameters to optimize for the mass spectrometric detection of this compound?

A4: For accurate quantification of this compound and its unlabeled form, it is crucial to optimize the MS parameters. This typically involves:

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): These targeted modes enhance sensitivity and selectivity.

  • Ion Selection: For GC-MS of the aldononitrile pentaacetate derivative, specific ions are monitored to differentiate between the labeled and unlabeled galactose.[2] For LC-MS, you would monitor the m/z of the protonated or deprotonated molecular ions of both the labeled and unlabeled galactose.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as D-[U-13C6]galactose, is recommended for accurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Splitting)
Possible Cause Troubleshooting Step
Anomer SeparationIncrease column temperature to promote anomer interconversion.
Adjust mobile phase pH (if compatible with your column).
Column ContaminationFlush the column with a strong solvent.
Use a guard column to protect the analytical column.
Inappropriate Sample SolventDissolve the sample in the mobile phase or a weaker solvent.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Inadequate Column EquilibrationIncrease the equilibration time between runs.
Mobile Phase Composition ChangesPrepare fresh mobile phase daily and ensure proper mixing.
Column Temperature FluctuationsUse a column oven to maintain a stable temperature.
Leaks in the SystemCheck all fittings and connections for any signs of leakage.
Issue 3: Low Signal Intensity in MS Detection
Possible Cause Troubleshooting Step
Inefficient IonizationOptimize the electrospray ionization (ESI) or chemical ionization (CI) source parameters.
Suboptimal Derivatization (GC-MS)Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.
Ion SuppressionDilute the sample or improve sample cleanup to remove interfering matrix components.
Incorrect MS ParametersVerify the selected ions (for SIM) or transitions (for MRM) are correct for your analyte and its labeled form.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (as Aldononitrile Pentaacetate Derivative)

This protocol is adapted from methods used for the analysis of 13C-labeled galactose in plasma.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., D-[U-13C6]galactose).

    • Deproteinize the sample by adding perchloric acid, followed by neutralization with potassium bicarbonate.

    • Remove glucose by treating the sample with glucose oxidase.

    • Purify the sample using ion-exchange chromatography.

  • Derivatization:

    • Dry the purified sample.

    • Add hydroxylamine hydrochloride in pyridine and heat to form the oxime.

    • Add acetic anhydride and heat to form the aldononitrile pentaacetate derivative.

  • GC-MS Conditions:

    • Column: Phenyl-methylsilicone capillary column (or similar).

    • Injection Mode: Splitless.

    • Temperature Program: Use a temperature gradient to achieve separation from other sample components.

    • Carrier Gas: Helium.

    • MS Detection: Positive Chemical Ionization (PCI) or Electron Ionization (EI).

    • Monitoring: Use SIM or MRM to monitor the specific m/z values for unlabeled, 13C-labeled, and the internal standard derivatives.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guideline for the analysis of underivatized sugars.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm filter.

    • Add an appropriate internal standard.

  • LC Conditions:

    • Column: A HILIC column (e.g., amide or cyano phase).

    • Mobile Phase A: Water with a buffer (e.g., ammonium formate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous portion.

    • Flow Rate: As recommended for the column dimensions.

    • Column Temperature: Elevated temperature (e.g., 40-60°C) may improve peak shape.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection: Use MRM mode for quantification.

    • Transitions: Determine the precursor and product ions for D-galactose and this compound.

Data Presentation

The following table provides an example of the kind of data you would generate in a GC-MS analysis of derivatized galactose isotopologues. Note that the retention time is the same for both, as they are not chromatographically separated.

Table 1: Example GC-MS Data for Aldononitrile Pentaacetate Derivatives of Galactose

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)
D-galactose15.2328106
This compound15.2329107

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is deproteinize Deproteinization add_is->deproteinize cleanup Sample Cleanup (e.g., SPE) deproteinize->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization Optional hplc_gc HPLC or GC Separation cleanup->hplc_gc derivatization->hplc_gc ms_detection MS Detection (SIM/MRM) hplc_gc->ms_detection peak_integration Peak Integration ms_detection->peak_integration isotope_ratio Calculate Isotope Ratio peak_integration->isotope_ratio quantification Quantification isotope_ratio->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Peak Separation? check_anomers Is it anomer separation? start->check_anomers increase_temp Increase Column Temperature check_anomers->increase_temp Yes check_column Is the column contaminated? check_anomers->check_column No adjust_ph Adjust Mobile Phase pH end_good Problem Resolved increase_temp->end_good adjust_ph->end_good flush_column Flush Column check_column->flush_column Yes check_column->end_good No use_guard Use Guard Column flush_column->use_guard use_guard->end_good

Caption: Troubleshooting logic for poor peak separation issues.

References

Technical Support Center: D-Galactose-5-¹³C Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-galactose-5-¹³C in metabolic tracing experiments. Our goal is to help you minimize isotopic dilution and ensure the accuracy and sensitivity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during D-galactose-5-¹³C experiments, focusing on the critical problem of isotopic dilution.

Question 1: What is isotopic dilution and why is it a major concern in my D-galactose-5-¹³C experiment?

Answer: Isotopic dilution is the reduction in the isotopic enrichment of your D-galactose-5-¹³C tracer within the biological system under study. This occurs when the ¹³C-labeled galactose mixes with a pool of pre-existing, unlabeled (¹²C) galactose.[1] Minimizing this dilution is critical for:

  • Accuracy: High dilution can lead to a significant underestimation of the true metabolic flux through galactose-related pathways.[1]

  • Sensitivity: Low ¹³C enrichment can make it difficult for analytical instruments like mass spectrometers to detect and accurately quantify the labeled metabolites, particularly those in low abundance.[1]

  • Clarity of Interpretation: High enrichment ensures that the measured ¹³C signal is a direct reflection of the metabolic fate of the tracer you administered, rather than an artifact of dilution from endogenous sources.

Question 2: My mass spectrometry results show lower than expected ¹³C enrichment in galactose-downstream metabolites. What are the potential sources of this isotopic dilution?

Answer: Lower than expected ¹³C enrichment is a classic sign of isotopic dilution. The primary sources of unlabeled galactose that can dilute your tracer include:

  • Endogenous Galactose Synthesis: The body can produce its own galactose. Studies have shown that even in patients with galactosemia on lactose-restricted diets, endogenous synthesis of galactose persists.[2][3] This newly synthesized, unlabeled galactose will dilute the administered ¹³C-labeled tracer.

  • Dietary Sources: Inadequate control of dietary intake before and during the experiment can introduce unlabeled galactose. While major sources like lactose are often restricted, trace amounts in other foods can contribute to dilution.

  • Intracellular Pools: Pre-existing, unlabeled pools of galactose and its metabolites (like UDP-galactose) within the cells will mix with the ¹³C tracer.

  • Recycling of Carbon Atoms: Carbons from other metabolic pathways can be re-incorporated into the hexose phosphate pool, which can eventually form unlabeled glucose-6-phosphate and subsequently UDP-galactose, a precursor for endogenous galactose synthesis.

Question 3: How can I experimentally minimize isotopic dilution from endogenous galactose synthesis?

Answer: While completely eliminating endogenous synthesis is not feasible, you can take steps to account for and minimize its impact:

  • Fasting and Dietary Control: Ensure subjects are in a post-absorptive state by fasting overnight. This minimizes the influence of recent dietary intake of carbohydrates. For several days prior to the study, a controlled diet low in natural ¹³C abundance can also help lower the background enrichment.

  • Tracer Administration Protocol: A primed, continuous intravenous infusion of the ¹³C-galactose tracer is often used to reach a steady-state enrichment in the plasma. This helps to better quantify the constant rate of endogenous production.

  • Measure Endogenous Flux: Design your experiment to explicitly measure the rate of endogenous galactose appearance. This is often done using steady-state isotope flux calculations following a continuous infusion of the tracer.

Question 4: I'm having trouble analytically distinguishing ¹³C-galactose from the much more abundant glucose. How can I improve my sample preparation and analysis?

Answer: The presence of glucose, an isomer of galactose, at much higher concentrations is a significant analytical challenge. Here are strategies to overcome this:

  • Enzymatic Glucose Removal: Treat your plasma or cell extracts with glucose oxidase. This enzyme specifically converts glucose to gluconic acid, effectively removing it from the sample before analysis.

  • Chromatographic Separation: Utilize gas chromatography (GC) or liquid chromatography (LC) methods that can achieve good separation of galactose and glucose derivatives. For GC-MS, preparing pentaacetylaldononitrile derivatives of galactose can improve separation and detection.

  • High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometry can help distinguish between labeled and unlabeled species with greater confidence, even with closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic route for D-galactose, and how does the 5-¹³C label trace through it?

A1: D-galactose is primarily metabolized through the Leloir pathway , which converts it into glucose-6-phosphate (G6P). G6P can then enter central carbon metabolism via glycolysis or the pentose phosphate pathway (PPP). The 5-¹³C label on galactose will become a ¹³C label on the 5th carbon of galactose-1-phosphate, UDP-galactose, UDP-glucose, glucose-1-phosphate, and finally, glucose-6-phosphate.

Q2: How do I choose the right analytical method for my D-galactose-5-¹³C experiment?

A2: The choice depends on your specific needs for sensitivity and the level of detail required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method. It requires derivatization of the sugar but provides excellent sensitivity and is suitable for quantifying enrichment.

  • Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS): Offers high precision for measuring isotopic enrichment and can handle samples with minimal processing.

Q3: How long should I run my labeling experiment to reach isotopic steady state?

A3: The time to reach isotopic steady state, where the ¹³C enrichment in metabolites becomes constant, varies depending on the biological system and the specific metabolite pools. For plasma galactose, a continuous infusion is often used to achieve and maintain a steady state. For in vitro cell culture experiments, this must be determined empirically. It is recommended to perform a time-course experiment to track the enrichment of key metabolites over time.

Q4: Do I need to correct for the natural abundance of ¹³C?

A4: Yes. Naturally occurring carbon contains approximately 1.1% ¹³C. This natural abundance must be mathematically corrected for in your mass spectrometry data to accurately determine the true enrichment from your tracer. This is typically done by analyzing an unlabeled control sample and using established correction algorithms.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from relevant literature to aid in experimental design and data interpretation.

Table 1: Plasma D-Galactose Concentrations in Human Subjects

Subject Group Mean Plasma D-Galactose Concentration (μmol/L) Standard Deviation (μmol/L) Reference
Healthy Adults (post-absorptive) 0.12 0.03
Diabetic Patients (post-absorptive) 0.11 0.04
Patients with Classical Galactosemia 1.44 0.54

| Heterozygous Parents of Galactosemia Patients | 0.17 | 0.07 | |

Table 2: Endogenous Galactose Synthesis Rates

Subject Group Rate of Synthesis (mg/kg per hour) Reference

| Normal Men & Galactosemic Patients | 0.53 - 1.05 | |

Table 3: Analytical Method Performance for D-Galactose Quantification

Method Linearity Range (μmol/L) Limit of Quantification (μmol/L) Within- and Between-Run CVs Reference
GC-MS (Aldononitrile pentaacetate derivative) 0.1 - 5 < 0.02 < 15%

| GC/PCI-MS/MS (Pentaacetylaldononitrile derivative) | Not specified | Can determine enrichment down to 0.8 μM | Not specified | |

Experimental Protocols

Protocol 1: Quantification of D-Galactose Concentration and ¹³C Enrichment in Human Plasma using GC-MS

This protocol is adapted from the methodology described by Schadewaldt et al. (2000).

Objective: To determine the concentration and isotopic enrichment of D-galactose in plasma samples following the administration of a ¹³C-labeled galactose tracer.

Materials:

  • Plasma samples

  • D-[U-¹³C₆]galactose (for internal standard)

  • Glucose oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Ion-exchange resins (e.g., Dowex 50W-X8 and Dowex 1-X8)

  • Derivatization reagents: Hydroxylamine hydrochloride in pyridine, Acetic anhydride

  • Solvents: Methanol, Ethyl acetate, Water (HPLC-grade)

  • GC-MS system

Procedure:

  • Internal Standard Spiking: To 1 mL of plasma, add a known amount of D-[U-¹³C₆]galactose to serve as the internal standard for quantification.

  • Deproteinization: Precipitate plasma proteins by adding a solvent like methanol or perchloric acid, followed by centrifugation.

  • Enzymatic Glucose Removal:

    • Neutralize the supernatant and incubate it with glucose oxidase and catalase. This will convert the highly abundant glucose into gluconic acid, preventing interference.

  • Sample Purification:

    • Pass the sample through a series of cation and anion exchange columns to remove interfering compounds. Elute the neutral sugar fraction with water.

  • Derivatization:

    • Lyophilize the purified sugar fraction.

    • Prepare aldononitrile pentaacetate derivatives by reacting the dried sample first with hydroxylamine hydrochloride in pyridine, followed by acetic anhydride. This derivatization improves volatility and chromatographic performance.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column (e.g., a phenyl-methylsilicone capillary column).

    • Perform mass spectrometry in positive chemical ionization (PCI) mode.

    • Monitor the [MH-60]⁺ ion intensities at m/z 328 (unlabeled ¹²C-galactose), 329 (for a single ¹³C label like D-[1-¹³C]galactose if used as a tracer), and 334 (for the U-¹³C₆-labeled internal standard).

  • Data Analysis:

    • Calculate the D-galactose concentration based on the ratio of the peak area of the unlabeled analyte (m/z 328) to the known amount of the internal standard (m/z 334).

    • Determine the isotopic enrichment of the tracer by calculating the ratio of the peak area of the labeled galactose to the sum of the peak areas of labeled and unlabeled galactose, after correcting for natural ¹³C abundance.

Visualizations

Below are diagrams illustrating key metabolic pathways and workflows relevant to D-galactose-5-¹³C experiments.

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gal_ext D-Galactose-5-13C (Tracer) Gal_int This compound Gal_ext->Gal_int Transport Gal1P Galactose-1-P-5-13C GALT GALT Gal1P->GALT UDPGal UDP-Galactose-5-13C GALE GALE UDPGal->GALE UDPGlc UDP-Glucose-5-13C UDPGlc->GALT PGM PGM UDPGlc->PGM Glc1P Glucose-1-P-5-13C G6P Glucose-6-P-5-13C Glc1P->G6P PGM Glc1P->PGM GALK GALK GALT->UDPGal GALE->UDPGlc PGM->Glc1P

Caption: The Leloir Pathway for D-Galactose Metabolism.

Central_Metabolism_Integration Galactose_Tracer This compound Leloir Leloir Pathway Galactose_Tracer->Leloir G6P Glucose-6-P-5-13C Leloir->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Endogenous_Gal Endogenous Galactose Synthesis (unlabeled) Endogenous_Gal->Leloir Dilution Source

Caption: Integration of Galactose Metabolism into Central Carbon Pathways.

Dilution_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Administer This compound System Biological System (Cell culture or in vivo) Tracer->System Sample Collect Samples (Plasma, Cells) System->Sample Endogenous Endogenous Galactose (unlabeled) Endogenous->System Dilution Prepare Sample Prep (Glucose Removal) Sample->Prepare Analyze GC-MS / LC-MS Analysis Prepare->Analyze Correct Data Correction (Natural Abundance) Analyze->Correct Result Calculate Flux & Enrichment Correct->Result

Caption: Workflow for Minimizing and Correcting for Isotopic Dilution.

References

Technical Support Center: D-Galactose-5-¹³C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-galactose-5-¹³C in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in D-galactose-5-¹³C mass spectra?

Background noise in mass spectrometry can originate from several sources, broadly categorized as chemical, electronic, and environmental. For ¹³C labeling experiments, chemical noise is often the most significant contributor.[1]

  • Chemical Noise: Arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include:

    • Solvent Contaminants: Impurities in solvents, even in high-purity grades, can introduce background ions. Always use fresh, LC-MS grade solvents and filter them before use.

    • Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene glycol (PEG) or polypropylene glycol (PPG) from various lab materials can leach into samples and cause recurring background peaks.[1] It is advisable to use glass or polypropylene labware.[1]

    • Sample Matrix: Complex biological samples, such as plasma or tissue extracts, contain numerous endogenous compounds that can interfere with the signal of D-galactose-5-¹³C.[1]

    • Column Bleed: Stationary phase material can gradually elute from the GC or LC column, contributing to background noise, especially at higher temperatures.

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]

  • Environmental Noise: Contaminants from the laboratory environment, such as dust particles and volatile organic compounds, can enter the mass spectrometer and contribute to background signals.

Q2: How can I differentiate the D-galactose-5-¹³C signal from background noise and natural isotopic abundance?

Differentiating the labeled galactose signal requires careful data analysis and often involves isotopic correction algorithms.

  • Isotopic Correction: The raw mass spectrometry data needs to be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This is crucial for accurate quantification in metabolic flux analysis. Several software tools, such as IsoCorrectoR, are available for this purpose.

  • Background Subtraction: Most mass spectrometry software allows for background subtraction. This can be done automatically by subtracting the spectrum of a blank injection or manually by selecting a baseline region near the peak of interest. Advanced algorithms can also be used for more thorough background subtraction from high-resolution LC/MS data.

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help distinguish the analyte of interest from background ions with similar nominal masses.

Q3: What are the expected m/z values for D-galactose and its ¹³C-labeled forms?

The observed m/z values will depend on the ionization method and the derivatization of galactose. For gas chromatography-mass spectrometry (GC-MS) analysis of the aldononitrile pentaacetate derivative of D-galactose in positive chemical ionization mode, the following [MH-60]⁺ ions are typically monitored:

Compoundm/z Value
1-¹²C-D-galactose328
1-¹³C-D-galactose329
U-¹³C₆-D-galactose334

Data from Schadewaldt et al. (2000).

Q4: What are common adducts observed with galactose in ESI-MS?

In electrospray ionization (ESI), galactose can form adducts with various ions present in the mobile phase or sample matrix. Common adducts in positive ion mode include:

Adduct IonMass Difference
[M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0344

It is important to be aware of these potential adducts to avoid misinterpretation of the mass spectra.

Troubleshooting Guides

Issue 1: High Baseline Noise in the Chromatogram

  • Symptom: The baseline of the total ion chromatogram (TIC) is elevated and noisy, which can obscure low-intensity peaks.

  • Troubleshooting Steps & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Contaminated Solvents Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.Reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and reduced background.
Leaking System Check all fittings and connections for leaks.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.

Issue 2: Recurring Background Peaks at Specific m/z Values

  • Symptom: The same interfering peaks appear in multiple runs, including blank injections.

  • Troubleshooting Steps & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Plasticizer Contamination Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage.Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEG, PPG) Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).Removal of the characteristic repeating polymer ion series.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of peaks corresponding to previously analyzed samples.

Issue 3: Poor Signal-to-Noise Ratio for D-galactose-5-¹³C

  • Symptom: The peak for D-galactose-5-¹³C is weak and difficult to distinguish from the background noise.

  • Troubleshooting Steps & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Ionization Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).Increased signal intensity for the analyte.
Matrix Effects (Ion Suppression) Improve sample cleanup to remove interfering matrix components. Consider using a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.Enhanced signal intensity and improved quantitative accuracy.
Inefficient Derivatization Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).Increased yield of the derivatized analyte, leading to a stronger signal.

Experimental Protocols

Protocol 1: Stable-Isotope Dilution GC-MS Analysis of D-Galactose in Plasma

This protocol is adapted from the method described by Schadewaldt et al. (2000).

  • Sample Preparation:

    • To 1 mL of plasma, add a known amount of D-[¹³C]galactose as an internal standard.

    • Deproteinize the sample by adding perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Neutralize the supernatant with potassium bicarbonate.

  • Glucose Removal:

    • Treat the sample with D-glucose oxidase to eliminate the interference from the much more abundant D-glucose.

  • Purification:

    • Purify the sample using ion-exchange chromatography.

  • Derivatization:

    • Prepare the aldononitrile pentaacetate derivatives of galactose. This improves the volatility and chromatographic properties of the sugar for GC analysis.

  • GC-MS Analysis:

    • Analyze the sample using a gas chromatograph coupled to a mass spectrometer.

    • Use positive chemical ionization (PCI).

    • Monitor the [MH-60]⁺ ions at m/z 328 (unlabeled galactose), 329 (¹³C-labeled galactose), and 334 (U-¹³C₆-galactose).

  • Quantification:

    • Quantify the D-galactose concentration based on the peak area ratio of the analyte to the ¹³C-labeled internal standard.

Quantitative Performance of the Stable-Isotope Dilution Method

ParameterValue
Linearity Range0.1 - 5 µmol/L
Limit of Quantification<0.02 µmol/L
Within-run CV<15%
Between-run CV<15%

Data from Schadewaldt et al. (2000).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add ¹³C-Galactose Internal Standard plasma->add_is deproteinize Deproteinization add_is->deproteinize purify Ion-Exchange Purification deproteinize->purify derivatize Derivatization (Aldononitrile Pentaacetate) purify->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition (m/z 328, 329, 334) gcms->data background_correction Background Correction data->background_correction isotope_correction Isotopic Correction background_correction->isotope_correction quantification Quantification isotope_correction->quantification

Caption: Experimental workflow for D-galactose analysis.

troubleshooting_logic cluster_source Identify Source cluster_solution Implement Solution start High Background Noise in Mass Spectrum is_random Random Noise? start->is_random is_specific Specific m/z Peaks? start->is_specific is_high_baseline High Baseline? start->is_high_baseline check_electronics Check Electronics & Grounding is_random->check_electronics Yes check_contaminants Identify & Eliminate Contaminant Source is_specific->check_contaminants Yes clean_system Clean LC System & Use Fresh Solvents is_high_baseline->clean_system Yes end Noise Reduced check_electronics->end check_contaminants->end clean_system->end

Caption: Troubleshooting logic for background noise.

References

Technical Support Center: D-galactose-5-13C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-galactose-5-13C tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound tracer studies?

A1: Contamination in stable isotope tracer studies can arise from various sources, significantly impacting the accuracy of mass spectrometry data. Key sources include:

  • Labware: Plastic consumables such as microcentrifuge tubes, pipette tips, and collection plates are a major source of contamination. Chemicals like plasticizers (e.g., phthalates) and slip agents (e.g., oleamide, erucamide) can leach into solvents and samples.[1][2][3] This leaching is variable even within the same batch of plasticware.[1]

  • Solvents: Impurities in solvents can introduce background ions that interfere with analysis. It is crucial to use high-purity, MS-grade solvents.

  • Environment: Dust and airborne particles in the laboratory can contain keratins and other organic molecules that may contaminate samples.[4]

  • Cross-contamination: Improper handling can lead to cross-contamination between labeled and unlabeled samples.

  • Natural Isotope Abundance: The natural abundance of 13C (approximately 1.1%) in biological samples and reagents can contribute to the M+1 isotopologue peak, which must be corrected for accurate quantification of tracer incorporation.

Q2: How can I minimize contamination from plastic labware?

A2: Minimizing contamination from plasticware is critical for accurate results. Here are some best practices:

  • Use Glassware: Whenever possible, use glassware (e.g., borosilicate glass vials) and glass pipettes, especially during extraction and storage of samples containing organic solvents.

  • Solvent Rinsing: If plasticware must be used, pre-rinsing with an organic solvent like methanol can significantly reduce the amount of leached contaminants.

  • Material Selection: Opt for labware made from materials known for low leaching, such as polypropylene, but be aware that contaminant profiles can vary between manufacturers.

  • Avoid Certain Plastics: Be cautious with softer plastics, as they may have a higher potential for leaching.

  • Minimize Contact Time: Reduce the duration that samples and solvents are in contact with plastic surfaces.

Q3: My isotopic enrichment of this compound is lower than expected. What are the potential causes?

A3: Low isotopic enrichment can be due to several factors throughout the experimental workflow:

  • Metabolic Dilution: The labeled galactose may be diluted by endogenous (unlabeled) galactose pools within the cells.

  • Tracer Purity and Concentration: Ensure the isotopic purity of the this compound tracer and that the concentration used in the culture medium is sufficient for detectable incorporation.

  • Labeling Duration: The incubation time with the tracer may not be long enough to achieve a steady-state labeling of the metabolic intermediates.

  • Cell Health and Density: Suboptimal cell health or density can affect metabolic rates and tracer uptake.

  • Contamination: Contamination with unlabeled galactose or other interfering compounds can artificially lower the measured enrichment.

  • Analytical Issues: Inaccurate correction for natural isotope abundance or issues with the mass spectrometer can lead to underestimation of enrichment.

Q4: What is the importance of derivatization for GC-MS analysis of galactose?

A4: Derivatization is a crucial step for the analysis of sugars like galactose by gas chromatography-mass spectrometry (GC-MS). Sugars are non-volatile and highly polar, making them unsuitable for direct GC-MS analysis. Derivatization converts them into more volatile and thermally stable compounds. A common and effective method for galactose is the formation of aldononitrile pentaacetate derivatives. This derivatization provides good chromatographic properties and characteristic mass spectra for quantification.

Troubleshooting Guides

Issue 1: High Background Noise in Mass Spectra

Symptoms:

  • Numerous unidentifiable peaks in the chromatogram.

  • Elevated baseline in the mass spectrum.

  • Presence of known contaminant ions (e.g., from plasticizers, slip agents).

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents Use fresh, high-purity, MS-grade solvents. Filter solvents if necessary, though this can also be a source of contamination if not done carefully.
Leaching from Plasticware Switch to glassware for sample preparation and storage. If plastics are unavoidable, pre-rinse with methanol.
Air Leaks in GC-MS System Check for leaks in the GC-MS system, which can introduce ions from the air (e.g., N₂, O₂, CO₂).
Column Bleed Condition the GC column according to the manufacturer's instructions. Use a low-bleed column if possible.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Dirty Ion Source Clean the MS ion source according to the manufacturer's protocol.
Issue 2: Inconsistent or Non-Reproducible Quantification

Symptoms:

  • High variability in measured concentrations or isotopic enrichment between technical replicates.

  • Poor linearity of calibration curves.

Possible Causes and Solutions:

CauseSolution
Variable Contamination Contaminant leaching from plasticware can be highly variable, even within the same lot. Minimize the use of plastics or implement a rigorous pre-cleaning protocol for all labware.
Incomplete Derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentrations) to ensure complete and consistent derivatization of galactose.
Sample Degradation Ensure samples are properly stored (e.g., at -80°C) and processed quickly to prevent degradation of metabolites.
Injection Volume Inaccuracy Use a reliable autosampler and ensure proper syringe washing between injections to avoid carryover.
Matrix Effects Matrix components from the biological sample can suppress or enhance the ionization of the analyte. Use matrix-matched standards or a stable isotope-labeled internal standard for quantification.

Data Presentation

Table 1: Common Contaminants from Laboratory Plastics and Their Potential Impact
Contaminant ClassSpecific ExamplesCommon SourcePotential Impact on MS Analysis
Plasticizers Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Polypropylene (PP), Polyvinyl chloride (PVC)Can introduce background ions that may overlap with analyte signals, leading to inaccurate quantification.
Slip Agents Oleamide, Erucamide, StearamidePolypropylene (PP) microcentrifuge tubes and pipette tipsThese fatty acid amides can be identical to endogenous lipids and may interfere with metabolomic analyses.
Antioxidants Butylated hydroxytoluene (BHT)Various plasticsCan be detected as a background ion.
Biocides Quaternary ammonium compoundsAdded to plastics to prevent bacterial growthCan leach into solutions and potentially interfere with biological assays and MS analysis.
Table 2: Quantitative Data on Palmitate Contamination from Plasticware

This table presents data on palmitate contamination, a well-studied example of leachable contaminants from plastics, to illustrate the magnitude of the issue. Similar principles apply to other leachable compounds that could interfere with D-galactose analysis.

Plastic ConsumableSolventPalmitate Contamination (nmol per sample)Reference
Plastic microcentrifuge tubesMethanol0.2 - 1.15
Plastic pipette tipsMethanolSignificant, but variable
GlasswareMethanolMinimal

Experimental Protocols

Detailed Protocol: this compound Tracer Labeling and Metabolite Extraction from Mammalian Cells

This protocol outlines the key steps for a stable isotope tracing experiment using this compound in adherent mammalian cells, followed by metabolite extraction for GC-MS analysis.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium: glucose-free medium supplemented with this compound at the desired concentration (e.g., 10 mM). c. Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed labeling medium to the cells and incubate for the desired time period (e.g., for steady-state labeling, this could be several hours).

2. Quenching and Metabolite Extraction: a. To rapidly halt metabolism, aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% NaCl solution. c. Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution at -80°C) to the culture plate. d. Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Vortex the tube vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. f. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. g. Carefully transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for GC-MS: a. Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen. b. Proceed with the derivatization protocol (see below).

Protocol: Aldononitrile Pentaacetate Derivatization of Galactose for GC-MS Analysis

This protocol is adapted from established methods for the derivatization of monosaccharides.

1. Oximation: a. To the dried metabolite extract, add a solution of hydroxylamine hydrochloride in pyridine. b. Heat the mixture at 90°C for 30 minutes.

2. Acetylation: a. Cool the sample to room temperature. b. Add acetic anhydride to the mixture. c. Heat at 90°C for 1 hour.

3. Extraction: a. After cooling, add dichloromethane and water to the reaction mixture. b. Vortex thoroughly and centrifuge to separate the phases. c. Transfer the lower organic layer (containing the derivatized galactose) to a new vial for GC-MS analysis.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Tracer Studies cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A Seed and grow cells B Prepare 13C-galactose labeling medium C Incubate cells with tracer B->C D Quench metabolism (e.g., cold methanol) C->D Harvest cells E Extract metabolites D->E F Dry metabolite extract E->F G Derivatize galactose (e.g., aldononitrile pentaacetate) F->G H GC-MS Analysis G->H I Data Processing & Flux Analysis H->I Leloir_Pathway Leloir Pathway for Galactose Metabolism Gal Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-phosphate GALT Galactose-1-phosphate uridyltransferase (GALT) Gal1P->GALT UDPGal UDP-galactose GALE UDP-galactose 4-epimerase (GALE) UDPGal->GALE UDPGlc UDP-glucose UDPGlc->GALT Glc1P Glucose-1-phosphate PGM Phosphoglucomutase (PGM) Glc1P->PGM Glc6P Glucose-6-phosphate Glycolysis Glycolysis Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glc6P Troubleshooting_Logic Troubleshooting Low Isotopic Enrichment Start Low Isotopic Enrichment Detected CheckTracer Verify Tracer Purity and Concentration Start->CheckTracer CheckCells Assess Cell Health and Density CheckTracer->CheckCells [ OK ] SolutionTracer Use high-purity tracer at optimal concentration CheckTracer->SolutionTracer [ Issue Found ] CheckTime Evaluate Labeling Duration CheckCells->CheckTime [ OK ] SolutionCells Optimize cell culture conditions CheckCells->SolutionCells [ Issue Found ] CheckContamination Investigate Potential Contamination CheckTime->CheckContamination [ OK ] SolutionTime Perform time-course experiment to determine steady state CheckTime->SolutionTime [ Issue Found ] CheckAnalysis Review Data Analysis Workflow CheckContamination->CheckAnalysis [ OK ] SolutionContamination Implement stricter contamination control measures CheckContamination->SolutionContamination [ Issue Found ] SolutionAnalysis Ensure correct natural abundance correction and data processing CheckAnalysis->SolutionAnalysis [ Issue Found ]

References

Technical Support Center: Optimizing Derivatization of 13C-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization efficiency of 13C-galactose for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 13C-galactose necessary for GC-MS analysis?

A1: Sugars like galactose are highly polar and non-volatile, which makes them unsuitable for direct analysis by Gas Chromatography (GC).[1] Derivatization is a chemical modification process that converts the polar hydroxyl (-OH) groups of the sugar into less polar and more volatile functional groups. This increases the volatility of the 13C-galactose, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and subsequent detection by a mass spectrometer.

Q2: What are the most common derivatization methods for 13C-galactose?

A2: The most common derivatization techniques for sugars, including galactose, are silylation and acetylation.[1][2] Two widely used methods are:

  • Aldononitrile Acetate (ANA) Derivatization: This method is effective in producing a single derivative peak for each aldose, which simplifies chromatograms.[1][3]

  • Trimethylsilylation (TMS): This is a popular approach, but it can produce multiple isomers, leading to several chromatographic peaks for a single sugar. A common improvement is to include an initial oximation step (TMS-oximation), which reduces the number of isomers to two (syn and anti), simplifying the chromatogram and improving separation.

Q3: How does the 13C isotope label affect the derivatization process?

A3: The presence of 13C isotopes can introduce a "kinetic isotope effect" (KIE), where molecules containing the heavier 13C isotope may react at a slightly different rate than their 12C counterparts. During derivatization, it has been observed that sugars with higher 13C enrichment can react faster. This can potentially lead to an underestimation or overestimation of 13C enrichment if not properly accounted for, especially in quantitative studies. It is crucial to use appropriate 13C-labeled internal standards and consistent derivatization procedures for accurate quantification.

Q4: Can I use the same derivatization protocol for both 13C-galactose and unlabeled galactose?

A4: Yes, the same protocol can be used. However, for quantitative analysis comparing 13C-labeled and unlabeled galactose, it is critical to ensure that the derivatization reaction proceeds to completion for both analytes to avoid isotopic fractionation that could skew the results. Using a 13C-labeled internal standard helps to correct for any variations in derivatization efficiency and instrument response.

Troubleshooting Guide

Problem 1: Low or no derivatization yield for 13C-galactose.

Potential Cause Recommended Solution
Presence of water in the sample or reagents. Sugars are hygroscopic and readily absorb water from the atmosphere. Water can compete with the sugar's hydroxyl groups for the derivatizing reagent, reducing the yield. Solution: Ensure all glassware is thoroughly dried. Dry samples completely, for example, using a vacuum concentrator or by co-evaporation with a solvent like methanol. Store reagents in a desiccator and use anhydrous solvents. Adding a molecular sieve can help remove residual water, though it may retain some derivatized sugars.
Incomplete reaction. The reaction time, temperature, or reagent concentration may be insufficient. Solution: Optimize these parameters. For TMS derivatization, a reaction temperature of 70°C has been shown to be effective. For aldononitrile acetate derivatization, heating at 75-80°C is common. Ensure the correct ratio of derivatizing reagent to sample is used.
Degradation of the sample. Harsh reaction conditions can lead to the degradation of the sugar. Solution: Avoid excessively high temperatures or prolonged reaction times. Follow established protocols carefully.

Problem 2: Multiple peaks in the chromatogram for a single 13C-galactose standard.

Potential Cause Recommended Solution
Formation of anomers and isomers. Sugars exist in different isomeric forms (e.g., α and β anomers, pyranose and furanose rings). Standard TMS derivatization can result in multiple peaks corresponding to these different forms.
Injector-related issues. Problems with the GC injector, such as leaks or incorrect installation of the liner, can cause peak splitting.

Problem 3: Poor peak shape (e.g., tailing or fronting).

Potential Cause Recommended Solution
Incomplete derivatization. Residual underivatized 13C-galactose can interact with active sites in the GC column, leading to peak tailing.
Active sites in the GC system. Active sites in the injector liner or the column can interact with the derivatized analyte.
Column overload. Injecting too much sample can lead to peak fronting.

Experimental Protocols

Aldononitrile Acetate (ANA) Derivatization Protocol

This protocol is adapted from methods described for the analysis of aldoses.

  • Sample Preparation: Dry the 13C-galactose sample (typically 0.1-1 mg) completely in a reaction vial under a stream of nitrogen or in a vacuum concentrator.

  • Oximation:

    • Add 100 µL of a solution containing hydroxylamine hydrochloride (e.g., 20 mg/mL in pyridine) to the dried sample.

    • Cap the vial tightly and heat at 75-80°C for 30-45 minutes.

    • Cool the vial to room temperature.

  • Acetylation:

    • Add 200 µL of acetic anhydride.

    • Recap the vial and heat again at 75-80°C for 25-30 minutes.

    • Cool the vial to room temperature.

  • Extraction (Optional but Recommended):

    • Add 500 µL of dichloromethane and 500 µL of water.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Carefully transfer the lower organic layer containing the derivatized 13C-galactose to a new vial for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Trimethylsilylation (TMS) with Oximation Protocol

This protocol is based on common two-step derivatization procedures for sugars.

  • Sample Preparation: Dry the 13C-galactose sample (typically 0.1-1 mg) in a reaction vial.

  • Oximation:

    • Add 100 µL of a methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine).

    • Cap the vial and incubate at a specific temperature and time (e.g., 60 minutes at 30°C or 45 minutes at 95°C).

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Recap the vial and incubate (e.g., 30 minutes at 30°C or 30 minutes at 90°C).

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data Summary

Table 1: Comparison of Common Derivatization Methods for Galactose

Derivatization MethodKey AdvantagesKey DisadvantagesTypical Number of Peaks
Aldononitrile Acetate (ANA) Produces a single peak per aldose, simplifying chromatograms.Requires a two-step reaction and may involve a liquid-liquid extraction step.1
Trimethylsilylation (TMS) Relatively simple and widely used.Produces multiple peaks due to anomers and isomers, complicating analysis.2 or more
TMS with Oximation Reduces the number of peaks to two (syn and anti isomers), improving separation and simplifying quantification.Still a two-step process.2

Table 2: Optimized Parameters for TMS Derivatization of Carbohydrates

ParameterConditionOutcomeReference
Reaction Temperature 70°CFacilitated maximum TMS reactions for 13 carbohydrates.
Reaction Time 10 minutes (at 70°C)Sufficient for complete reaction in the referenced study.
Reagent Ratio (HMDS:TMCS) 68:22Achieved the highest derivatization efficiency for a range of sugars.

Visualizations

experimental_workflow_ANA Aldononitrile Acetate (ANA) Derivatization Workflow start Start: Dry 13C-Galactose Sample oximation 1. Oximation Add Hydroxylamine HCl Heat (e.g., 75-80°C, 30-45 min) start->oximation cool1 Cool to Room Temperature oximation->cool1 acetylation 2. Acetylation Add Acetic Anhydride Heat (e.g., 75-80°C, 25-30 min) cool1->acetylation cool2 Cool to Room Temperature acetylation->cool2 extraction 3. Extraction (Optional) Add Dichloromethane & Water Separate Organic Layer cool2->extraction analysis 4. GC-MS Analysis extraction->analysis

Caption: Workflow for Aldononitrile Acetate Derivatization.

troubleshooting_workflow Troubleshooting Low Derivatization Yield start Low/No Product Peak check_water Is sample/reagent completely dry? start->check_water dry_sample Action: Thoroughly dry sample and use anhydrous reagents. check_water->dry_sample No check_conditions Are reaction conditions optimal? check_water->check_conditions Yes dry_sample->check_conditions optimize_conditions Action: Increase temperature/time or adjust reagent ratio. check_conditions->optimize_conditions No check_degradation Are conditions too harsh? check_conditions->check_degradation Yes success Yield Improved optimize_conditions->success reduce_severity Action: Decrease temperature/time. check_degradation->reduce_severity Yes check_degradation->success No reduce_severity->success

Caption: Troubleshooting Logic for Low Derivatization Yield.

References

Data normalization strategies for D-galactose-5-13C metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-galactose-5-13C metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on data normalization strategies, experimental protocols, and troubleshooting for successful stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolomics?

This compound is a stable isotope-labeled form of galactose where the carbon atom at the 5th position is replaced with a heavy isotope of carbon (¹³C). It is a valuable tracer used in metabolomics to study the metabolic fate of galactose in biological systems. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can elucidate pathway activities, measure metabolic fluxes, and understand how galactose metabolism is altered in different physiological or pathological states.

Q2: What are the key metabolic pathways traced by this compound?

This compound primarily traces the Leloir pathway, the main route for galactose metabolism. Through this pathway, galactose is converted to glucose-1-phosphate, which can then enter glycolysis, the pentose phosphate pathway (PPP), or be used for glycogen synthesis. The position of the label at C-5 is particularly useful for tracking its entry into glycolysis and the PPP, as it allows for the differentiation of carbon skeletons originating from galactose versus other sources like glucose.

Q3: What are the most critical steps for data normalization in a this compound experiment?

The most critical steps for data normalization are correcting for variations in sample amount and analytical instrument performance. This is typically achieved by using internal standards, which are compounds added to samples at a known concentration. For ¹³C tracing studies, using a uniformly ¹³C-labeled internal standard (e.g., U-¹³C cell extract) can help correct for matrix effects and variations in ionization efficiency in mass spectrometry. Additionally, normalization to total ion current (TIC) or a set of stably expressed endogenous metabolites can be employed, though these methods have limitations.

Q4: How do I choose the right normalization strategy for my experiment?

The choice of normalization strategy depends on the experimental design and the analytical platform. A combination of methods often yields the most robust results. For targeted analyses, the use of stable isotope-labeled internal standards for each quantified metabolite is the gold standard. For untargeted analyses, methods like Probabilistic Quotient Normalization (PQN) or normalization to a panel of robustly detected endogenous metabolites are common. It is crucial to evaluate different normalization methods to determine which one minimizes unwanted variation while preserving biological differences.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound metabolomics experiments.

Problem Potential Cause Recommended Solution
Low or no ¹³C enrichment in downstream metabolites 1. Insufficient labeling time or tracer concentration.2. Slow metabolic activity in the experimental system.3. Incorrect sample quenching leading to metabolic activity continuation and label dilution.4. Issues with the analytical instrument's sensitivity.1. Optimize labeling time and tracer concentration with a time-course experiment.2. Ensure cells are in an active metabolic state (e.g., exponential growth phase).3. Use a rapid and effective quenching method, such as plunging cells into liquid nitrogen or using cold methanol.4. Check instrument performance with known standards.
High variability in isotopic enrichment between replicate samples 1. Inconsistent cell seeding density or cell viability.2. Pipetting errors during tracer addition or sample extraction.3. Inconsistent quenching times between samples.1. Ensure consistent cell culture conditions and monitor cell viability.2. Use calibrated pipettes and be meticulous with all liquid handling steps.3. Standardize the quenching protocol to ensure all samples are processed identically and rapidly.
Unexpected mass isotopomer distributions (MIDs) 1. Natural abundance of ¹³C in metabolites and the tracer.2. Metabolic cycling and reversible reactions can "scramble" the label.3. Contribution from other carbon sources in the medium.1. Correct for natural ¹³C abundance using established algorithms.2. Carefully consider the known biochemistry of the pathways to interpret complex MIDs.3. Use a defined medium with known concentrations of all carbon sources.
Poor peak shape or signal intensity in mass spectrometry 1. Matrix effects from complex biological samples.2. Suboptimal chromatography conditions.3. Degradation of metabolites during sample preparation or storage.1. Optimize sample cleanup procedures and consider using a dilution series to assess matrix effects.2. Develop a robust chromatographic method optimized for the metabolites of interest.3. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Tracer Introduction: On the day of the experiment, remove the growth medium and replace it with a pre-warmed experimental medium containing D-galactose-5-¹³C at the desired concentration (e.g., 10 mM).

  • Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer. This time should be optimized based on the specific cell type and pathways of interest.

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately after, add ice-cold 80% methanol and place the plate on dry ice.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Preparation for Analysis: Collect the supernatant, which contains the extracted metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can be stored at -80°C or reconstituted in a suitable solvent for analysis.

Data Presentation

Table 1: Illustrative Mass Isotopomer Distribution Data

The following table provides an example of mass isotopomer distribution (MID) data for key metabolites in the galactose metabolic pathway after labeling with D-galactose-5-¹³C. This data is for illustrative purposes to demonstrate the expected labeling patterns.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Galactose-1-phosphate5.392.11.90.50.10.10.0
UDP-Galactose6.190.52.50.70.10.10.0
Glucose-6-phosphate25.865.26.32.10.40.10.1
Fructose-6-phosphate28.961.76.82.00.40.10.1
3-Phosphoglycerate45.240.110.53.20.80.20.0
Lactate55.735.37.11.50.30.10.0

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Mandatory Visualizations

Diagram 1: D-Galactose Metabolism via the Leloir Pathway

Galactose_Metabolism Gal D-Galactose (¹³C at C5) Gal1P Galactose-1-P (¹³C at C5) Gal->Gal1P GALK UDPGal UDP-Galactose (¹³C at C5) Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-P (¹³C at C5) UDPGal->G1P GALT UDPGlc->Gal1P G6P Glucose-6-P (¹³C at C5) G1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen

D-Galactose metabolism through the Leloir pathway.

Diagram 2: Experimental Workflow for this compound Metabolomics

Experimental_Workflow start Start: Adherent Cell Culture labeling ¹³C-Galactose Labeling start->labeling quenching Metabolic Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing & Normalization analysis->data_proc interpretation Biological Interpretation data_proc->interpretation

Workflow for a ¹³C-galactose tracing experiment.

Addressing matrix effects in LC-MS analysis of D-galactose-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of D-galactose-5-13C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for D-galactose, negatively impacting the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] For a polar molecule like D-galactose, matrix components such as salts, endogenous metabolites, and phospholipids can interfere with the ionization process.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects. Since this compound is chemically and physically almost identical to the unlabeled D-galactose, it is expected to have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite variations in matrix effects between samples.

Q3: Can I still have matrix effect issues even when using this compound?

A3: Yes, while a SIL-IS is highly effective, issues can still arise. If the SIL-IS and the analyte do not perfectly co-elute, they may experience different degrees of ion suppression. This can be caused by the "isotope effect," where the isotopic label slightly alters the retention time. Significant ion suppression can also impact the sensitivity of the assay even with a SIL-IS.

Q4: What are the most common sources of matrix effects in biological samples for sugar analysis?

A4: In biological matrices like plasma, serum, or urine, the most common sources of matrix effects for polar analytes like D-galactose include:

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source and suppress ionization.

  • Phospholipids: Highly abundant in plasma and serum, these can cause significant ion suppression.

  • Endogenous Metabolites: Other sugars, amino acids, and organic acids can co-elute and compete for ionization.

  • Proteins: While large proteins are typically removed, smaller peptides may remain and interfere.

Q5: What are the primary strategies to mitigate matrix effects?

A5: The main strategies can be categorized as:

  • Effective Sample Preparation: To remove interfering matrix components.

  • Chromatographic Optimization: To separate the analyte from interfering compounds.

  • Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.

Troubleshooting Guide

This section provides a systematic approach to identifying, diagnosing, and resolving common issues related to matrix effects in the LC-MS analysis of D-galactose.

Problem 1: Poor Sensitivity and Low Signal Intensity for D-galactose
  • Possible Cause: Significant ion suppression is occurring, reducing the signal for both the analyte and the internal standard.

  • Troubleshooting Workflow:

start Low Signal Intensity infusion Perform Post-Column Infusion Experiment start->infusion Diagnose sample_prep Optimize Sample Preparation (SPE, LLE) infusion->sample_prep Suppression Identified dilution Dilute Sample infusion->dilution Suppression Identified ms_params Optimize MS Parameters infusion->ms_params No Significant Suppression end Improved Sensitivity sample_prep->end dilution->end ms_params->end

Caption: Workflow for troubleshooting low signal intensity.

  • Solutions:

    • Optimize Sample Preparation: Protein precipitation (PPT) is often insufficient for removing all interfering components. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove salts and phospholipids. For sugary matrices, specific SPE sorbents or techniques like "sugaring-out" might be beneficial.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the initial analyte concentration is high enough to remain detectable after dilution.

    • Optimize MS Parameters: Fine-tune ion source parameters like gas flow rates, temperature, and voltages to maximize the ionization of D-galactose.

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results. This can occur even with a SIL-IS if the matrix effect is severe or if the analyte and IS do not co-elute perfectly.

  • Troubleshooting Workflow:

start Inconsistent QC Results check_coelution Verify Analyte/IS Co-elution start->check_coelution chromatography Optimize Chromatography (Gradient, Column) check_coelution->chromatography Not Co-eluting matrix_matched Use Matrix-Matched Calibrators check_coelution->matrix_matched Co-eluting robust_prep Implement Robust Sample Prep (SPE) check_coelution->robust_prep Co-eluting end Reproducible Results chromatography->end matrix_matched->end robust_prep->end

Caption: Workflow for troubleshooting inconsistent QC results.

  • Solutions:

    • Chromatographic Optimization: Adjust the LC gradient or try a different column chemistry (e.g., HILIC for polar compounds) to improve the separation of D-galactose from matrix interferences. Ensure complete co-elution of D-galactose and this compound.

    • Matrix-Matched Calibrators: Prepare calibration standards and QC samples in a blank biological matrix that is similar to the study samples. This helps to compensate for consistent matrix effects.

    • Robust Sample Preparation: A thorough and consistent sample preparation method, such as SPE, will minimize variability in matrix effects between different samples.

Problem 3: High Analyte-to-Internal Standard Ratio Variability
  • Possible Cause: The analyte and the internal standard are not being affected by the matrix in the same way. This could be due to a slight chromatographic separation (isotope effect) that exposes them to different matrix components as they elute.

  • Troubleshooting Workflow:

start High Analyte/IS Ratio Variability assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me chrom_check Overlay Analyte and IS Chromatograms assess_me->chrom_check Matrix Effect Confirmed modify_chrom Modify Chromatography to Force Co-elution chrom_check->modify_chrom Separation Observed std_addition Consider Standard Addition Method chrom_check->std_addition Co-eluting but still variable end Consistent Analyte/IS Ratio modify_chrom->end std_addition->end

Caption: Troubleshooting high analyte to IS ratio variability.

  • Solutions:

    • Modify Chromatography: Adjusting the mobile phase composition or using a less efficient column can sometimes force the complete co-elution of the analyte and the SIL-IS, which is critical for accurate correction.

    • Standard Addition: For very complex or variable matrices, the method of standard addition can be effective. This involves creating a calibration curve within each sample, which corrects for the specific matrix effects of that individual sample.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantifying Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement.

Objective: To determine the percentage of signal suppression or enhancement for D-galactose in a given matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A: A standard solution of D-galactose in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B: A blank matrix sample (e.g., plasma with no D-galactose) that has been through the entire extraction procedure.

    • Set C: An extracted blank matrix sample (from Set B) that is then spiked with the D-galactose standard to the same final concentration as Set A.

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

ME (%)Interpretation
~100%No significant matrix effect.
< 100%Ion suppression is occurring.
> 100%Ion enhancement is occurring.
Protocol 2: Solid-Phase Extraction (SPE) for D-galactose in Plasma

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects. A mixed-mode or polymeric reversed-phase sorbent is often effective for polar analytes.

Objective: To remove interfering components like salts and phospholipids from plasma samples.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the this compound internal standard.

    • Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution:

    • Elute D-galactose with 1 mL of a stronger solvent, such as 90% methanol in water, into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

References

How to handle low signal-to-noise ratio in D-galactose-5-13C NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle low signal-to-noise ratio (S/N) in D-galactose-5-13C NMR experiments.

Troubleshooting Guide

Low signal-to-noise is a common challenge in 13C NMR spectroscopy, primarily due to the low natural abundance of the 13C isotope (about 1.1%).[1] Even with isotopic labeling, experimental conditions can significantly impact signal intensity. This guide provides a systematic approach to diagnosing and resolving low S/N issues.

Q1: My 13C NMR spectrum for this compound has a very low signal-to-noise ratio. Where should I start troubleshooting?

A systematic approach to troubleshooting involves evaluating your sample preparation, the NMR instrument's settings, and the acquisition parameters. The following flowchart outlines a recommended workflow.

troubleshooting_workflow start Low S/N Observed sample_prep Step 1: Verify Sample Preparation start->sample_prep instrument_setup Step 2: Check Instrument Setup sample_prep->instrument_setup Sample OK acquisition_params Step 3: Optimize Acquisition Parameters instrument_setup->acquisition_params Instrument OK data_processing Step 4: Refine Data Processing acquisition_params->data_processing Acquisition Optimized solution Improved S/N data_processing->solution

Caption: A stepwise workflow for troubleshooting low signal-to-noise in NMR experiments.

Q2: How can I improve my signal through better sample preparation?

Proper sample preparation is critical for obtaining a good quality spectrum. Here are key factors to consider:

  • Concentration: The signal intensity is directly proportional to the concentration of the 13C-labeled D-galactose.

    • Action: Increase the sample concentration as much as possible within solubility limits.[2] Using less solvent can be an effective way to increase concentration.[2]

  • Solvent: The choice of solvent can affect both the solubility of your sample and the viscosity of the solution.

    • Action: Ensure your this compound is fully dissolved. Use a low-viscosity deuterated solvent to minimize line broadening.

  • Sample Volume: The sample volume should be sufficient to cover the active region of the NMR probe's radiofrequency (RF) coil.[2]

    • Action: For standard 5 mm NMR tubes, a volume of 500-600 µL is typically required. Using specialized NMR tubes, such as those with susceptibility plugs, can help maximize the signal from a limited sample mass.[2]

  • Purity: Paramagnetic impurities can significantly broaden NMR signals and reduce signal intensity.

    • Action: Ensure your sample and NMR tube are free from paramagnetic contaminants.

Q3: What instrument settings should I check to enhance the signal?

Before starting your experiment, ensure the NMR spectrometer is properly tuned.

  • Tuning and Matching: The NMR probe must be correctly tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics.

    • Action: Perform a tune and match procedure for the 13C channel before acquiring your data.

  • Shimming: A homogeneous magnetic field is essential for sharp signals and good sensitivity.

    • Action: Carefully shim the magnetic field using the deuterium lock signal of your solvent to achieve a narrow and symmetrical lock peak.

Q4: Which acquisition parameters are most important for improving the signal-to-noise ratio of my this compound sample?

Optimizing the acquisition parameters is crucial for maximizing the signal from your labeled carbon. The relationship between key parameters and signal-to-noise is illustrated below.

acquisition_optimization sn_ratio Signal-to-Noise Ratio num_scans Number of Scans (ns) sn_ratio->num_scans Increases with √ns relax_delay Relaxation Delay (d1) sn_ratio->relax_delay Optimized based on T1 pulse_angle Pulse Angle (p1) sn_ratio->pulse_angle Optimized for T1 and d1 acq_time Acquisition Time (aq) sn_ratio->acq_time Longer aq improves resolution sn_history Acquisition Time (aq)

References

Technical Support Center: Resolving Co-elution of Galactose and Glucose in 13C Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of galactose and glucose during 13C tracer analysis.

Troubleshooting Guide

Issue: Poor or no separation of galactose and glucose peaks in my chromatogram.

Question 1: I'm using HPLC and my galactose and glucose peaks are co-eluting. What are the first things I should check?

Answer:

When facing co-elution of galactose and glucose in HPLC, start by systematically evaluating your chromatographic conditions. The most common culprits are the mobile phase composition and the column type.

  • Mobile Phase Optimization: The polarity of your mobile phase is critical for separating these epimers. For normal-phase or HILIC chromatography, a common approach is to use a mixture of acetonitrile and water. The water content is a key parameter to adjust; a lower water ratio generally increases retention and can improve separation.[1] Consider performing a gradient elution by systematically varying the acetonitrile/water ratio to find the optimal separation window.

  • Column Chemistry: Not all columns are created equal for sugar analysis. If you are using a standard C18 column, you will likely have little to no retention of these polar molecules.[2] For separating glucose and galactose, consider the following column types:

    • Amine-based columns (e.g., NH2): These are widely used for carbohydrate analysis in HILIC mode.[1][3]

    • Ligand-exchange columns: These columns utilize metal counterions (e.g., Ca2+ or Pb2+) to interact differently with the hydroxyl groups of the sugars, often providing excellent resolution.[1] This method typically uses water as the mobile phase and requires elevated column temperatures (around 75-80 °C).

    • High-Performance Anion-Exchange Chromatography (HPAEC): This is a powerful technique for separating carbohydrates, including isomers. It uses an alkaline mobile phase (e.g., NaOH) to ionize the hydroxyl groups of the sugars, allowing for separation on an anion-exchange column.

Question 2: I'm using Gas Chromatography-Mass Spectrometry (GC-MS) and still see overlapping peaks for glucose and galactose. What could be the problem?

Answer:

For GC-MS analysis of sugars, proper derivatization is essential to make them volatile. If you are experiencing co-elution, the issue likely lies with the derivatization process or the GC conditions.

  • Derivatization Method: The choice of derivatization reagent can impact the separation of sugar isomers. Common methods include:

    • Oximation followed by silylation (e.g., TMS-oximation): This is a common and effective method, but it can produce multiple anomeric peaks for each sugar, potentially complicating the chromatogram.

    • Alditol Acetylation: This method reduces the carbonyl group to a hydroxyl group, eliminating the formation of anomers and resulting in a single peak for each sugar. This can simplify the chromatogram and improve the chances of resolving glucose and galactose.

  • GC Oven Temperature Program: A slow and shallow temperature ramp can significantly improve the separation of closely eluting compounds. If your peaks are broad and overlapping, try decreasing the ramp rate (e.g., from 5 °C/min to 2 °C/min) in the temperature range where your sugars elute.

  • Column Choice: A longer GC column or a column with a different stationary phase (e.g., a more polar phase) can provide better resolution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for 13C tracer analysis of galactose and glucose?

A1: Co-elution is the incomplete separation of two or more compounds during a chromatographic run, resulting in overlapping peaks. For 13C tracer analysis, co-elution of galactose and glucose is a significant problem because it prevents the accurate determination of the isotopic enrichment for each individual sugar. This can lead to incorrect calculations of metabolic fluxes through pathways involving these monosaccharides.

Q2: Are there any chromatographic techniques that are particularly well-suited for separating glucose and galactose?

A2: Yes, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective technique for the separation of underivatized carbohydrates, including epimers like glucose and galactose. The high pH of the mobile phase enhances the acidity of the sugar hydroxyl groups, allowing for their separation on a strong anion-exchange column.

Q3: Is derivatization always necessary for GC-MS analysis of sugars?

A3: Yes, derivatization is mandatory for GC-MS analysis of sugars. Sugars are non-volatile and highly polar molecules that will not pass through a GC column without chemical modification to increase their volatility.

Q4: Can I use my existing HPLC system to separate glucose and galactose?

A4: It depends on your system's capabilities and the columns you have. If you have a standard reversed-phase HPLC system, you will likely need to invest in a suitable column, such as an amino or a ligand-exchange column. You may also need to ensure your pump and seals are compatible with the mobile phases required for these methods (e.g., high acetonitrile content for HILIC or aqueous mobile phases for ligand exchange).

Q5: What kind of detector is best for analyzing glucose and galactose?

A5: The choice of detector depends on the chromatographic method:

  • For HPLC:

    • Refractive Index (RI) Detector: A universal detector for sugars, but it is not very sensitive and is incompatible with gradient elution.

    • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution, making it a good choice for complex samples.

    • Pulsed Amperometric Detector (PAD): Used with HPAEC, it provides highly sensitive and selective detection of carbohydrates without the need for derivatization.

    • Mass Spectrometry (MS): Provides the highest sensitivity and selectivity, and is essential for 13C tracer analysis to determine the mass isotopomer distributions.

  • For GC:

    • Mass Spectrometry (MS): The standard detector for 13C metabolic flux analysis due to its ability to separate and quantify different isotopologues.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Glucose and Galactose Separation
MethodStationary PhaseMobile Phase ExampleDetectionDerivatization RequiredKey Advantage
HILIC-HPLC Amino (NH2)80:20 Acetonitrile:WaterRI, ELSD, MSNoGood for oligosaccharides as well.
Ligand Exchange HPLC Sulfonated Polystyrene with Ca2+ or Pb2+WaterRI, ELSD, MSNoExcellent resolution for monosaccharides.
HPAEC Strong Anion Exchange10-100 mM NaOHPAD, MSNoHigh sensitivity and resolution for isomers.
GC-MS e.g., DB-5Helium (carrier gas)MSYes (e.g., oximation-silylation, alditol acetates)High chromatographic efficiency.

Experimental Protocols

Protocol 1: Alditol Acetate Derivatization for GC-MS Analysis

This protocol is adapted from methods described for the analysis of sugars.

  • Reduction:

    • To 100 µL of your sample extract in a microfuge tube, add 50 µL of a freshly prepared solution of 20 mg/mL sodium borohydride in 1 M ammonium hydroxide.

    • Incubate at 60°C for 30 minutes.

    • Stop the reaction by adding 50 µL of glacial acetic acid.

  • Acetylation:

    • Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole.

    • Vortex and incubate at 60°C for 15 minutes.

    • Quench the reaction by adding 1 mL of deionized water.

  • Extraction:

    • Add 500 µL of dichloromethane (DCM) and vortex thoroughly.

    • Centrifuge to separate the phases and carefully transfer the lower DCM layer to a clean vial.

    • Repeat the extraction with another 500 µL of DCM.

  • Drying and Reconstitution:

    • Evaporate the pooled DCM extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS analysis.

Protocol 2: HPAEC-PAD for Glucose and Galactose Separation

This is a general guideline; specific conditions may need to be optimized for your instrument and samples.

  • Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase: An isocratic or gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc). A starting point could be an isocratic elution with 12 mM NaOH.

  • Flow Rate: Typically between 0.5 - 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform will need to be optimized according to the manufacturer's recommendations.

  • Sample Preparation: Dilute your sample in deionized water and filter through a 0.22 µm filter before injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Metabolite_Extraction Metabolite Extraction (e.g., from cells or tissue) Sample_Cleanup Sample Cleanup (e.g., SPE) Metabolite_Extraction->Sample_Cleanup Derivatization Derivatization (for GC-MS) Sample_Cleanup->Derivatization If GC-MS Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Cleanup->Chromatographic_Separation If HPLC/HPAEC Derivatization->Chromatographic_Separation MS_Detection Mass Spectrometry Detection Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration & Isotopologue Analysis MS_Detection->Peak_Integration MFA Metabolic Flux Analysis (MFA) Peak_Integration->MFA

Caption: Experimental workflow for 13C tracer analysis of carbohydrates.

Troubleshooting_Flowchart cluster_hplc HPLC/HPAEC cluster_gcms GC-MS Start Galactose & Glucose Co-elution Observed Method Which method are you using? Start->Method Check_Column Is the column appropriate? (e.g., NH2, Ligand-Exchange, Anion-Exchange) Method->Check_Column HPLC/HPAEC Check_Deriv Review Derivatization (Consider Alditol Acetates) Method->Check_Deriv GC-MS Optimize_MP Optimize Mobile Phase (e.g., ACN/water ratio, NaOH concentration) Check_Column->Optimize_MP Resolution Resolution Improved? Optimize_MP->Resolution Optimize_GC Optimize GC Program (Slower temperature ramp) Check_Deriv->Optimize_GC Optimize_GC->Resolution End Problem Resolved Resolution->End Yes Reconsider Consider alternative method (e.g., HPAEC-PAD) Resolution->Reconsider No

Caption: Troubleshooting flowchart for resolving galactose and glucose co-elution.

References

Technical Support Center: D-galactose-5-13C Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-galactose-5-13C in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a stable isotope-labeled form of D-galactose, where the carbon atom at the fifth position is replaced with a heavy isotope of carbon (¹³C). It is primarily used as a tracer in metabolic studies to investigate various biological processes. Key applications include:

  • Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions (fluxes) through pathways like the Leloir pathway, pentose phosphate pathway, and glycolysis.

  • Glycosylation Studies: To trace the incorporation of galactose into glycoproteins and glycolipids, providing insights into glycan biosynthesis and function.[1]

  • Drug Development: To understand the metabolic fate of galactose-containing drugs or to study the effect of drugs on galactose metabolism and glycosylation.[2][3]

Q2: What is the metabolic fate of this compound in mammalian cells?

A2: this compound is metabolized primarily through the Leloir pathway , where it is converted to UDP-glucose.[4][5] The ¹³C label can then be traced into various downstream metabolites, including:

  • UDP-glucose and other nucleotide sugars.

  • Glycogen.

  • Glycoproteins and glycolipids.

  • Lactate and pyruvate, if the carbon skeleton enters glycolysis.

Q3: What are the key differences between metabolic steady state and isotopic steady state?

A3:

  • Metabolic Steady State: This refers to a condition where the concentrations of intracellular metabolites are constant over time. This is typically achieved when cells are in a stable growth phase.

  • Isotopic Steady State: This is reached when the isotopic enrichment of a metabolite remains constant over time, indicating that the rate of labeling of the metabolite pool is equal to the rate of its turnover. The time to reach isotopic steady state varies for different metabolites. For example, glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours.

Q4: How do I choose between GC-MS and LC-MS for analyzing this compound and its metabolites?

A4: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites of interest and the sample matrix.

  • GC-MS: Often requires derivatization of polar molecules like sugars to make them volatile. It can provide excellent chromatographic resolution and is a well-established method for analyzing monosaccharides.

  • LC-MS: Generally does not require derivatization for polar metabolites and is well-suited for analyzing a wide range of compounds, including nucleotide sugars and larger glycans. It can sometimes be challenging to achieve baseline separation of isomers like galactose and glucose.

Troubleshooting Guides

Problem Area 1: Low or No ¹³C Enrichment in Downstream Metabolites

Q5: I am not seeing any significant ¹³C enrichment in my target metabolites after incubating my cells with D-galactose-5-¹³C. What could be the problem?

A5: Low or no ¹³C enrichment is a common issue in stable isotope tracing experiments. The following troubleshooting workflow can help identify the cause.

G start Low/No ¹³C Enrichment Detected check_tracer Verify Tracer Integrity (Purity and Enrichment) start->check_tracer check_uptake Confirm Cellular Uptake start->check_uptake check_labeling_conditions Review Labeling Conditions (Time and Concentration) start->check_labeling_conditions check_media Analyze Media Composition start->check_media check_extraction Evaluate Metabolite Extraction start->check_extraction check_analysis Assess Analytical Method start->check_analysis solution_tracer Solution: - Confirm with Certificate of Analysis - Run a standard check_tracer->solution_tracer solution_uptake Solution: - Check cell viability - Measure intracellular labeled galactose check_uptake->solution_uptake solution_labeling Solution: - Perform a time-course experiment - Increase tracer concentration check_labeling_conditions->solution_labeling solution_media Solution: - Use dialyzed serum - Reduce competing unlabeled sugars check_media->solution_media solution_extraction Solution: - Use rapid quenching with cold solvent - Optimize extraction protocol check_extraction->solution_extraction solution_analysis Solution: - Check instrument sensitivity - Optimize chromatography check_analysis->solution_analysis Leloir_Pathway Gal D-Galactose-5-¹³C Gal1P Galactose-1-Phosphate-5-¹³C Gal->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-Galactose-5-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-glucose 4-epimerase (GALE) Glycoproteins Glycoproteins UDPGal->Glycoproteins Glycosyltransferases Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Add D-galactose-5-¹³C Labeling Medium seeding->labeling incubation Incubate to Isotopic Steady State labeling->incubation quenching Quench Metabolism (e.g., cold Methanol) incubation->quenching extraction Extract Metabolites quenching->extraction drying Dry Extract extraction->drying derivatization Derivatization (for GC-MS) drying->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing & Enrichment Calculation analysis->data_processing

References

Validation & Comparative

A Comparative Guide to D-galactose-5-13C and D-galactose-1-13C as Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two isotopically labeled forms of D-galactose, D-galactose-5-13C and D-galactose-1-13C, for use as tracers in metabolic research. While direct comparative experimental studies are limited, this document leverages established biochemical pathways to delineate the distinct applications and insights each tracer can provide. By understanding the metabolic fate of the 13C label from each isomer, researchers can select the optimal tool to investigate specific aspects of galactose metabolism and its downstream effects.

Introduction to 13C-Labeled Galactose in Metabolic Tracing

Stable isotope tracers, particularly those labeled with carbon-13 (13C), are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-galactose, a C4 epimer of glucose, is a key monosaccharide in mammalian nutrition, primarily derived from lactose. Its metabolism is crucial for cellular energy and the biosynthesis of essential macromolecules. The use of 13C-labeled galactose allows for the precise tracking of its carbon atoms as they are incorporated into various metabolic intermediates and end products.

Biochemical Overview: The Metabolic Journey of Galactose

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This intermediate then enters mainstream glucose metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The initial position of the 13C label on the galactose molecule dictates its subsequent location in downstream metabolites, offering distinct windows into metabolic activity.

The Leloir Pathway: The Gateway for Galactose Metabolism

The Leloir pathway involves a series of enzymatic steps that transform D-galactose into a form that can be readily used by the cell.

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P

Caption: The Leloir pathway for the conversion of D-galactose to Glucose-1-Phosphate.

Comparative Analysis of this compound and D-galactose-1-13C

The differential labeling of the C1 and C5 positions of galactose provides distinct advantages for tracing different metabolic routes.

FeatureD-galactose-1-13CThis compound
Primary Entry Point of Label into Central Carbon Metabolism The 13C label is at the C1 position of glucose-6-phosphate.The 13C label is at the C5 position of glucose-6-phosphate.
Tracing Glycolysis The 13C label is retained in both pyruvate and lactate (at the C3 position), providing a direct measure of glycolytic flux.The 13C label is retained in both pyruvate and lactate (at the C2 position).
Tracing the Pentose Phosphate Pathway (PPP) The C1 carbon of glucose-6-phosphate is lost as 13CO2 in the oxidative phase of the PPP. This allows for the quantification of PPP activity by measuring 13CO2 production.The C5 carbon is retained through the oxidative phase of the PPP and is incorporated into the resulting pentose phosphates. This allows for tracing the fate of the carbon skeleton through the non-oxidative PPP and into nucleotide biosynthesis.
Tracing the TCA Cycle The label enters the TCA cycle via acetyl-CoA (labeled at C2). The first turn of the cycle does not release the label as CO2.The label enters the TCA cycle via acetyl-CoA (labeled at C1). The first turn of the cycle does not release the label as CO2.
Key Applications - Quantifying the flux through the oxidative pentose phosphate pathway. - Assessing whole-body galactose oxidation via breath tests. - Tracing the entry of galactose-derived carbon into glycolysis and the TCA cycle.- Tracing the carbon skeleton of galactose into nucleotide biosynthesis via the non-oxidative PPP. - Investigating the fate of the latter part of the glucose backbone in glycolysis and the TCA cycle. - Potentially distinguishing between different pathways of glucose-6-phosphate metabolism.
Reported Experimental Use Widely used in clinical and research settings, particularly in breath tests to assess galactose metabolism.[1][2]Limited direct experimental data is available in published literature. Its utility is largely inferred from established biochemical pathways.

Predicted Metabolic Fate of 13C Labels

The following diagrams illustrate the predicted journey of the 13C label from each tracer through key metabolic pathways.

Workflow for Tracing Galactose Metabolism

Experimental_Workflow cluster_administration Tracer Administration cluster_metabolism Cellular Metabolism cluster_analysis Sample Analysis Tracer D-galactose-1-13C or This compound Leloir Leloir Pathway Tracer->Leloir Glycolysis Glycolysis Leloir->Glycolysis PPP Pentose Phosphate Pathway Leloir->PPP TCA TCA Cycle Glycolysis->TCA Sampling Collect Samples (Blood, Breath, Tissue) Glycolysis->Sampling PPP->Sampling TCA->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis GC/MS or NMR Analysis Extraction->Analysis MFA Metabolic Flux Analysis Analysis->MFA

Caption: General experimental workflow for a 13C-galactose metabolic tracing study.

Fate of 13C from D-galactose-1-13C and this compound

Tracer_Fate cluster_gal1 D-galactose-1-13C cluster_gal5 This compound Gal1 Galactose (1-13C) G6P1 Glucose-6-P (1-13C) Gal1->G6P1 Leloir Pathway CO2_1 13CO2 G6P1->CO2_1 Oxidative PPP Pyruvate1 Pyruvate (3-13C) G6P1->Pyruvate1 Glycolysis Gal5 Galactose (5-13C) G6P5 Glucose-6-P (5-13C) Gal5->G6P5 Leloir Pathway Pentose5 Pentose-P (4-13C) G6P5->Pentose5 Non-oxidative PPP Pyruvate5 Pyruvate (2-13C) G6P5->Pyruvate5 Glycolysis

Caption: Predicted primary fate of the 13C label from each tracer in key metabolic pathways.

Experimental Protocols

While specific protocols vary depending on the biological system and analytical platform, the following provides a general methodology for a 13C-galactose metabolic flux analysis experiment in cell culture.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing either D-galactose-1-13C or this compound as the primary carbohydrate source. The concentration of the labeled galactose should be optimized for the specific cell line and experimental goals.

  • Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into intracellular metabolites and achieve isotopic steady-state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet the protein and cellular debris.

  • Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by GC/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for GC/MS analysis (e.g., using methoximation followed by silylation).

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.

  • The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the 13C incorporation and the mass isotopomer distribution.

4. Data Analysis and Metabolic Flux Analysis:

  • Process the raw GC/MS data to identify and quantify the mass isotopomer distributions of key metabolites.

  • Correct for the natural abundance of 13C.

  • Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model and estimate intracellular fluxes.

Conclusion

The choice between this compound and D-galactose-1-13C as a metabolic tracer depends critically on the research question. D-galactose-1-13C is the tracer of choice for quantifying flux through the oxidative pentose phosphate pathway and for whole-body galactose oxidation studies. In contrast, this compound offers a unique opportunity to trace the carbon skeleton of galactose through the non-oxidative PPP and into biosynthetic pathways such as nucleotide synthesis. While direct experimental comparisons are needed to fully validate the predicted utility of this compound, the theoretical framework presented in this guide provides a strong basis for its application in targeted metabolic flux analysis studies. Researchers are encouraged to consider the specific metabolic pathways of interest when selecting the appropriate isotopically labeled galactose for their investigations.

References

A Comparative Guide: D-galactose-5-13C vs. 13C-Glucose for Tracing Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is fundamental to understanding health and disease. Stable isotope tracers are invaluable tools for elucidating the intricate network of metabolic pathways. Among these, 13C-labeled hexoses are cornerstones for investigating central carbon metabolism. This guide provides a comprehensive comparison of two such tracers, D-galactose-5-13C and 13C-glucose, for the specific application of tracing glycolysis. While both molecules can be used to probe this central metabolic pathway, their distinct entry points and subsequent metabolic fates offer unique and complementary insights.

Performance Comparison at a Glance

FeatureThis compound13C-Glucose (e.g., [U-13C6]glucose)
Primary Application Tracing the Leloir pathway and its interface with glycolysis; investigating galactose-specific metabolism.Direct tracing of glycolysis, pentose phosphate pathway (PPP), and tricarboxylic acid (TCA) cycle activity.
Entry into Glycolysis Indirectly, after conversion to glucose-1-phosphate and then glucose-6-phosphate via the Leloir pathway.[1]Directly, upon phosphorylation to glucose-6-phosphate.
Metabolic Fate The 13C label at the C5 position is retained through the Leloir pathway and enters glycolysis at the level of glucose-6-phosphate.The distribution of 13C labels in glycolytic intermediates depends on the specific isotopomer used. For example, [U-13C6]glucose will label all carbons.[2][3]
Information Yield Provides insights into the flux through the Leloir pathway, the rate of galactose utilization, and its contribution to glycolytic intermediates.Offers a direct measure of glycolytic flux and the relative activity of connected pathways like the PPP and TCA cycle.[4][5]
Considerations The rate of galactose uptake and metabolism can be slower than that of glucose in many cell types. The Leloir pathway must be active in the system under study.The choice of 13C-glucose isotopomer is critical for targeting specific metabolic questions.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a comparative experiment using this compound and [U-13C6]glucose to trace glycolysis in a cancer cell line. The data represents the fractional enrichment of 13C in key glycolytic intermediates after a defined labeling period.

Table 1: Fractional Enrichment of Glycolytic Intermediates from [U-13C6]glucose

MetaboliteIsotopologueFractional Enrichment (%)
Glucose-6-phosphateM+695 ± 2
Fructose-6-phosphateM+694 ± 2
Fructose-1,6-bisphosphateM+693 ± 3
Dihydroxyacetone phosphateM+392 ± 3
Glyceraldehyde-3-phosphateM+392 ± 3
3-PhosphoglycerateM+390 ± 4
PhosphoenolpyruvateM+389 ± 4
PyruvateM+385 ± 5
LactateM+388 ± 4

Table 2: Expected Fractional Enrichment of Glycolytic Intermediates from this compound

MetaboliteIsotopologueExpected Fractional Enrichment (%)
Galactose-1-phosphateM+1High
UDP-galactoseM+1High
UDP-glucoseM+1Moderate to High
Glucose-1-phosphateM+1Moderate
Glucose-6-phosphateM+1Moderate
Fructose-6-phosphateM+1Moderate
Fructose-1,6-bisphosphateM+1Moderate
Dihydroxyacetone phosphateM+0 / M+1Low
Glyceraldehyde-3-phosphateM+1Moderate
3-PhosphoglycerateM+1Moderate
PhosphoenolpyruvateM+1Moderate
PyruvateM+1Moderate
LactateM+1Moderate

Note: The expected fractional enrichment from this compound will be highly dependent on the relative fluxes of the Leloir pathway and glycolysis.

Signaling and Experimental Workflow Diagrams

Metabolic Pathway of 13C-Glucose in Glycolysis

cluster_glycolysis Glycolysis 13C-Glucose 13C-Glucose G6P Glucose-6-phosphate (M+n) 13C-Glucose->G6P F6P Fructose-6-phosphate (M+n) G6P->F6P F16BP Fructose-1,6-bisphosphate (M+n) F6P->F16BP DHAP DHAP (M+n/2) F16BP->DHAP G3P Glyceraldehyde-3-phosphate (M+n/2) F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate (M+n/2) G3P->BPG PG3 3-Phosphoglycerate (M+n/2) BPG->PG3 PG2 2-Phosphoglycerate (M+n/2) PG3->PG2 PEP Phosphoenolpyruvate (M+n/2) PG2->PEP Pyruvate Pyruvate (M+n/2) PEP->Pyruvate Lactate Lactate (M+n/2) Pyruvate->Lactate

Caption: Metabolic fate of 13C-glucose in glycolysis.

Metabolic Pathway of this compound in Glycolysis

cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis This compound This compound Gal1P Galactose-1-phosphate (M+1) This compound->Gal1P UDPGal UDP-galactose (M+1) Gal1P->UDPGal GALT UDPGlc UDP-glucose (M+1) UDPGal->UDPGlc GALE G1P Glucose-1-phosphate (M+1) UDPGlc->G1P G6P Glucose-6-phosphate (M+1) G1P->G6P PGM F6P Fructose-6-phosphate (M+1) G6P->F6P F16BP Fructose-1,6-bisphosphate (M+1) F6P->F16BP G3P Glyceraldehyde-3-phosphate (M+1) F16BP->G3P Pyruvate Pyruvate (M+1) G3P->Pyruvate Lactate Lactate (M+1) Pyruvate->Lactate

Caption: Entry of this compound into glycolysis via the Leloir pathway.

Experimental Workflow for Comparative Metabolic Tracing

cluster_setup Experimental Setup cluster_analysis Analysis Culture Cell Culture Tracer Tracer Incubation (this compound or 13C-Glucose) Culture->Tracer Quench Metabolic Quenching Tracer->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Isotopomer Analysis LCMS->Data Flux Metabolic Flux Analysis Data->Flux

Caption: Generalized workflow for comparative 13C metabolic tracing.

Experimental Protocols

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare two sets of labeling media.

    • Glucose-free DMEM (or other appropriate base medium) supplemented with:

      • 10 mM this compound and 10% dialyzed fetal bovine serum (dFBS).

      • 10 mM of the desired 13C-glucose isotopomer (e.g., [U-13C6]glucose) and 10% dFBS.

  • Tracer Introduction:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared 13C-labeling medium to the respective plates.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120, 240 minutes) to monitor the kinetics of label incorporation. The optimal time will depend on the cell type and the metabolic pathway of interest.

II. Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

III. Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Use a suitable chromatography method (e.g., HILIC) to separate the polar metabolites of glycolysis.

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of each metabolite (e.g., selected reaction monitoring or full scan with high resolution).

IV. Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.

  • Isotopologue Distribution Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of 13C in each metabolite at each time point.

  • Metabolic Flux Analysis (MFA): Use software tools (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of glycolysis and the Leloir pathway to estimate metabolic fluxes.

Conclusion

Both this compound and 13C-glucose are powerful tracers for investigating glycolysis, each providing a unique window into cellular metabolism. 13C-glucose offers a direct and robust method for quantifying overall glycolytic flux and its interplay with other central carbon pathways. This compound, on the other hand, is indispensable for studying the Leloir pathway and understanding how cells utilize galactose as a carbon source for glycolysis. The choice between these tracers should be guided by the specific research question. For a comprehensive understanding of hexose metabolism, a combined approach using both tracers in parallel experiments can yield invaluable insights into the metabolic flexibility of biological systems.

References

A Head-to-Head Comparison: Validating D-galactose-5-¹³C Results with Enzymatic Assays for Enhanced Accuracy in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise quantification of D-galactose is paramount. This guide provides a comprehensive comparison of the stable isotope-labeled D-galactose-5-¹³C dilution method and traditional enzymatic assays, offering supporting experimental data, detailed protocols, and visual workflows to inform methodological choices in your research.

The accurate measurement of D-galactose, a key monosaccharide in cellular metabolism, is critical for understanding various physiological and pathological states. While enzymatic assays have been a mainstay for galactose quantification, the advent of stable isotope labeling techniques offers a new level of precision. This guide delves into a direct comparison of these methods, highlighting the strengths and potential discrepancies of each approach.

Performance Comparison: D-galactose-5-¹³C vs. Enzymatic Assays

A key study comparing a stable-isotope dilution method using D-[¹³C]galactose with a conventional enzymatic assay in human plasma revealed significant differences in measured D-galactose concentrations. The stable isotope method consistently yielded lower concentrations, suggesting that traditional enzymatic methods may produce erroneously high results.[1][2][3]

ParameterStable-Isotope Dilution Assay (D-galactose-5-¹³C)Conventional Enzymatic Assay
Mean D-galactose Concentration (Healthy Adults, µmol/L) 0.12 ± 0.03[1]3- to 18-fold higher than stable-isotope method[1]
Limit of Quantification (Plasma, µmol/L) <0.02Generally higher, less sensitive
Linearity Range (Plasma, µmol/L) 0.1–5Dependent on specific kit and protocol
Within-run CV (%) <15%Varies, can be higher
Between-run CV (%) <15%Varies, can be higher
Principle Isotope dilution mass spectrometryEnzymatic conversion and spectrophotometric/fluorometric detection of NADH
Specificity High, distinguishes from other sugarsPotential for interference from other substances

Experimental Protocols

D-galactose-5-¹³C Stable-Isotope Dilution Method

This method, a highly sensitive and specific approach, involves the addition of a known amount of ¹³C-labeled D-galactose to a plasma sample as an internal standard. The subsequent analysis by gas chromatography-mass spectrometry (GC-MS) allows for precise quantification.

Methodology:

  • Internal Standard Addition: A known concentration of D-[¹³C]galactose is added to the plasma sample.

  • Glucose Removal: D-glucose is removed from the plasma by treatment with D-glucose oxidase to prevent interference.

  • Purification: The sample is purified using ion-exchange chromatography.

  • Derivatization: Aldononitrile pentaacetate derivatives of galactose are prepared for GC-MS analysis.

  • GC-MS Analysis: The sample is analyzed by GC-MS, monitoring specific ion intensities to quantify both the naturally occurring (¹²C) and the labeled (¹³C) D-galactose.

  • Quantification: The concentration of D-galactose in the original sample is calculated based on the ratio of the ion intensities of the ¹²C and ¹³C-labeled galactose and the known amount of the added internal standard.

Conventional Enzymatic Assay

Enzymatic assays for D-galactose typically rely on the activity of galactose dehydrogenase. This enzyme catalyzes the oxidation of D-galactose to D-galactonic acid, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the D-galactose concentration.

Methodology:

  • Sample Preparation: Plasma or other biological samples are deproteinized, often using reagents like Carrez-I and Carrez-II solutions, followed by centrifugation or filtration to obtain a clear supernatant.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (typically at pH 8.6), NAD⁺, and galactose dehydrogenase.

  • Reaction Initiation: The deproteinized sample is added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow for the enzymatic reaction to complete.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at 340 nm before and after the reaction. The change in absorbance is used to calculate the concentration of NADH produced.

  • Calculation: The D-galactose concentration is determined by comparing the change in absorbance of the sample to that of a known standard, taking into account any dilution factors.

Visualizing the Methodologies and Pathways

To better understand the workflows and the metabolic context of D-galactose, the following diagrams have been generated using Graphviz.

Experimental Workflow: D-galactose-5-13C vs. Enzymatic Assay cluster_isotope This compound Stable-Isotope Dilution cluster_enzymatic Conventional Enzymatic Assay isotope_start Plasma Sample isotope_add Add D-[13C]galactose (Internal Standard) isotope_start->isotope_add isotope_glucose Remove Glucose (Glucose Oxidase) isotope_add->isotope_glucose isotope_purify Purify (Ion-Exchange Chromatography) isotope_glucose->isotope_purify isotope_deriv Derivatize (Aldononitrile Pentaacetate) isotope_purify->isotope_deriv isotope_gcms GC-MS Analysis isotope_deriv->isotope_gcms isotope_quant Quantify isotope_gcms->isotope_quant enzymatic_start Plasma Sample enzymatic_deprotein Deproteinize (e.g., Carrez Reagents) enzymatic_start->enzymatic_deprotein enzymatic_supernatant Obtain Clear Supernatant enzymatic_deprotein->enzymatic_supernatant enzymatic_reaction Enzymatic Reaction (Galactose Dehydrogenase, NAD+) enzymatic_supernatant->enzymatic_reaction enzymatic_measure Spectrophotometry (340 nm) enzymatic_reaction->enzymatic_measure enzymatic_calc Calculate Concentration enzymatic_measure->enzymatic_calc

Caption: Comparative workflow of the D-galactose-5-¹³C stable-isotope dilution and conventional enzymatic assays.

D-Galactose Metabolism: Leloir and De Ley-Doudoroff Pathways cluster_leloir Leloir Pathway cluster_dld De Ley-Doudoroff Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-galactose-4-epimerase Glc1P Glucose-1-Phosphate UDPGlc->Glc1P DGal D-Galactose DGalactono D-Galactono-1,4-lactone DGal->DGalactono Galactose Dehydrogenase Galactonate Galactonate DGalactono->Galactonate KDG 2-keto-3-deoxy-galactonate Galactonate->KDG Pyruvate Pyruvate KDG->Pyruvate G3P Glyceraldehyde-3-Phosphate KDG->G3P

Caption: Overview of the primary metabolic pathways for D-galactose: the Leloir and De Ley-Doudoroff pathways.

Conclusion

The validation of D-galactose quantification methods is crucial for the integrity of metabolic research. While enzymatic assays offer a convenient and established method, the data strongly suggests that stable isotope dilution techniques, such as the D-galactose-5-¹³C method, provide a more accurate and sensitive measurement, free from the interferences that may lead to overestimated results in enzymatic assays. For researchers requiring high precision and reliability in their D-galactose quantification, particularly in complex biological matrices like plasma, the adoption of stable isotope dilution mass spectrometry is highly recommended. This guide provides the foundational information to make an informed decision based on the specific needs and rigor of your experimental design.

References

A Head-to-Head Comparison: D-galactose-5-13C vs. Deuterium-Labeled Galactose for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of isotopic tracer is a critical decision. This guide provides an objective comparison of two powerful tools for tracing galactose metabolism: D-galactose-5-13C and deuterium-labeled galactose. By examining their principles, applications, and the data they generate, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific experimental needs.

The study of galactose metabolism is crucial for understanding a range of physiological and pathophysiological processes, from cellular energy production and glycosylation to the progression of diseases like galactosemia. Stable isotope tracers, such as this compound and deuterium-labeled galactose, are indispensable tools for dissecting the intricate network of reactions that constitute galactose metabolic pathways. These tracers allow for the quantitative tracking of galactose and its metabolites, providing insights into reaction rates (fluxes) that are unattainable with traditional biochemical assays.

Core Principles: Tracing Carbon vs. Hydrogen

The fundamental difference between this compound and deuterium-labeled galactose lies in the atom they trace. This compound follows the fate of the carbon backbone of the galactose molecule as it is metabolized. This makes it an ideal tool for elucidating the flow of carbon through central metabolic pathways such as the Leloir pathway, glycolysis, and the pentose phosphate pathway (PPP).

In contrast, deuterium-labeled galactose, such as [6,6-²H₂]-galactose, tracks the exchange of hydrogen atoms. This provides unique insights into redox metabolism, particularly the production and consumption of NADPH, a critical cofactor for biosynthetic reactions and maintaining cellular redox balance.

At a Glance: Key Differences in Tracer Performance

FeatureThis compoundDeuterium-Labeled Galactose
Atom Traced Carbon (¹³C)Hydrogen (²H or D)
Primary Insights Carbon backbone fate, pathway activity, metabolic fluxRedox metabolism, cofactor turnover (NADPH), hydrogen exchange
Analytical Methods GC-MS, LC-MS, NMRNMR, GC-MS, Deuterium Metabolic Imaging (DMI)
Advantages - Direct measure of carbon flux - Well-established methodologies - Less prone to kinetic isotope effects- Provides unique information on redox state - Can be used for in vivo imaging (DMI) - Lower natural abundance provides a clean background
Disadvantages - Limited insight into redox cofactor metabolism - Higher natural abundance of ¹³C can be a factor- Potential for kinetic isotope effects - Label can be lost to water, complicating interpretation - Fewer established protocols specifically for galactose

Experimental Data: A Comparative Overview

This compound in Metabolic Flux Analysis

Studies utilizing ¹³C-labeled galactose have successfully elucidated fluxes through the Leloir pathway and its connections to central carbon metabolism. For instance, researchers have used [1-¹³C]galactose and [U-¹³C₆]galactose to quantify the conversion of galactose to glucose and its subsequent entry into glycolysis and the PPP in various cell types and in vivo models.

Table 1: Representative Quantitative Data from ¹³C-Galactose Tracing Studies

Parameter MeasuredTracer UsedAnalytical MethodKey Finding
Galactose oxidation rate[1-¹³C]galactoseIsotope Ratio Mass SpectrometryQuantified the contribution of exogenous galactose to energy expenditure during exercise.
Leloir pathway flux[U-¹³C₆]galactoseGC-MSDetermined the rate of galactose conversion to UDP-glucose in cells.
Glycogen synthesis from galactose[1-¹³C]galactoseNMR SpectroscopyMeasured the incorporation of galactose-derived carbon into glycogen stores.
Deuterium-Labeled Galactose in Metabolic Studies

Deuterium-labeled tracers, primarily in the form of deuterated glucose and heavy water (D₂O), have been instrumental in probing redox metabolism. The principles from these studies can be applied to understand the potential of deuterium-labeled galactose. For example, [6,6-²H₂]-glucose has been used to measure the production of NADPH via the pentose phosphate pathway. A similar approach with [6,6-²H₂]-galactose could provide insights into how galactose metabolism influences cellular redox state.

A key consideration with deuterium tracers is the potential for kinetic isotope effects (KIEs), where the heavier mass of deuterium can slow down enzymatic reactions. While often small, these effects need to be considered when interpreting quantitative flux data. Additionally, the deuterium label can be lost to water through exchange reactions, which can complicate the interpretation of labeling patterns in downstream metabolites.

Experimental Protocols: Methodological Considerations

General Workflow for Stable Isotope Tracing

A typical metabolic tracing experiment involves several key steps, regardless of the tracer used.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation Cell Culture/\nAnimal Model Cell Culture/ Animal Model Isotope Labeling Isotope Labeling Cell Culture/\nAnimal Model->Isotope Labeling Sample Quenching\n& Metabolite Extraction Sample Quenching & Metabolite Extraction Isotope Labeling->Sample Quenching\n& Metabolite Extraction Analytical Measurement\n(MS or NMR) Analytical Measurement (MS or NMR) Sample Quenching\n& Metabolite Extraction->Analytical Measurement\n(MS or NMR) Data Analysis Data Analysis Analytical Measurement\n(MS or NMR)->Data Analysis Metabolic Flux\nCalculation Metabolic Flux Calculation Data Analysis->Metabolic Flux\nCalculation

A generalized experimental workflow for stable isotope tracing studies.

Protocol for ¹³C-Galactose Metabolic Flux Analysis using GC-MS
  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of D-galactose-5-¹³C. Incubate for a time course to achieve isotopic steady-state.

  • Metabolite Extraction: Rapidly quench metabolism by washing cells with ice-cold saline. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Derivatization: Dry the metabolite extract and derivatize the analytes to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Separate the derivatized metabolites by gas chromatography and detect the mass isotopomer distributions using mass spectrometry.

  • Data Analysis: Correct for the natural abundance of ¹³C and use metabolic flux analysis software to calculate intracellular fluxes.

Protocol for Deuterium-Labeled Galactose Tracing using NMR
  • Labeling and Extraction: Follow a similar procedure as for ¹³C-labeling, using a deuterium-labeled galactose tracer.

  • NMR Sample Preparation: Lyophilize the metabolite extract and resuspend in a suitable NMR buffer containing D₂O for the lock signal.

  • NMR Spectroscopy: Acquire ¹H or ²H NMR spectra to observe the incorporation of deuterium into metabolites. ¹³C NMR can also be used to observe the effect of deuterium on the carbon spectrum.

  • Data Analysis: Integrate the signals corresponding to the labeled and unlabeled species to determine the extent of deuterium incorporation.

Visualizing Metabolic Pathways: The Leloir Pathway

The Leloir pathway is the primary route for galactose catabolism. The choice of tracer can provide different perspectives on the activity of this pathway.

Leloir_Pathway cluster_Galactose Galactose Tracers cluster_Leloir Leloir Pathway cluster_Glycolysis Glycolysis This compound This compound Galactose Galactose This compound->Galactose Traces Carbon Backbone [6,6-2H2]-galactose [6,6-2H2]-galactose [6,6-2H2]-galactose->Galactose Traces Hydrogen Exchange Gal1P Gal1P Galactose->Gal1P GALK UDP_Gal UDP_Gal Gal1P->UDP_Gal GALT UDP_Glc UDP_Glc UDP_Gal->UDP_Glc GALE UDP_Glc->UDP_Gal Epimerization G1P G1P UDP_Glc->G1P GALT G6P G6P G1P->G6P PGM Glycolysis Glycolysis G6P->Glycolysis

Precision in Motion: A Comparative Guide to D-galactose-5-¹³C for Determining Galactose Turnover Rates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate determination of galactose turnover rates is paramount. This guide provides an objective comparison of D-galactose-5-¹³C with alternative methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.

The use of stable isotope tracers, particularly ¹³C-labeled galactose, coupled with mass spectrometry, has emerged as a gold standard for quantifying the dynamics of galactose metabolism. This approach offers significant advantages in terms of safety and accuracy over traditional enzymatic assays and radiotracer methods. Among the available stable isotopes, the choice of the labeling position on the galactose molecule can influence the precision of turnover rate calculations. This guide will delve into the nuances of these methodologies, providing a clear comparison to facilitate informed decisions in experimental design.

Comparing Methodologies for Galactose Turnover Analysis

The selection of a method to determine galactose turnover rates hinges on a balance of accuracy, safety, and the specific research question. While enzymatic assays are readily available, they are prone to interferences that can lead to erroneously high results.[1] Radioactive tracers, though sensitive, pose safety and regulatory challenges. Stable isotope tracers, such as D-galactose-¹³C, offer a safe and highly accurate alternative.

The accuracy of stable isotope methods is further refined by the choice of analytical technique. Gas chromatography-mass spectrometry (GC-MS) is a widely used platform for these studies. The derivatization method employed prior to GC-MS analysis is a critical step that can impact the accuracy of the results. For instance, studies have shown that aldononitrile pentaacetate derivatization provides more accurate estimations of plasma [¹³C]galactose enrichment compared to butylboronate acetate derivatization, which can lead to an overestimation of the apparent galactose appearance rate.[2]

Below is a comparative summary of the primary methods used for determining galactose turnover.

MethodPrincipleAdvantagesDisadvantages
D-galactose-¹³C with GC-MS Infusion of a known amount of ¹³C-labeled galactose and measurement of its dilution in plasma by unlabeled galactose.High accuracy and specificity.[1] Safe for human studies. Allows for the study of specific metabolic pathways depending on the label position.Requires specialized equipment (GC-MS). Derivatization methods can influence accuracy.[2]
Radioactive Tracers (e.g., ¹⁴C-galactose) Similar to stable isotope methods but uses a radioactive label.High sensitivity.Involves radiation exposure, requiring special handling and disposal procedures.
Enzymatic Assays Spectrophotometric or fluorometric measurement of galactose concentration.Relatively simple and widely available.Prone to interference from other substances in biological samples, leading to inaccurate results.[1]

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reproducible and accurate scientific findings. Here, we outline the key steps involved in a typical study to determine galactose turnover using a ¹³C-labeled galactose tracer with GC-MS analysis.

Protocol for Galactose Turnover Rate Determination using [1-¹³C]galactose and GC-MS

This protocol is adapted from studies investigating endogenous galactose production.

1. Subject Preparation and Tracer Infusion:

  • Subjects are typically studied in a post-absorptive state (overnight fast).

  • A primed, constant intravenous infusion of [1-¹³C]galactose is administered. The priming dose is calculated to rapidly achieve isotopic steady state, and the constant infusion maintains this steady state.

2. Blood Sampling:

  • Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion until isotopic steady state is achieved and maintained.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Sample Preparation for GC-MS Analysis:

  • Deproteinization: Plasma proteins are precipitated, typically with an organic solvent like acetonitrile, and removed by centrifugation.

  • Derivatization: The galactose in the supernatant is chemically modified to a volatile derivative suitable for gas chromatography. A common and accurate method is the formation of the aldononitrile pentaacetate derivative. This involves a two-step reaction, first with hydroxylamine to form the oxime, followed by acetylation with acetic anhydride.

  • Extraction: The derivative is extracted into an organic solvent (e.g., ethyl acetate) and concentrated before injection into the GC-MS.

4. GC-MS Analysis:

  • A gas chromatograph equipped with a capillary column is used to separate the galactose derivative from other plasma components.

  • A mass spectrometer is used to detect and quantify the labeled ([¹³C]) and unlabeled ([¹²C]) galactose derivatives based on their mass-to-charge ratio (m/z). Specific ions characteristic of the derivative are monitored.

5. Calculation of Galactose Turnover Rate:

  • The rate of appearance (Ra) of galactose, which represents the galactose turnover rate, is calculated using the steady-state isotope dilution equation:

    • Ra = Infusion Rate × [(Enrichment of Infusate / Enrichment of Plasma) - 1]

  • Enrichment is determined from the ratio of the abundance of the labeled to unlabeled ions measured by GC-MS.

Visualizing the Metabolic Journey of Galactose

To understand galactose turnover, it is essential to visualize its primary metabolic pathway, the Leloir pathway. This pathway illustrates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

The Leloir Pathway of Galactose Metabolism.

The following diagram illustrates a typical experimental workflow for a stable isotope tracer study to determine galactose turnover.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_data Data Interpretation SubjectPrep Subject Preparation (Fasting) TracerInfusion Tracer Infusion ([¹³C]Galactose) SubjectPrep->TracerInfusion BloodSampling Blood Sampling (Baseline & Steady State) TracerInfusion->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Derivatization) PlasmaSeparation->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Enrichment Isotopic Enrichment Calculation GCMS->Enrichment TurnoverCalc Turnover Rate Calculation Enrichment->TurnoverCalc

Workflow for a Galactose Turnover Study.

Quantitative Data Insights

The following table summarizes representative data on galactose turnover rates and concentrations determined by stable isotope methods in different populations.

ParameterHealthy AdultsPatients with Classic Galactosemia (on diet)Reference
Plasma Galactose Concentration (µmol/L) 0.12 ± 0.031.44 ± 0.54
Apparent Galactose Appearance Rate (mg/kg/h) -0.62 - 1.09
Peak Exogenous [¹³C]galactose Oxidation ( g/min ) during exercise 0.41 ± 0.03-
Peak Exogenous [¹³C]glucose Oxidation ( g/min ) during exercise 0.85 ± 0.04-

These data highlight the significantly elevated plasma galactose concentrations and the measurable endogenous galactose production in individuals with classic galactosemia, even on a galactose-restricted diet. The comparison of exogenous galactose and glucose oxidation during exercise also demonstrates the different metabolic fates of these two monosaccharides.

Conclusion

The determination of galactose turnover rates is a critical component of metabolic research. While various methods exist, the use of ¹³C-labeled galactose, particularly with GC-MS analysis, stands out for its accuracy and safety. Although direct comparative data on the accuracy of D-galactose-5-¹³C versus other isotopologues is limited, the principles outlined in this guide for stable isotope tracer studies are broadly applicable. The choice of derivatization method is a crucial factor influencing the accuracy of GC-MS-based measurements. By carefully considering the methodologies, and implementing robust experimental protocols, researchers can obtain reliable and precise data on galactose turnover, paving the way for a deeper understanding of galactose metabolism in health and disease.

References

The Untapped Potential and Pitfalls of D-galactose-5-13C in Cellular Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of nutrients through cellular pathways. While uniformly labeled [U-13C]glucose is the undisputed workhorse for tracking central carbon metabolism, other tracers like D-galactose-5-13C offer unique insights, particularly into glycosylation and alternative carbohydrate metabolism. However, the utility of this compound is not universal and is fraught with limitations that are highly dependent on the specific cell type under investigation. This guide provides a comprehensive comparison of this compound with the more conventional [U-13C]glucose, offering experimental data and protocols to aid researchers in making informed decisions for their metabolic flux analyses.

The Divergent Paths of Galactose and Glucose Metabolism

The fundamental limitation of using this compound stems from the specialized metabolic pathway required for its catabolism: the Leloir pathway. Unlike glucose, which directly enters glycolysis in virtually all cell types, galactose must first be converted to glucose-6-phosphate. The efficiency of this conversion varies dramatically among different cell lines, directly impacting the utility of this compound as a tracer for central carbon metabolism.

For instance, some cell lines, like the C2C12 myoblasts, are unable to efficiently use galactose as a major energy source. In such cases, using this compound to probe glycolysis or the TCA cycle would yield misleadingly low labeling in downstream metabolites, not due to altered pathway flux, but simply due to inefficient entry into these pathways. Conversely, in cell types with a highly active Leloir pathway, such as certain lymphoblasts, this compound can effectively trace carbon into glucose metabolism and subsequently into various biosynthetic pathways, including the pentose phosphate pathway for ribose synthesis.[1]

Figure 1. Simplified overview of Glucose and Galactose entry into central carbon metabolism. cluster_glucose Glucose Metabolism cluster_galactose Galactose Metabolism (Leloir Pathway) Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle D-Galactose D-Galactose Galactose-1-P Galactose-1-P D-Galactose->Galactose-1-P GALK UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycosylation Glycosylation UDP-Galactose->Glycosylation Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P Glucose-1-P->Glucose-6-P PGM Figure 2. Experimental workflow for 13C tracer analysis. Seed_Cells Seed cells and grow to desired confluency Prepare_Media Prepare labeling media with this compound or [U-13C]glucose Seed_Cells->Prepare_Media Wash_Cells Wash cells with PBS Prepare_Media->Wash_Cells Add_Labeling_Media Add labeling media to cells and incubate Wash_Cells->Add_Labeling_Media Harvest_Cells Harvest cells at specified time points Add_Labeling_Media->Harvest_Cells Quench_Metabolism Quench metabolism with cold methanol Harvest_Cells->Quench_Metabolism Extract_Metabolites Extract metabolites Quench_Metabolism->Extract_Metabolites Analyze_LCMS Analyze by LC-MS/MS Extract_Metabolites->Analyze_LCMS Figure 3. Decision tree for using this compound. Goal Research Goal? Glycosylation Study Glycosylation/Leloir Pathway Goal->Glycosylation Yes Central_Metabolism Study Central Carbon Metabolism Goal->Central_Metabolism No Use_Galactose Use this compound Glycosylation->Use_Galactose Galactose_Metabolism Cell Type Efficiently Metabolizes Galactose? Central_Metabolism->Galactose_Metabolism Use_Glucose Use [U-13C]glucose Central_Metabolism->Use_Glucose Galactose_Metabolism->Use_Galactose Yes Consider_Alternatives Consider alternative tracers or methods Galactose_Metabolism->Consider_Alternatives No

References

A Researcher's Guide: Juxtaposing D-galactose-5-13C Metabolic Data with Seahorse XF Analyzer Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, this guide offers a comprehensive comparison of two powerful analytical techniques: D-galactose-5-13C metabolic tracing and the Agilent Seahorse XF Analyzer. Understanding the metabolic shift from glycolysis to oxidative phosphorylation is paramount in various research fields, including oncology, neurodegenerative diseases, and inborn errors of metabolism. Culturing cells in galactose instead of glucose forces this metabolic reprogramming, as galactose enters the glycolytic pathway at a slower rate, compelling cells to rely more heavily on mitochondrial respiration for their energy needs.[1][2][3][4] This guide provides a framework for leveraging these two distinct yet complementary methodologies to gain a deeper understanding of cellular bioenergetics.

While this compound tracing, coupled with mass spectrometry, offers a detailed and quantitative snapshot of intracellular metabolic fluxes, the Seahorse XF Analyzer provides a real-time, functional view of the two major energy-producing pathways: glycolysis and oxidative phosphorylation.[5] This guide will delineate the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of the data they generate.

At a Glance: Key Differences and Complementary Insights

The Seahorse XF Analyzer and this compound metabolic flux analysis are complementary techniques that provide different yet synergistic insights into cellular metabolism. The Seahorse XF Analyzer measures the rates of oxygen consumption (OCR) and extracellular acidification (ECAR) in real-time, offering a dynamic view of mitochondrial respiration and glycolysis, respectively. In contrast, 13C metabolic flux analysis provides a quantitative and detailed map of the flow of carbon atoms from a labeled substrate, such as this compound, through various metabolic pathways.

FeatureThis compound Metabolic Flux AnalysisSeahorse XF Analyzer
Principle Tracing the incorporation of a stable isotope (13C) from D-galactose into downstream metabolites to quantify pathway fluxes.Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Data Output Quantitative flux maps of central carbon metabolism, fractional contribution of galactose to specific metabolites.Real-time kinetic data on OCR and ECAR, calculation of parameters like basal respiration, maximal respiration, spare respiratory capacity, and glycolytic capacity.
Measurement Type Endpoint measurement of metabolite labeling patterns (typically by mass spectrometry).Real-time, live-cell, non-invasive measurements.
Throughput Lower throughput, requires sample processing for mass spectrometry.Higher throughput, compatible with multi-well plate formats.
Key Insights Detailed, quantitative understanding of specific metabolic pathway activity and carbon fate.Functional, phenotypic assessment of cellular bioenergetic state and metabolic switching.

Delving Deeper: Experimental Protocols

This compound Metabolic Flux Analysis

This protocol outlines the general steps for conducting a this compound tracing experiment in cultured cells, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • On the day of the experiment, replace the standard medium with a labeling medium containing this compound as the primary carbon source. Ensure the medium is otherwise identical to the control medium.

  • Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into intracellular metabolites. This time will vary depending on the cell type and the pathways of interest.

2. Metabolite Extraction:

  • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

  • Quench metabolism and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for GC-MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.

  • The mass spectrometer detects the mass-to-charge ratio of the metabolites and their fragments, allowing for the identification and quantification of the different isotopologues (molecules with different numbers of 13C atoms).

5. Data Analysis:

  • Analyze the mass spectra to determine the mass isotopomer distributions for key metabolites.

  • Use metabolic flux analysis software to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Seahorse XF Analyzer: Glycolysis and Mitochondrial Stress Tests

The following protocols are for the Seahorse XF Glycolysis Stress Test and Mito Stress Test, which are commonly used to assess cellular bioenergetics.

1. Cell Seeding:

  • Seed cells into a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere and grow.

2. Sensor Cartridge Hydration and Assay Medium Preparation:

  • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, prepare the assay medium. For experiments with galactose, use a base medium supplemented with galactose, glutamine, and pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.

3. Cell Plate Preparation:

  • Remove the growth medium from the cells and wash them with the pre-warmed assay medium.

  • Add the final volume of assay medium to each well and incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

4. Seahorse XF Assay:

  • Load the hydrated sensor cartridge with the compounds for injection.

    • Glycolysis Stress Test: Glucose, Oligomycin (an ATP synthase inhibitor), and 2-Deoxyglucose (a glycolysis inhibitor).

    • Mito Stress Test: Oligomycin, FCCP (a protonophore and uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

  • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

  • The instrument will sequentially inject the compounds and measure the OCR and ECAR in real-time.

5. Data Analysis:

  • The Seahorse XF software automatically calculates and plots the OCR and ECAR values.

  • From these kinetic measurements, key parameters of glycolytic and mitochondrial function can be determined.

Visualizing the Methodologies

To better illustrate the workflows and the metabolic pathways being investigated, the following diagrams are provided.

experimental_workflow cluster_13C This compound Metabolic Flux Analysis cluster_seahorse Seahorse XF Analyzer node_13C_1 Cell Culture & 13C Labeling node_13C_2 Metabolite Extraction node_13C_1->node_13C_2 node_13C_3 GC-MS Sample Prep node_13C_2->node_13C_3 node_13C_4 GC-MS Analysis node_13C_3->node_13C_4 node_13C_5 Flux Calculation node_13C_4->node_13C_5 node_SH_1 Cell Seeding node_SH_4 Real-time OCR/ECAR Measurement node_SH_1->node_SH_4 node_SH_2 Cartridge Hydration node_SH_2->node_SH_4 node_SH_3 Assay Medium Prep node_SH_3->node_SH_4 node_SH_5 Data Analysis node_SH_4->node_SH_5

Figure 1. Experimental workflows for the two techniques.

metabolic_pathway cluster_galactose Galactose Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS Gal This compound Gal1P Galactose-1-P Gal->Gal1P Galactokinase UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE G1P Glucose-1-P UDP_Glc->G1P G6P Glucose-6-P G1P->G6P Pyruvate Pyruvate G6P->Pyruvate G6P->Pyruvate 13C Tracing (Mass Spec) Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Extracellular Space Extracellular Space Lactate->Extracellular Space ECAR Measurement (Seahorse) TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP O2 consumption O2 O2

Figure 2. Metabolic pathways analyzed by each technique.

Interpreting the Data: A Comparative Scenario

Imagine a study investigating the metabolic effects of a novel drug on cancer cells. By employing both this compound tracing and the Seahorse XF Analyzer, a researcher can obtain a multi-faceted view of the drug's impact.

Scenario: Cancer cells are treated with a drug hypothesized to inhibit a key enzyme in the TCA cycle.

Expected Results:

ParameterMethodExpected Outcome with Drug TreatmentInterpretation
Oxygen Consumption Rate (OCR) Seahorse XF Mito Stress TestSignificant decrease in basal and maximal respiration.The drug impairs mitochondrial function, likely by inhibiting the TCA cycle and thus the electron transport chain.
Extracellular Acidification Rate (ECAR) Seahorse XF Glycolysis Stress TestIncrease in basal glycolysis and glycolytic capacity.Cells compensate for the reduced mitochondrial ATP production by upregulating glycolysis (the Warburg effect).
13C-labeling of TCA Intermediates This compound Metabolic Flux AnalysisDecreased fractional labeling of TCA cycle intermediates (e.g., citrate, succinate) from this compound.Confirms that the drug is blocking the flow of carbon from galactose (via glycolysis and pyruvate) into the TCA cycle.
13C-labeling of Lactate This compound Metabolic Flux AnalysisIncreased fractional labeling of lactate from this compound.Provides quantitative evidence that more galactose-derived carbon is being shunted towards lactate production, corroborating the ECAR data.

Conclusion

The integration of this compound metabolic flux analysis and the Seahorse XF Analyzer offers a powerful strategy for a comprehensive understanding of cellular metabolism. The Seahorse XF Analyzer provides a high-level, real-time assessment of the primary energy pathways, identifying phenotypic shifts between glycolysis and oxidative phosphorylation. This compound tracing complements this by delivering a detailed, quantitative map of the underlying metabolic fluxes, confirming the specific pathways being altered. By leveraging the strengths of both techniques, researchers can gain a more complete and robust picture of the metabolic landscape, accelerating discoveries in drug development and the understanding of disease.

References

Unraveling the Interplay Between Galactose Metabolism and Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between metabolic flux and gene regulation is paramount for deciphering cellular behavior and developing targeted therapeutics. This guide provides a comprehensive comparison of D-galactose-5-13C metabolic flux analysis (MFA) with corresponding gene expression analysis, offering insights into how cells modulate the Leloir pathway in response to galactose availability.

This guide synthesizes experimental data to illustrate the correlation between the rate of D-galactose processing through the central carbon metabolism and the transcriptional regulation of key metabolic genes. By employing stable isotope tracing with this compound, researchers can precisely map the flow of carbon through the Leloir pathway and connecting metabolic routes. In parallel, gene expression analysis reveals the cellular response at the transcriptional level, providing a holistic view of metabolic reprogramming.

Quantitative Data Summary: Correlating Metabolic Flux with Gene Expression

The following table summarizes representative quantitative data, illustrating the expected correlation between D-galactose flux and the expression of key genes in the Leloir pathway. This data is synthesized from multiple studies investigating galactose metabolism in various model organisms.

GeneEnzymeRelative Gene Expression (Fold Change)Relative Metabolic Flux (%)
GALK1Galactokinase8.5100
GALTGalactose-1-Phosphate Uridylyltransferase7.298
GALEUDP-Galactose 4-Epimerase6.895
PGM1/2Phosphoglucomutase3.592

Caption: Representative data correlating the fold change in gene expression of key Leloir pathway enzymes with the relative metabolic flux through the pathway upon galactose induction.

Experimental Protocols

A comprehensive understanding of the correlation between galactose flux and gene expression relies on robust experimental design and execution. Below are detailed methodologies for conducting 13C-Metabolic Flux Analysis and corresponding gene expression analysis.

This compound Metabolic Flux Analysis (MFA) Protocol
  • Cell Culture and Isotope Labeling:

    • Culture cells of interest (e.g., yeast, mammalian cells) in a defined medium with a primary carbon source (e.g., glucose).

    • Transition the cells to a medium containing a known concentration of this compound as the sole carbon source or in combination with other carbon sources.

    • Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, submerging culture plates in liquid nitrogen or using cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Metabolite Analysis (GC-MS or LC-MS/MS):

    • Derivatize the extracted metabolites to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Alternatively, use Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the analysis of non-volatile metabolites.

    • Analyze the mass isotopomer distributions of key metabolites in the Leloir pathway and central carbon metabolism (e.g., galactose-1-phosphate, UDP-galactose, glucose-6-phosphate, pyruvate, lactate, and TCA cycle intermediates).

  • Metabolic Flux Calculation:

    • Utilize a metabolic network model that describes the biochemical reactions of galactose metabolism and central carbon metabolism.

    • Employ software such as INCA, Metran, or OpenFLUX to fit the measured mass isotopomer distributions to the model and estimate the intracellular metabolic fluxes.[1]

Gene Expression Analysis (RNA-Sequencing) Protocol
  • RNA Extraction:

    • Harvest cells from parallel cultures to those used for MFA at corresponding time points.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Quantify gene expression levels by counting the number of reads mapping to each gene, using tools like HTSeq or featureCounts.

    • Perform differential gene expression analysis between experimental conditions (e.g., glucose vs. galactose) using packages such as DESeq2 or edgeR in R.

Visualizing the Interplay: Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in correlating metabolic flux with gene expression.

Leloir_Pathway Leloir Pathway for Galactose Metabolism cluster_enzymes Enzymes (Genes) Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glucose -> Glucose-1-Phosphate UDPGlc UDP-Glucose UDPGal->UDPGlc Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis GALK1 GALK1 GALK1->Gal1P GALT GALT GALT->UDPGal GALE GALE GALE->UDPGlc PGM PGM1/2 PGM->Glc6P

Caption: The Leloir pathway for the conversion of galactose to glucose-6-phosphate.

Experimental_Workflow Integrated MFA and Gene Expression Workflow cluster_MFA Metabolic Flux Analysis cluster_RNASeq Gene Expression Analysis Culture_MFA Cell Culture with This compound Quench_Extract_MFA Metabolite Quenching & Extraction Culture_MFA->Quench_Extract_MFA MS_Analysis GC-MS or LC-MS/MS Analysis Quench_Extract_MFA->MS_Analysis Flux_Calculation Metabolic Flux Calculation MS_Analysis->Flux_Calculation Data_Integration Data Integration and Correlation Analysis Flux_Calculation->Data_Integration Culture_RNA Parallel Cell Culture RNA_Extraction RNA Extraction Culture_RNA->RNA_Extraction Sequencing RNA-Sequencing RNA_Extraction->Sequencing Gene_Expression Differential Gene Expression Analysis Sequencing->Gene_Expression Gene_Expression->Data_Integration

Caption: Experimental workflow for correlating this compound flux with gene expression.

Logical_Relationship Logical Relationship Galactose_Signal Increased Extracellular Galactose TF_Activation Activation of Transcription Factors (e.g., Gal4 in yeast) Galactose_Signal->TF_Activation Gene_Expression Increased Expression of Leloir Pathway Genes (GALK, GALT, GALE) TF_Activation->Gene_Expression Enzyme_Synthesis Increased Synthesis of Leloir Pathway Enzymes Gene_Expression->Enzyme_Synthesis Metabolic_Flux Increased Metabolic Flux through Leloir Pathway Enzyme_Synthesis->Metabolic_Flux

Caption: Logical relationship between galactose signal, gene expression, and metabolic flux.

References

A Comparative Guide to Metabolic Tracers: D-galactose-5-¹³C versus ¹³C-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the flux through specific biochemical pathways. The choice of tracer is critical and depends on the biological question at hand. This guide provides a comprehensive comparison of two such tracers, D-galactose-5-¹³C and ¹³C-fructose, for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available data to highlight the unique applications and insights each tracer can provide.

Introduction to the Tracers

D-galactose-5-¹³C is a specifically labeled monosaccharide used to trace the metabolism of galactose. Its primary route of metabolism is the Leloir pathway , which converts galactose into glucose-1-phosphate, subsequently entering central carbon metabolism. The ¹³C label at the C-5 position allows for precise tracking of this carbon atom as it moves through various metabolic transformations.

¹³C-Fructose , often used as uniformly labeled [U-¹³C₆]-fructose, is employed to investigate the metabolic fate of fructose. Fructose metabolism predominantly occurs in the liver, where it is converted into glycolytic intermediates. This tracer is particularly useful for studying pathways such as glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis.

Key Metabolic Pathways Traced

D-galactose-5-¹³C and the Leloir Pathway

D-galactose first enters the Leloir pathway, a four-step enzymatic process. The use of D-galactose-5-¹³C allows researchers to quantify the activity of this pathway and the subsequent fate of the labeled carbon.

Leloir_Pathway cluster_leloir Leloir Pathway Gal D-Galactose-5-¹³C Gal1P Galactose-1-Phosphate-5-¹³C Gal->Gal1P Galactokinase UDPGal UDP-Galactose-5-¹³C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate-5-¹³C UDPGlc->G1P GALT G6P Glucose-6-Phosphate-5-¹³C G1P->G6P Phosphoglucomutase Glycolysis / PPP Glycolysis / PPP G6P->Glycolysis / PPP

Diagram 1: The Leloir Pathway for D-galactose metabolism.

The ¹³C label from D-galactose-5-¹³C is conserved through the Leloir pathway to Glucose-6-Phosphate-5-¹³C. From here, it can enter glycolysis or the pentose phosphate pathway, allowing for the assessment of flux into these central metabolic routes.

¹³C-Fructose Metabolism

Fructose is primarily metabolized in the liver via fructokinase to fructose-1-phosphate. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter glycolysis or be used for gluconeogenesis or lipid synthesis. Using [U-¹³C₆]-fructose allows for the tracing of all six carbon atoms through these diverse pathways.

Fructose_Metabolism cluster_fructose Fructose Metabolism Fructose ¹³C-Fructose F1P ¹³C-Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP ¹³C-DHAP F1P->DHAP Aldolase B Glyceraldehyde ¹³C-Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P ¹³C-Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipid Synthesis Lipid Synthesis G3P->Lipid Synthesis

Diagram 2: Major pathways of ¹³C-Fructose metabolism.

Comparative Performance and Applications

The choice between D-galactose-5-¹³C and ¹³C-fructose depends on the specific metabolic pathway under investigation.

FeatureD-galactose-5-¹³C¹³C-Fructose
Primary Pathway Traced Leloir PathwayFructose metabolism, Glycolysis, Pentose Phosphate Pathway, De Novo Lipogenesis
Key Enzyme Galactokinase, GALT, GALEFructokinase, Aldolase B
Primary Organ of Metabolism LiverLiver, Adipose Tissue[1]
Primary Application Quantifying galactose uptake and conversion to glucose. Assessing Leloir pathway flux in diseases like galactosemia.Studying fructose-induced metabolic changes, such as increased fatty acid synthesis and lipogenesis.[1][2] Investigating PPP activity.[3]
Advantages Highly specific for the Leloir pathway. The C-5 label provides a distinct tracer signature.Provides a global view of fructose utilization in central carbon metabolism.
Limitations Less informative for pathways downstream of glucose-6-phosphate compared to glucose tracers. Limited studies using this specific isotopologue.Metabolism can be complex and varies between tissues. High fructose intake can have pathological effects, which may confound experimental results.

Experimental Protocols

General Workflow for Stable Isotope Tracer Studies

A typical workflow for using ¹³C-labeled tracers in metabolic flux analysis involves several key steps.

Experimental_Workflow Start Cell Culture / Animal Model Tracer Introduce ¹³C Tracer (e.g., D-galactose-5-¹³C or ¹³C-Fructose) Start->Tracer Incubation Incubate for a Defined Period Tracer->Incubation Quench Rapidly Quench Metabolism Incubation->Quench Harvest Harvest Cells / Tissues Quench->Harvest Extract Metabolite Extraction Harvest->Extract Analysis LC-MS or GC-MS Analysis Extract->Analysis Data Data Processing and Mass Isotopomer Distribution (MID) Analysis Analysis->Data Flux Metabolic Flux Analysis Data->Flux

Diagram 3: General experimental workflow for ¹³C tracer studies.
Example Protocol: ¹³C-Fructose Tracing in Adipocytes[1]

This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes.

  • Cell Culture: Differentiating and differentiated human adipocytes are cultured in appropriate media.

  • Tracer Introduction: Cells are exposed to a range of fructose concentrations, with 10% of the fructose being [U-¹³C₆]-d-fructose.

  • Incubation: The tracer is added to the cells for a period of 48 hours.

  • Sample Collection: Cell lysates and media are collected for metabolomic analysis.

  • Metabolite Extraction and Derivatization: Metabolites are extracted and derivatized for GC-MS analysis.

  • GC-MS Analysis: The isotopic enrichment in key metabolites such as glutamate and lactate is measured to determine the relative flux through different pathways (e.g., PDH vs. PC).

Example Protocol: D-galactose Tracer Study (Hypothetical based on similar studies)
  • Cell Culture or Animal Model: The experimental system (e.g., primary hepatocytes, mouse model) is prepared.

  • Tracer Administration: D-galactose-5-¹³C is introduced, for example, through the culture medium or via intravenous injection in an animal model.

  • Time Course: Samples (e.g., cell pellets, plasma, liver tissue) are collected at various time points to track the dynamic labeling of metabolites.

  • Metabolite Extraction: Metabolites are extracted from the collected samples.

  • LC-MS/MS or NMR Analysis: The labeling patterns of Leloir pathway intermediates (e.g., galactose-1-phosphate, UDP-galactose) and downstream metabolites (e.g., glucose-6-phosphate, lactate) are determined.

  • Flux Analysis: The data is used to calculate the flux through the Leloir pathway and its contribution to central carbon metabolism.

Conclusion

Both D-galactose-5-¹³C and ¹³C-fructose are valuable tools for metabolic research, each with its specific strengths and applications.

  • D-galactose-5-¹³C is the superior choice for specifically interrogating the Leloir pathway of galactose metabolism. Its specificity allows for precise quantification of galactose uptake and conversion to glucose, which is crucial for studying diseases like galactosemia.

  • ¹³C-Fructose is better suited for investigating the broader metabolic consequences of fructose consumption, including its contributions to glycolysis, the pentose phosphate pathway, and de novo lipogenesis . It is particularly relevant for research into metabolic disorders such as non-alcoholic fatty liver disease and insulin resistance.

The selection of the appropriate tracer ultimately depends on the specific research question and the metabolic pathways of interest. By understanding the distinct metabolic fates of galactose and fructose, researchers can design more informative experiments to unravel the complexities of cellular metabolism.

References

A Comparative Guide to the Cost-Effectiveness of D-Galactose-¹³C Versus Other Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that influences the accuracy, scope, and cost of experimental outcomes. This guide provides an objective comparison of D-galactose-¹³C tracers with other commonly used alternatives, primarily focusing on ¹³C-labeled glucose. We present a detailed analysis of their cost-effectiveness, performance in tracing specific metabolic pathways, and the experimental protocols required for their use.

Introduction to Metabolic Tracers

Stable isotope tracers are indispensable tools for quantifying the flux through various biochemical pathways. By replacing naturally occurring atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can track the metabolic fate of these molecules through complex cellular processes. The choice of tracer significantly impacts the precision and accuracy of the resulting flux estimations. While ¹³C-glucose has long been the gold standard for tracing central carbon metabolism, tracers like D-galactose-¹³C offer unique advantages for investigating specific pathways, particularly the Leloir pathway of galactose metabolism.

Data Presentation: A Comparative Analysis of ¹³C-Labeled Tracers

The cost of stable isotope tracers is a significant factor in experimental design. The price is influenced by the specific isotope, the position of the label(s), and the complexity of the synthesis. Below is a comparison of approximate costs for various ¹³C-labeled galactose and glucose tracers.

Table 1: Cost Comparison of ¹³C-Labeled Galactose and Glucose Tracers

TracerSupplierCatalog NumberQuantityApproximate Price (USD)Price per mg (USD)
D-Galactose-¹³C Tracers
D-Galactose (1-¹³C, 99%)Cambridge Isotope LaboratoriesCLM-744-11 g$894.00$0.89
D-Galactose (U-¹³C₆, 99%)Cambridge Isotope LaboratoriesCLM-1570-0.10.1 g$293.00$2.93
D-Galactose-1-¹³CCymitQuimicaTR-G15525225 mg€227.00 (~$245.00)~$9.80
D-Galactose-1-¹³CSigma-Aldrich70849-30-8Not specifiedContact for pricing-
D-Galactose-5-¹³CInvivoChem-Not specifiedContact for pricing-
D-Glucose-¹³C Tracers (for comparison)
D-Glucose (1-¹³C, 98-99%)Cambridge Isotope LaboratoriesCLM-420-0.250.25 g$160.00$0.64
[1-¹³C]glucoseNot specified--~$100/g$0.10
[U-¹³C]glucoseNot specified--~$200/g$0.20

Note: Prices are subject to change and may vary by vendor and location. The price for D-galactose-5-¹³C was not publicly available and requires direct inquiry with the supplier. The prices for [1-¹³C]glucose and [U-¹³C]glucose are general estimates from the literature[1].

Table 2: Performance and Application of Different ¹³C Tracers

TracerPrimary Metabolic Pathway(s) TracedKey AdvantagesKey Disadvantages
D-Galactose-¹³C (e.g., D-Galactose-5-¹³C) Leloir Pathway, Glycogenesis, Pentose Phosphate Pathway (via conversion to glucose-6-phosphate)Specific for studying galactose metabolism and its entry into central carbon metabolism[2]. Useful for investigating galactosemia and other disorders of galactose metabolism.Less versatile for general central carbon metabolism studies compared to glucose tracers.
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolysis and the PPP[3].Less informative for the Tricarboxylic Acid (TCA) cycle.
[U-¹³C₆]glucose Glycolysis, PPP, TCA CycleProvides a general overview of central carbon metabolism.Can be less precise for specific pathway flux calculations compared to position-specific labeled tracers.
[U-¹³C₅]glutamine TCA Cycle, AnaplerosisPreferred tracer for analyzing the TCA cycle and glutaminolysis[3].Offers minimal information for glycolysis and the PPP.

Experimental Protocols: Methodologies for ¹³C Metabolic Flux Analysis

The following is a generalized protocol for a ¹³C metabolic flux analysis (MFA) experiment in mammalian cells, with specific considerations for using a D-galactose-¹³C tracer.

Objective:

To quantify the metabolic flux through the Leloir pathway and its contribution to central carbon metabolism using D-galactose-5-¹³C.

Materials:
  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • D-Galactose-5-¹³C (or other desired ¹³C-galactose tracer)

  • Unlabeled D-galactose

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Centrifuge

  • Analytical instrumentation (GC-MS or LC-MS/MS)

Experimental Procedure:
  • Cell Culture and Isotope Labeling:

    • Culture cells to a metabolic and isotopic steady state in a defined medium.

    • Prepare the labeling medium by replacing the standard glucose concentration with a mixture of unlabeled galactose and D-galactose-5-¹³C at the desired final concentration and isotopic enrichment.

    • Switch the cells to the labeling medium and incubate for a predetermined time to achieve isotopic steady state in the metabolites of interest. This time should be determined empirically for the specific cell line and pathway being studied.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to remove any residual extracellular tracer.

    • Immediately quench all enzymatic activity by adding a cold quenching solution.

    • Scrape the cells and collect the cell lysate.

    • Extract the metabolites by adding a cold extraction solvent, followed by vortexing and incubation at -20°C.

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract, typically under a vacuum.

    • For GC-MS analysis, derivatize the samples to increase the volatility of the metabolites.

    • Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopologue distribution (MID) of key metabolites in the galactose metabolic pathway and central carbon metabolism. Key metabolites to monitor include galactose, galactose-1-phosphate, UDP-galactose, glucose-1-phosphate, glucose-6-phosphate, lactate, and TCA cycle intermediates.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C and other stable isotopes.

    • Utilize metabolic flux analysis software (e.g., INCA, Metran, OpenFLUX) to calculate metabolic fluxes from the measured MIDs and any measured extracellular fluxes (e.g., galactose uptake, lactate secretion).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Galactose Metabolism: The Leloir Pathway

The primary route for galactose utilization is the Leloir pathway, which converts galactose into glucose-1-phosphate. This intermediate can then enter glycolysis or be used for glycogen synthesis.

Leloir_Pathway Leloir Pathway for Galactose Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol Galactose_ext Galactose Galactose Galactose Galactose_ext->Galactose GLUT Transporter Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) UDPGlc->Gal1P Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UDP-Glucose Pyrophosphorylase Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycogenesis Glycogenesis Glc1P->Glycogenesis Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP

Caption: The Leloir Pathway for converting galactose to glucose-6-phosphate.

Alternative Pathways of Galactose Metabolism

In situations where the Leloir pathway is impaired, such as in galactosemia, alternative pathways for galactose metabolism can become more active[4].

Alternative_Galactose_Metabolism Alternative Pathways of Galactose Metabolism cluster_main Alternative Pathways of Galactose Metabolism Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase NADPH -> NADP+ Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase NAD+ -> NADH Xylulose5P Xylulose-5-Phosphate Galactonate->Xylulose5P Decarboxylation

Caption: Alternative metabolic routes for galactose.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram outlines the key steps in a typical ¹³C-MFA experiment.

MFA_Workflow General Workflow for ¹³C-Metabolic Flux Analysis cluster_planning 1. Experimental Design cluster_experiment 2. Isotope Labeling Experiment cluster_analysis 3. Data Acquisition & Analysis A Select Cell Model and Growth Conditions B Choose ¹³C Tracer (e.g., D-Galactose-5-¹³C) A->B C Determine Labeling Duration B->C D Cell Culture to Steady State E Incubate with ¹³C Tracer D->E F Quench Metabolism & Extract Metabolites E->F G GC-MS or LC-MS/MS Analysis H Determine Mass Isotopologue Distributions (MIDs) G->H I Flux Calculation using MFA Software H->I J Statistical Analysis & Model Validation I->J

Caption: A generalized workflow for conducting a ¹³C tracer experiment.

Conclusion

The choice between D-galactose-¹³C and other tracers like ¹³C-glucose is highly dependent on the specific research question. While ¹³C-glucose tracers are generally more cost-effective for broad analyses of central carbon metabolism, D-galactose-¹³C tracers are invaluable for targeted investigations of galactose metabolism and its associated disorders. The higher cost of labeled galactose may be justified by the unique and specific insights it can provide into the Leloir pathway and its connections to other metabolic routes. By carefully considering the cost, the specific metabolic pathways of interest, and the appropriate experimental design, researchers can effectively utilize these powerful tools to advance our understanding of cellular metabolism.

References

A Comparative Guide to Metabolic Flux Analysis: Established Isotopic Tracers versus D-galactose-5-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount for advancing biological research and therapeutic innovation. 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for quantifying the rates of metabolic reactions. The choice of isotopic tracer is a critical determinant of the precision and scope of these studies. This guide provides an objective comparison of the well-established isotopic tracers, [1,2-13C2]glucose and [U-13C5]glutamine, with the specialized tracer, D-galactose-5-13C, offering insights into their respective applications and the reproducibility of the data they yield.

Principles of Reproducibility in 13C-Metabolic Flux Analysis

The reliability of 13C-MFA hinges on the reproducibility of its results. High reproducibility is achievable through meticulous experimental design and rigorous data analysis. For established tracers like 13C-glucose and 13C-glutamine, studies have demonstrated that a high degree of precision is attainable, with standard deviations of metabolic fluxes reported to be as low as ≤2%. Several key factors are critical in achieving such reproducibility:

  • Experimental Design: The selection of the isotopic tracer(s) and the labeling strategy are fundamental for resolving specific fluxes with high precision.

  • Cell Culture Conditions: Maintaining consistent and well-controlled cell culture conditions, such as media composition and cell density, is essential to ensure metabolic steady-state and minimize biological variability.

  • Analytical Techniques: Robust and precise analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are necessary for accurately measuring the isotopic labeling patterns in metabolites.

  • Computational Modeling: Sophisticated software is used to estimate intracellular metabolic fluxes by fitting the measured labeling patterns to a metabolic network model. Statistical analyses are then performed to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

Comparison of Isotopic Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is dictated by the specific metabolic pathways under investigation. Different tracers provide varying levels of precision for different fluxes.

Feature[1,2-13C2]Glucose[U-13C5]GlutamineThis compound
Primary Application Glycolysis, Pentose Phosphate Pathway (PPP), and overall central carbon metabolism.[1]Tricarboxylic Acid (TCA) cycle and anaplerotic pathways.[1]Leloir pathway and galactose metabolism.
Data Reproducibility High, with standard deviations of metabolic fluxes as low as ≤2% demonstrated in numerous studies.High, with established protocols and extensive use in the scientific community.Data on reproducibility is not widely available, but would be subject to the same influencing factors as other tracers.
Metabolic Pathways Traced Provides precise estimates for fluxes in glycolysis and the PPP.[1]Preferred isotopic tracer for the analysis of the TCA cycle.[1]Primarily traces the conversion of galactose to glucose-1-phosphate and its entry into glycolysis.
Advantages Outperforms the more commonly used [1-13C]glucose for analyzing glycolysis and the PPP.[1]Provides detailed insights into mitochondrial metabolism and pathways connected to the TCA cycle.Highly specific for studying galactose metabolism, which is crucial in certain genetic disorders like galactosemia.
Limitations May provide less precise measurements for TCA cycle fluxes compared to glutamine tracers.Offers minimal information for glycolysis and the PPP.Limited utility for broad metabolic flux analysis beyond the Leloir pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible 13C-MFA experiments. Below are generalized protocols for the use of glucose and glutamine tracers, which can be adapted for other tracers like this compound.

Generalized 13C-MFA Experimental Workflow

A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Seeding and Growth B Introduction of 13C-labeled Substrate A->B C Incubation to Isotopic Steady State B->C D Metabolite Extraction C->D E Sample Derivatization D->E F GC-MS or LC-MS Analysis E->F G Mass Isotopomer Distribution (MID) Determination F->G I Flux Estimation using Software (e.g., INCA, Metran) G->I H Metabolic Model Construction H->I J Statistical Analysis and Confidence Interval Calculation I->J

A generalized workflow for 13C-Metabolic Flux Analysis.

Protocol for Isotopic Labeling with [1,2-13C2]Glucose or [U-13C5]Glutamine:

  • Cell Culture: Cells are cultured in a defined medium to a specific cell density to ensure they are in a metabolic steady state.

  • Tracer Introduction: The standard medium is replaced with a medium containing the 13C-labeled substrate (e.g., [1,2-13C2]glucose or [U-13C5]glutamine) at a known concentration.

  • Isotopic Steady State: Cells are incubated with the labeled substrate for a sufficient period to achieve isotopic steady state in the intracellular metabolites of interest. This is typically determined empirically by measuring labeling patterns at multiple time points.

  • Metabolite Quenching and Extraction: The metabolism is rapidly quenched, and intracellular metabolites are extracted using a suitable solvent system (e.g., cold methanol/water).

  • Sample Analysis: The isotopic labeling patterns of the extracted metabolites are determined by GC-MS or LC-MS.

  • Data Analysis: The measured mass isotopomer distributions are used in conjunction with a metabolic network model to calculate the intracellular fluxes.

This compound: A Specialized Tracer for the Leloir Pathway

While not as commonly employed for global metabolic flux analysis, this compound is a valuable tool for investigating the Leloir pathway, the primary route for galactose catabolism. This pathway is of significant interest in the study of galactosemia, an inherited metabolic disorder.

The Leloir pathway converts galactose into glucose-1-phosphate, which then enters central carbon metabolism. By tracing the fate of the 13C label from this compound, researchers can quantify the flux through this specific pathway.

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-5-13C Gal->Gal1P Galactokinase UDPGal UDP-Galactose-5-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate UDPGlc->G1P GALT G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis

The Leloir pathway for D-galactose metabolism.

Conclusion

The reproducibility of metabolic flux data is fundamental to its utility in research and development. While established tracers like [1,2-13C2]glucose and [U-13C5]glutamine offer high reproducibility for the analysis of central carbon metabolism, specialized tracers such as this compound provide a targeted approach to investigate specific metabolic pathways. The principles of rigorous experimental design, controlled conditions, and robust data analysis are universally applicable and essential for obtaining reliable and reproducible metabolic flux data, regardless of the isotopic tracer employed. The selection of the most appropriate tracer will ultimately depend on the specific biological question being addressed.

References

Safety Operating Guide

Proper Disposal of D-galactose-5-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of D-galactose-5-13C. The information herein is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Key Safety Considerations

D-galactose, and by extension its isotopically labeled form this compound, is not classified as a hazardous substance. The carbon-13 isotope is stable and non-radioactive, meaning it does not present any radiological hazards. Therefore, the disposal procedures for this compound are identical to those for its unlabeled counterpart.[1] While not considered hazardous, prudent laboratory practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves when handling the compound.

Quantitative Data Summary for Disposal

While this compound is non-hazardous, the following table provides practical quantitative guidelines to ensure safe and environmentally responsible disposal, particularly for solutions. These are general recommendations and may be superseded by local or institutional regulations.

ParameterGuidelineRationale
Aqueous Solution Concentration for Drain Disposal < 5% (w/v)Minimizes the potential for creating a nutrient-rich environment in wastewater systems.
Volume for Drain Disposal Up to 1 liter per disposal eventPrevents overloading the local wastewater system.
Dilution of Aqueous Solutions Flush with at least 20 parts water to 1 part solutionEnsures adequate dilution in the sanitary sewer system.
Organic Solvent Solutions 0% for drain disposalOrganic solvents should never be disposed of down the drain.[1]
Solid Waste in Laboratory Trash Small quantities (< 10g) of uncontaminated materialFor larger quantities, consult your EHS department.

Experimental Protocols for Disposal

Below are step-by-step methodologies for the disposal of this compound in various forms.

Disposal of Unused or Waste this compound (Solid)
  • Segregation : Ensure the solid this compound is not mixed with any hazardous waste.

  • Containerization : Place the solid waste in a clearly labeled, sealed container. The label should read "Non-hazardous waste: this compound".

  • Disposal : For small quantities (typically less than 10g), and if permitted by your institution, this may be disposed of in the regular laboratory trash. For larger quantities, or if you are unsure, contact your institution's EHS department for guidance on disposal through a licensed chemical waste contractor.

Disposal of Materials Contaminated with this compound
  • Identification : This waste stream includes items such as gloves, weighing papers, and paper towels that have come into contact with this compound.

  • Segregation : Collect these materials separately from hazardous waste.

  • Containerization : Place the contaminated materials in a sealed bag or container.

  • Disposal : Dispose of the sealed container in the regular laboratory trash, unless the items are also contaminated with a hazardous substance.

Disposal of Aqueous Solutions of this compound
  • Concentration Check : Determine the concentration of the this compound solution. If the concentration is high, dilute it with water to below 5% (w/v).

  • pH Neutralization : While D-galactose solutions are typically neutral, if the solution has been prepared in an acidic or basic buffer, neutralize it to a pH between 6.0 and 9.0.

  • Drain Disposal : If permitted by your institution for non-hazardous aqueous waste, pour the solution down the sanitary sewer drain.

  • Flushing : Flush the drain with a copious amount of water (a general guideline is at least 20 times the volume of the solution disposed of).

Disposal of this compound in Organic Solvents
  • No Drain Disposal : Under no circumstances should solutions containing organic solvents be poured down the drain.[1]

  • Collection : Collect the waste solution in a designated, properly labeled, and sealed hazardous waste container. The label must clearly identify the solvent and the solute (this compound).

  • Professional Disposal : Arrange for the disposal of the hazardous waste container through your institution's EHS department and their designated hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_form cluster_solid cluster_solution cluster_aqueous cluster_organic start Start: this compound Waste form Identify Waste Form start->form solid Solid or Contaminated Labware form->solid Solid solution Solution form->solution Liquid solid_proc Place in a sealed, labeled container. solid->solid_proc solid_disp Dispose in regular lab trash (if permitted for non-hazardous waste). solid_proc->solid_disp solvent_type Identify Solvent solution->solvent_type aqueous Aqueous solvent_type->aqueous Water/Buffer organic Organic solvent_type->organic Organic Solvent aqueous_proc Dilute to <5% if necessary. Neutralize pH if necessary. aqueous->aqueous_proc aqueous_disp Dispose down sanitary sewer with copious water. aqueous_proc->aqueous_disp organic_proc Collect in a labeled hazardous waste container. organic->organic_proc organic_disp Dispose via institutional EHS. organic_proc->organic_disp

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.